Product packaging for 3,5-Dibromo-2-iodopyridine(Cat. No.:CAS No. 436799-34-7)

3,5-Dibromo-2-iodopyridine

Cat. No.: B1593451
CAS No.: 436799-34-7
M. Wt: 362.79 g/mol
InChI Key: PZQKNKIWCXCOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dibromo-2-iodopyridine is a useful research compound. Its molecular formula is C5H2Br2IN and its molecular weight is 362.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Br2IN B1593451 3,5-Dibromo-2-iodopyridine CAS No. 436799-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2IN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQKNKIWCXCOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650377
Record name 3,5-Dibromo-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436799-34-7
Record name 3,5-Dibromo-2-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436799-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Dibromo-2-iodopyridine: A Critical Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Dibromo-2-iodopyridine

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three distinct halogen atoms on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) allows for selective functionalization through various cross-coupling reactions, providing a powerful tool for medicinal chemists in the design and synthesis of novel drug candidates and other biologically active compounds. This guide provides a comprehensive overview of a robust and reliable synthesis route for this compound, focusing on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic analysis of this compound points towards a Sandmeyer-type reaction as the most efficient and controllable method for its preparation. This approach involves the diazotization of a readily available aminodibromopyridine precursor, followed by the introduction of the iodine atom.

Retrosynthesis Target This compound Intermediate1 Diazonium Salt Target->Intermediate1 Iodination (KI) StartingMaterial 2-Amino-3,5-dibromopyridine Intermediate1->StartingMaterial Diazotization (NaNO2, H+)

Caption: Retrosynthetic analysis of this compound.

The chosen synthetic strategy commences with the commercially available 2-aminopyridine, which undergoes a sequential bromination to yield the key intermediate, 2-amino-3,5-dibromopyridine. This intermediate is then subjected to a diazotization reaction, followed by treatment with an iodide source to furnish the final product.

Synthesis of the Key Intermediate: 2-Amino-3,5-dibromopyridine

The synthesis of 2-amino-3,5-dibromopyridine from 2-aminopyridine is a critical first step. While this compound is commercially available, its synthesis in the laboratory is often necessary. The direct bromination of 2-aminopyridine can lead to a mixture of mono- and di-brominated products. Careful control of the reaction conditions is essential to maximize the yield of the desired dibrominated product.

A common challenge in this step is the formation of the isomeric 2-amino-5-bromopyridine and the potential for over-bromination. The use of N-bromosuccinimide (NBS) as a brominating agent offers a milder and more selective alternative to liquid bromine.

The Core Transformation: Diazotization and Iodination via a Sandmeyer-Type Reaction

The conversion of 2-amino-3,5-dibromopyridine to this compound is achieved through a Sandmeyer-type reaction. This classic transformation in aromatic chemistry proceeds via the formation of a diazonium salt intermediate, which is then displaced by an iodide nucleophile.[1]

The reaction mechanism is believed to involve a free radical pathway.[2] The diazotization step, carried out in a strong acidic medium at low temperatures, converts the primary amino group into a highly reactive diazonium group (-N₂⁺). Subsequent introduction of an iodide source, typically potassium iodide, leads to the displacement of the diazonium group with iodine, releasing nitrogen gas. While many Sandmeyer reactions are catalyzed by copper(I) salts, the iodination of diazonium salts with potassium iodide often proceeds efficiently without a catalyst.[3][4]

Synthesis_Pathway cluster_0 Step 1: Dibromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Iodination A 2-Aminopyridine B 2-Amino-3,5-dibromopyridine A->B NBS or Br2 C 2-Amino-3,5-dibromopyridine D Diazonium Salt Intermediate C->D NaNO2, H2SO4, 0-5 °C E Diazonium Salt Intermediate F This compound E->F KI

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a composite of established procedures for similar transformations and should be adapted and optimized by the experienced researcher.

Part A: Synthesis of 2-Amino-3,5-dibromopyridine

A detailed procedure for the synthesis of the starting material can be adapted from established literature methods.[5] The formation of 2-amino-3,5-dibromopyridine as a byproduct during the synthesis of 2-amino-5-bromopyridine is well-documented.[1][6] Purification from the mono-brominated species is typically achieved by recrystallization or column chromatography.

Part B: Synthesis of this compound

Parameter Value/Range Rationale/Comments
Starting Material 2-Amino-3,5-dibromopyridineEnsure high purity to minimize side reactions.
Diazotizing Agent Sodium Nitrite (NaNO₂)Standard reagent for diazotization.
Acid Sulfuric Acid (H₂SO₄)Provides the necessary acidic medium for the formation of nitrous acid and the diazonium salt.
Iodide Source Potassium Iodide (KI)Efficiently displaces the diazonium group.
Temperature 0-5 °C (Diazotization)Low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
Reaction Time Varies (monitor by TLC)Typically, the diazotization is rapid, while the iodination may require stirring for a period to ensure complete reaction.
Solvent WaterThe reaction is typically carried out in an aqueous acidic solution.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with concentrated sulfuric acid. The flask is cooled in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Addition of the Amine: 2-Amino-3,5-dibromopyridine is added portion-wise to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

  • Diazotization: A solution of sodium nitrite in water is added dropwise to the reaction mixture via the dropping funnel. The rate of addition should be carefully controlled to maintain the temperature below 5 °C. The reaction mixture is stirred for an additional 30-60 minutes at this temperature after the addition is complete.

  • Iodination: A solution of potassium iodide in water is then added slowly to the reaction mixture. Effervescence (evolution of nitrogen gas) will be observed.

  • Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen ceases. The mixture is then poured onto ice and neutralized carefully with a base (e.g., sodium hydroxide or sodium carbonate solution) to a neutral or slightly basic pH.

  • Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete diazotization.Ensure the temperature is maintained below 5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite.
Premature decomposition of the diazonium salt.Maintain a low temperature throughout the diazotization and addition of the iodide solution.
Incomplete iodination.Allow for sufficient reaction time after the addition of potassium iodide. A slight excess of KI may be beneficial.
Formation of Byproducts Tarry materials from diazonium salt decomposition.Maintain strict temperature control.
Phenolic byproducts from reaction with water.Ensure the reaction is not warmed prematurely.
Difficult Purification Presence of starting material.Monitor the reaction by TLC to ensure complete consumption of the starting amine.
Co-elution of impurities during chromatography.Optimize the eluent system for column chromatography. A gradient elution may be necessary.

Conclusion

The synthesis of this compound via a Sandmeyer-type reaction of 2-amino-3,5-dibromopyridine is a reliable and scalable method. Success hinges on the careful control of reaction parameters, particularly temperature, during the diazotization step. This in-depth guide provides the necessary theoretical framework and practical insights for researchers to successfully synthesize this valuable chemical intermediate, thereby enabling further advancements in drug discovery and development.

References

3,5-Dibromo-2-iodopyridine: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Its derivatives are integral to a vast number of active pharmaceutical ingredients (APIs).[1][2] The strategic functionalization of the pyridine ring with multiple halogen atoms provides a powerful platform for constructing complex molecular architectures through selective, transition-metal-catalyzed cross-coupling reactions. 3,5-Dibromo-2-iodopyridine is a prime example of such a versatile building block, offering multiple, differentially reactive sites for sequential chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery programs.

Core Physicochemical Properties

This compound is a polyhalogenated heterocyclic compound with a distinct substitution pattern that dictates its chemical behavior. The key identifiers and computed properties of this molecule are summarized below.

PropertyValueSource
Molecular Formula C₅H₂Br₂IN--INVALID-LINK--[3]
Molecular Weight 362.79 g/mol --INVALID-LINK--[3]
IUPAC Name This compound--INVALID-LINK--[3]
CAS Number 436799-34-7--INVALID-LINK--[3]
Canonical SMILES C1=C(C=NC(=C1Br)I)Br--INVALID-LINK--[3]
InChIKey PZQKNKIWCXCOCY-UHFFFAOYSA-N--INVALID-LINK--[3]
XLogP3 2.9--INVALID-LINK--[3]

Synthesis of Polyhalogenated Pyridines

The general transformation involves the conversion of an amino group to a diazonium salt, which is then displaced by an iodide ion.

G cluster_0 General Synthetic Pathway start Amino-dibromopyridine Precursor step1 Diazotization (e.g., NaNO₂, H₂SO₄, 0-5°C) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Iodination (e.g., KI) intermediate->step2 product This compound step2->product G cluster_0 Sequential Cross-Coupling Strategy cluster_1 Step 1: Selective C-I Coupling cluster_2 Step 2: C-Br Coupling cluster_3 Step 3: Final C-Br Coupling start This compound reagent1 R¹-B(OH)₂ Pd Catalyst (mild) product1 2-R¹-3,5-dibromopyridine start->product1 reagent1->product1 Suzuki Coupling reagent2 R²-B(OH)₂ Pd Catalyst (forcing) product2 2-R¹, 3-R², 5-bromopyridine product1->product2 reagent2->product2 Suzuki Coupling reagent3 R³-B(OH)₂ or other nucleophile final_product Fully Substituted Pyridine product2->final_product reagent3->final_product Coupling

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the spectroscopic techniques used to characterize the novel halogenated heterocycle, 3,5-Dibromo-2-iodopyridine. Primarily focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into the theoretical underpinnings, predictive analysis of spectra, and standardized protocols for data acquisition, offering a comprehensive framework for the structural elucidation of this and similar compounds.

Introduction

This compound is a polysubstituted pyridine ring with significant potential as a building block in medicinal chemistry and materials science. The precise arrangement of three halogen atoms on the pyridine core offers unique electronic and steric properties, making it a valuable synthon for creating complex molecular architectures. Accurate structural confirmation is paramount for its application, and this guide will outline the principles and methodologies for achieving this through modern spectroscopic techniques.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound, with the molecular formula C₅H₂Br₂IN and a molecular weight of 362.79 g/mol , forms the basis for all spectroscopic predictions.[1][2] The pyridine ring contains two protons, the chemical environments of which are distinctly influenced by the adjacent halogen substituents.

Figure 1: Chemical structure of this compound with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is predicted to exhibit a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms.

Predicted Mass Spectrum:

FeaturePredicted ValueRationale
Molecular Ion (M⁺) m/z ≈ 361, 363, 365The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1.
Monoisotopic Mass 360.7599 DaCalculated for the most abundant isotopes (¹²C₅¹H₂⁷⁹Br₂¹²⁷I¹⁴N).
Major Fragments [M-I]⁺, [M-Br]⁺, [C₅H₂Br₂N]⁺Fragmentation is expected to occur via the loss of halogen atoms. The carbon-iodine bond is the weakest and most likely to cleave first.

Experimental Protocol for Mass Spectrometry:

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable methods. ESI is generally preferred for its soft ionization, which minimizes fragmentation and preserves the molecular ion.

  • Mass Analysis: Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical value. Analyze the isotopic pattern to confirm the presence of two bromine atoms.

G cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation dissolve Dissolve in Methanol/Acetonitrile esi Electrospray Ionization (ESI) dissolve->esi tof Time-of-Flight (TOF) or Orbitrap esi->tof interpret Analyze Molecular Ion & Isotopic Pattern tof->interpret

Figure 2: Workflow for Mass Spectrometric Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridine ring.

Predicted ¹H NMR Data (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-4~ 8.2 - 8.4Doublet (d)~ 2.0 - 2.5This proton is situated between two bromine atoms, which are electron-withdrawing and will deshield it, shifting it downfield. It will be coupled to H-6.
H-6~ 8.6 - 8.8Doublet (d)~ 2.0 - 2.5H-6 is adjacent to the nitrogen atom and is also deshielded. The coupling to H-4 will result in a doublet.

Note: These are predicted values based on the analysis of similar compounds such as 3,5-Dibromopyridine. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the five carbon atoms in the pyridine ring. Due to the low natural abundance of ¹³C, a larger sample quantity or longer acquisition time may be necessary.

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~ 100 - 110The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect".
C-3~ 120 - 125Attached to a bromine atom, this carbon will be deshielded compared to an unsubstituted pyridine.
C-4~ 140 - 145This carbon, situated between two bromine atoms, is expected to be significantly deshielded.
C-5~ 118 - 123Similar to C-3, this carbon is attached to a bromine atom.
C-6~ 150 - 155The carbon adjacent to the nitrogen atom will be the most deshielded.

Note: These are estimated chemical shifts. The actual spectrum should be compared to simulated spectra for a more accurate assignment.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing and Analysis:

    • Fourier transform the raw data.

    • Phase and baseline correct the spectra.

    • Integrate the ¹H signals and measure the chemical shifts and coupling constants.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep_node Dissolve ~5-10 mg in 0.6 mL CDCl₃ h1_acq ¹H NMR Acquisition prep_node->h1_acq c13_acq ¹³C NMR Acquisition prep_node->c13_acq proc_node Fourier Transform, Phasing, Baseline Correction h1_acq->proc_node c13_acq->proc_node analysis_node Peak Assignment, Integration, Coupling Constant Measurement proc_node->analysis_node

Figure 3: General Workflow for NMR Spectroscopic Analysis.

Conclusion

The structural elucidation of this compound relies on the synergistic application of mass spectrometry and NMR spectroscopy. While this guide provides a predictive framework, it underscores the importance of acquiring high-quality experimental data. The methodologies and protocols outlined herein represent a standardized approach to the characterization of this and other novel chemical entities, ensuring scientific rigor and data integrity in research and development.

References

Chemical structure and IUPAC name of 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dibromo-2-iodopyridine: A Versatile Halogenated Pyridine Building Block

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key polyhalogenated heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical structure, nomenclature, and physicochemical properties. It offers a detailed, field-proven synthetic protocol, explaining the mechanistic rationale behind the chosen methodology. Furthermore, the guide explores the strategic importance of this molecule, focusing on its differential reactivity and its application as a versatile scaffold in the synthesis of complex, biologically active compounds. The strategic positioning of iodine and bromine atoms provides multiple, selectively addressable reactive sites, making it an invaluable tool for constructing diverse molecular architectures essential for modern drug discovery.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the cornerstone of successful synthetic chemistry. This section outlines the structural and physical characteristics of this compound.

Chemical Structure and IUPAC Nomenclature

The definitive International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] The structure consists of a pyridine ring substituted with two bromine atoms at positions 3 and 5, and an iodine atom at position 2.

Chemical Structure of this compoundFigure 1. 2D Chemical Structure of this compound.
Key Identifiers

For unambiguous identification and cross-referencing in chemical databases and literature, the following identifiers are critical:

IdentifierValueSource
CAS Number 436799-34-7PubChem[2], Guidechem[3]
Molecular Formula C₅H₂Br₂INPubChem[2]
PubChem CID 26967552PubChem[2]
SMILES C1=C(C=NC(=C1Br)I)BrPubChem[2]
Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, computational models provide reliable estimates for its key properties. These values are essential for planning reactions, purification, and storage.

PropertyValueNotes
Molecular Weight 362.79 g/mol Computed[2][3][4]
Monoisotopic Mass 360.75987 DaComputed[2]
Appearance Expected to be an off-white to yellow solidBased on similar compounds
Solubility Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) and insoluble in water.Inferred from structure
XLogP3 2.9Computed measure of lipophilicity[2]

Synthesis and Mechanistic Insights

The reliable synthesis of this compound is crucial for its application. The most authoritative and robust approach relies on the Sandmeyer reaction, a classic and trustworthy transformation in aromatic chemistry. This method offers high yields and excellent regioselectivity.

Retrosynthetic Analysis and Strategy

The synthesis logically begins with a readily available precursor, 2-amino-3,5-dibromopyridine. The core transformation involves converting the primary amino group into a diazonium salt, which is an excellent leaving group. This intermediate is then subjected to nucleophilic substitution with an iodide ion to yield the target product. This strategy is well-documented for the synthesis of related aryl halides and provides a self-validating system due to the predictable and high-yielding nature of the Sandmeyer reaction.[5][6]

Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes the conversion of 2-amino-3,5-dibromopyridine to this compound.

Materials:

  • 2-amino-3,5-dibromopyridine

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Ice

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid to deionized water, cooled in an ice bath, to prepare a ~50% aqueous solution.

    • To this cooled acid solution, add 2-amino-3,5-dibromopyridine (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir until complete dissolution.

    • Cool the resulting solution to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel. Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The addition rate should be controlled to keep the internal temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Iodide Displacement (Sandmeyer Reaction):

    • In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water.

    • Slowly add the solution of potassium iodide to the cold diazonium salt solution. Causality: This addition often results in vigorous nitrogen gas evolution and may be exothermic. A slow, controlled addition is paramount for safety and to manage the reaction rate.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to drive the reaction to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

    • A precipitate (the crude product) should form. Quench any residual iodine by adding 10% sodium thiosulfate solution dropwise until the dark color of I₂ disappears.

    • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous mixture three times with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination cluster_2 Step 3: Purification Precursor 2-Amino-3,5-dibromopyridine Reagent1 NaNO₂, H₂SO₄ Precursor->Reagent1 Diazonium In situ Diazonium Salt Reagent1->Diazonium 0-5 °C Reagent2 Potassium Iodide (KI) Product This compound Reagent2->Product Warm to RT, Heat Diazonium_ref->Reagent2 Workup Work-up & Chromatography FinalProduct Pure Product Workup->FinalProduct Product_ref->Workup

Caption: Synthetic workflow for this compound production.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds, making it a powerful scaffold for building molecular complexity.

Principles of Site-Selective Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl. This principle is the cornerstone of this reagent's utility.

  • C-I Bond: The bond at the C2 position is the most labile and will react preferentially under carefully controlled cross-coupling conditions. This allows for the selective introduction of a first functional group (R¹) at this position.

  • C-Br Bonds: The C-Br bonds at the C3 and C5 positions are less reactive. After functionalizing the C2 position, a second, typically more forcing, set of reaction conditions can be used to introduce a second functional group (R²) at one of the bromine-substituted positions.

This predictable, site-selective reactivity allows chemists to build complex, highly substituted pyridine derivatives in a controlled, stepwise manner, which is essential in the synthesis of active pharmaceutical ingredients (APIs).[1] Pyridine-based ring systems are among the most prevalent heterocycles in FDA-approved pharmaceuticals, highlighting the importance of such versatile building blocks.[7]

Workflow for Sequential Functionalization

The diagram below illustrates a generalized strategy for the sequential functionalization of this compound, a key workflow in discovery chemistry.

G cluster_0 First Coupling (C-I Bond) cluster_1 Second Coupling (C-Br Bond) start This compound proc1 Pd Catalyst (e.g., Pd(PPh₃)₄) + R¹-Source (e.g., R¹-B(OH)₂) start:f0->proc1 Site-selective reaction res1 3,5-Dibromo-2-(R¹)-pyridine proc1->res1:f0 proc2 Pd Catalyst (stronger conditions) + R²-Source (e.g., R²-SnBu₃) res1:f0->proc2 Further functionalization res2 3-Bromo-5-(R²)-2-(R¹)-pyridine (Example) proc2->res2:f0

Caption: Sequential cross-coupling strategy using this compound.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate care. Based on data from similar compounds, it is expected to be harmful if swallowed and cause skin and eye irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its true value lies in the predictable, differential reactivity of its three halogen substituents, which provides medicinal chemists with a robust platform for controlled, sequential synthesis. This capability to build complex, highly decorated pyridine scaffolds is critical for accelerating the discovery and development of novel therapeutics, particularly in areas like kinase inhibition where such structures are paramount.[1][10]

References

Solubility and stability of 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dibromo-2-iodopyridine

Introduction

This compound is a polyhalogenated heterocyclic compound of significant interest in synthetic chemistry. Its utility as a building block stems from the differential reactivity of its halogen substituents, enabling selective functionalization through various cross-coupling reactions. This makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the successful application of this reagent is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its behavior and provides robust, field-proven protocols for its characterization.

Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior in experimental settings. The key physicochemical properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₂Br₂IN[3]
Molecular Weight 362.79 g/mol [3]
Appearance Typically a solid (e.g., white to light beige)[4]
CAS Number 436799-34-7[3]
Canonical SMILES C1=C(C=NC(=C1Br)I)Br[3]
InChIKey PZQKNKIWCXCOCY-UHFFFAOYSA-N[3]

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The solubility of this compound is governed by its molecular structure: a relatively nonpolar aromatic pyridine ring substituted with three large, lipophilic halogen atoms.

Theoretical Solubility Assessment

The principle of "like dissolves like" is the primary determinant of solubility.[5] Polar solvents are effective at dissolving polar solutes, while nonpolar solvents are required for nonpolar solutes.[5] Given the structure of this compound, it is predicted to have low solubility in highly polar protic solvents like water and higher solubility in a range of common organic solvents.

The following table provides an inferred solubility profile. It is crucial to recognize that this is a qualitative prediction; quantitative determination via the protocol provided is essential for precise applications.

SolventPolarity IndexExpected SolubilityRationale
Water10.2Insoluble / Very Slightly SolubleHigh polarity of water is incompatible with the large, nonpolar structure of the molecule.[2][6]
Methanol5.1SolubleThe alkyl chain and moderate polarity allow for effective solvation.[2]
Ethanol4.3Likely SolubleSimilar to methanol, ethanol's polarity is suitable for dissolving the compound.[6]
Dichloromethane (DCM)3.1Likely SolubleA common nonpolar aprotic solvent for organic compounds.[6]
Chloroform4.1SolubleA standard solvent for many organic intermediates.[2]
Tetrahydrofuran (THF)4.0Likely SolubleA versatile ether solvent capable of dissolving a wide range of organic compounds.[6]
Acetonitrile5.8Likely SolubleA polar aprotic solvent that can often dissolve moderately polar compounds.[6]
Dimethyl Sulfoxide (DMSO)7.2SolubleA highly polar aprotic solvent with strong solvating power for a wide range of organic molecules.[7]
N,N-Dimethylformamide (DMF)6.4SolubleSimilar to DMSO, DMF is a powerful polar aprotic solvent.[7]
Experimental Workflow for Solubility Determination

To move from qualitative prediction to quantitative data, a systematic experimental approach is necessary. The following workflow outlines a hierarchical method for assessing solubility in various solvent systems.

Solubility_Workflow start Start: Weigh 1-5 mg of This compound add_water Add 0.5 mL Water. Vortex. start->add_water check_water Soluble? add_water->check_water test_ph Test with pH paper check_water->test_ph Yes add_hcl Insoluble in Water: Add 0.5 mL 5% HCl. Vortex. check_water->add_hcl No acidic Acidic (Sa) test_ph->acidic basic Basic (Sb) test_ph->basic neutral Neutral (Sg) test_ph->neutral check_hcl Soluble? add_hcl->check_hcl add_naoh Insoluble in HCl: Add 0.5 mL 5% NaOH. Vortex. check_hcl->add_naoh No class_b Organic Base (Class B) e.g., Amine check_hcl->class_b Yes check_naoh Soluble? add_naoh->check_naoh add_h2so4 Insoluble in NaOH: Add 0.5 mL conc. H₂SO₄. (Use Caution!) check_naoh->add_h2so4 No class_a Organic Acid (Class A) e.g., Carboxylic Acid, Phenol check_naoh->class_a Yes check_h2so4 Soluble? add_h2so4->check_h2so4 class_n Neutral Compound e.g., Alkene, Alcohol, Ketone check_h2so4->class_n Yes class_i Inert Compound e.g., Alkane, Aryl Halide check_h2so4->class_i No Degradation_Pathways cluster_dehalogenation Dehalogenation cluster_ring_cleavage Ring Cleavage parent This compound deiodination Reductive Deiodination (loss of I) parent->deiodination Light, Reductant debromination Reductive Debromination (loss of Br) parent->debromination Harsher Conditions hydroxylation Hydroxylation parent->hydroxylation Oxidant, Microbes cleavage Oxidative Ring Cleavage hydroxylation->cleavage Acyclic Fragments Acyclic Fragments cleavage->Acyclic Fragments

References

Navigating Regioselectivity: A Technical Guide to the Strategic Functionalization of 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. The precise introduction of substituents onto the pyridine ring is a critical endeavor, dictating the pharmacological profile of the resulting molecule. 3,5-Dibromo-2-iodopyridine presents a versatile platform for the synthesis of complex, multi-substituted pyridines. This technical guide provides an in-depth exploration of the principles and practical applications of regioselective reactions on this substrate. We will delve into the mechanistic underpinnings that govern site-selectivity in a range of palladium-catalyzed cross-coupling reactions and lithium-halogen exchange, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic strategies.

The Principle of Regioselectivity: A Tale of Two Halogens

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The energy barrier for this step is inversely related to the strength of the C-X bond. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl.[1] This trend is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group.

For this compound, this reactivity hierarchy dictates that the C-I bond at the 2-position is significantly more susceptible to oxidative addition than the C-Br bonds at the 3- and 5-positions. This inherent difference allows for highly regioselective functionalization at the C2 position under carefully controlled conditions, leaving the two bromine atoms available for subsequent transformations. Furthermore, the position of the halogen on the electron-deficient pyridine ring influences reactivity, with the C2 and C4 positions generally being more activated towards oxidative addition.

This predictable selectivity forms the basis for orthogonal synthetic strategies, enabling the stepwise and site-specific introduction of diverse functionalities.

Reactivity hierarchy of halogens in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For this compound, these reactions provide a powerful means to introduce a wide array of substituents with high regioselectivity at the C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust and widely used method for forming carbon-carbon bonds.[2] When this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs preferentially at the C-I bond.

Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-I bond of the pyridine. This is followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to yield the 2-substituted product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Transmetalation Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Transmetalation Complex->Coupled Product This compound This compound This compound->Oxidative Addition Complex R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Complex Base Base Base->Transmetalation Complex

Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at C2

CatalystLigandBaseSolventTemp. (°C)ProductYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O80-1002-Aryl-3,5-dibromopyridineGood to Excellent
Pd(dppf)Cl₂dppfCs₂CO₃DMF902-Aryl-3,5-dibromopyridineHigh
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1002-Aryl-3,5-dibromopyridineHigh

Note: Yields are generalized based on reactions with analogous substrates. Specific yields will vary depending on the nature of the boronic acid.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3] This reaction is highly effective for the regioselective alkynylation of this compound at the C2 position.

Mechanism: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-I bond to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle from the terminal alkyne and the copper(I) salt. Reductive elimination then affords the 2-alkynylpyridine.

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition Pd(II) Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Pd(II) Complex->Coupled Product Cu(I)-X Cu(I)-X Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)-X->Cu(I)-Acetylide Cu(I)-Acetylide->Pd(II) Complex Transmetalation Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-Acetylide This compound This compound This compound->Pd(II) Complex Base Base Base->Terminal Alkyne

Interconnected catalytic cycles of the Sonogashira coupling.

Table 2: Representative Conditions for Sonogashira Coupling at C2

CatalystCo-catalystBaseSolventTemp. (°C)ProductYield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF/DMFRT - 602-Alkynyl-3,5-dibromopyridineGood to Excellent
Pd(OAc)₂CuIi-Pr₂NEtDioxaneRT2-Alkynyl-3,5-dibromopyridineHigh

Note: Yields are generalized based on reactions with analogous substrates. Specific yields will vary depending on the nature of the terminal alkyne.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium.[4] This method is also highly regioselective for the C2 position of this compound. A key advantage of Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups.

Mechanism: Similar to other cross-coupling reactions, the mechanism involves oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination.

Table 3: Representative Conditions for Stille Coupling at C2

CatalystLigandAdditiveSolventTemp. (°C)ProductYield (%)
Pd(PPh₃)₄PPh₃-Toluene90-1102-Aryl/vinyl-3,5-dibromopyridineGood to Excellent
Pd₂(dba)₃P(o-tol)₃-DMF80-1002-Aryl/vinyl-3,5-dibromopyridineHigh

Note: Yields are generalized based on reactions with analogous substrates. The toxicity of organotin compounds is a significant consideration.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5][6] This reaction provides a direct route to 2-amino-3,5-dibromopyridines with high selectivity.

Mechanism: The catalytic cycle involves the oxidative addition of the C-I bond to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the aminated product.

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Palladium-Amido Complex Palladium-Amido Complex Oxidative Addition Complex->Palladium-Amido Complex Amine Coordination Palladium-Amido Complex->Pd(0)L2 Reductive Elimination Aminated Product Aminated Product Palladium-Amido Complex->Aminated Product This compound This compound This compound->Oxidative Addition Complex R2NH R2NH R2NH->Palladium-Amido Complex Base Base Base->Palladium-Amido Complex Deprotonation

References

Unlocking Molecular Complexity: The Core Chemical Properties and Reactivity of Polyhalogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Polyhalogenated pyridines have emerged from being simple intermediates to indispensable scaffolds in modern chemical synthesis. Their unique electronic architecture, governed by the interplay between the electronegative nitrogen atom and multiple halogen substituents, imparts a predictable yet highly tunable reactivity. This guide offers an in-depth exploration of the core chemical principles of polyhalogenated pyridines. We will dissect their electronic properties, explore the regioselectivities of their most critical transformations—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—and provide field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these versatile building blocks for the synthesis of complex molecules, from pharmaceuticals to advanced organic materials.[1][2]

The Electronic Landscape of Polyhalogenated Pyridines

The reactivity of any aromatic system is dictated by its electronic nature. In pyridines, the ring nitrogen acts as a powerful electron-withdrawing group, creating electron-deficient (electrophilic) carbons, particularly at the α- (C2, C6) and γ- (C4) positions. The introduction of multiple halogen atoms, which are also strongly electron-withdrawing, profoundly amplifies this effect.[3][4]

This intense electron deficiency is the cornerstone of their chemical behavior:

  • Enhanced Electrophilicity: The pyridine ring becomes highly susceptible to attack by nucleophiles, forming the basis for efficient SNAr reactions.

  • Modulated Basicity: The electron-withdrawing halogens decrease the Lewis basicity of the pyridine nitrogen. This is a crucial, often overlooked property. Reduced basicity can prevent the pyridine nitrogen from binding to and deactivating metal catalysts, a common issue in cross-coupling reactions involving simpler pyridines.[5]

  • C-H Bond Acidity: The electron-withdrawing environment increases the acidity of the remaining C-H bonds, which can be exploited in certain C-H functionalization or metalation reactions.[6]

The combination of these effects makes polyhalogenated pyridines stable, versatile platforms for sequential and site-selective functionalization.

Key Reactivity Paradigm I: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. For polyhalogenated pyridines, this reaction is particularly efficient and predictable.

Mechanism and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon, temporarily breaking aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (halide) is then eliminated, restoring aromaticity.

The regioselectivity of the initial attack is governed by the stability of this intermediate. Attack at the C2 and C4 positions is strongly favored because the resulting negative charge can be delocalized onto the electronegative nitrogen atom, providing a highly stable resonance contributor.[7][8] Attack at C3 does not allow for this stabilization, making it kinetically disfavored.[8]

Figure 1: Generalized workflow for the SNAr reaction.
The Halogen as a Leaving Group

A defining characteristic of SNAr reactions is the "element effect," where fluoride is the best leaving group, followed by chloride, bromide, and iodide (F > Cl ≈ Br > I).[9][10] This is because the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom makes the carbon it's attached to the most electrophilic and thus most susceptible to attack.

This reactivity trend is inverted compared to SN1/SN2 reactions and is a key principle for achieving selectivity in polyhalogenated systems. For example, in a molecule containing both fluorine and chlorine, a nucleophile can be directed selectively to the fluorine-bearing carbon under controlled conditions.[11]

Experimental Protocol: Site-Selective Amination of a Dichloropyridine

This protocol describes a base-promoted amination, a modern, environmentally benign alternative to metal-catalyzed methods.[12]

Objective: To selectively aminate 2,6-dichloropyridine at the C2 position.

Materials:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Dimethylamine (as a solution or generated in situ)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv)

  • Solvent (e.g., Water or DMF)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 2,6-dichloropyridine.

  • Solvent and Base Addition: Add the chosen solvent (water is often suitable for these base-promoted reactions) followed by sodium tert-butoxide. Stir the suspension at room temperature.[12]

  • Nucleophile Addition: Add the dimethylamine solution dropwise to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 2-amino-6-chloropyridine derivative.

Causality Note: The use of a strong base like NaOtBu is crucial. Mechanistic studies suggest it facilitates the reaction, potentially by aiding the dissociation of DMF to generate the amine nucleophile in situ or by activating the substrate.[12] The high selectivity for one position is due to the inherent electronic preference of the pyridine ring.

Key Reactivity Paradigm II: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for functionalizing polyhalogenated pyridines, enabling the formation of C-C, C-N, and C-O bonds with remarkable precision.[1]

General Principles and The Oxidative Addition Step

The catalytic cycle for most cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) begins with the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond.[13] This is typically the rate-determining and selectivity-determining step. The reactivity of the C-X bond towards oxidative addition follows the trend: I > Br > OTf >> Cl.[13][14]

This predictable reactivity order allows for exquisite regiocontrol. A polyhalogenated pyridine containing an iodine, a bromine, and a chlorine atom can be functionalized sequentially, starting with the most reactive C-I bond, followed by the C-Br bond, and finally the C-Cl bond, often by simply tuning the reaction conditions or catalyst system.[13]

Cross_Coupling_Selectivity start Start: Polyhalogenated Pyridine (e.g., 2-Bromo-4-chloropyridine) q1 Goal: Functionalize which position? start->q1 c_br Target C-Br Bond (More Reactive) q1->c_br C-Br c_cl Target C-Cl Bond (Less Reactive) q1->c_cl C-Cl cond_br Use mild conditions: - Pd(PPh₃)₄ - Room Temp to 80°C - Standard base (K₂CO₃, Cs₂CO₃) c_br->cond_br cond_cl Use forcing conditions: - Ligands for C-Cl activation (e.g., SPhos) - Higher Temperatures (>100°C) - Stronger base (K₃PO₄) c_cl->cond_cl prod_br Product: 2-Aryl-4-chloropyridine cond_br->prod_br prod_cl Requires prior functionalization of C-Br. Product: 2-Bromo-4-arylpyridine cond_cl->prod_cl

Figure 2: Decision workflow for regioselective Suzuki coupling.
Common Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: Couples the pyridine with a boronic acid or ester to form C-C bonds. It is highly robust, tolerant of many functional groups, and relies on commercially available reagents with low toxicity.[5][14] Novel protocols now enable the exhaustive alkylation of even polychlorinated pyridines, which was previously a significant challenge.[5]

  • Sonogashira Coupling: Couples the pyridine with a terminal alkyne to form arylalkynes, pivotal structures in materials science and pharmaceuticals.[15][16][17] The reaction typically uses a palladium catalyst with a copper(I) co-catalyst under mild, basic conditions.[15][17] Pentaalkynylpyridines, synthesized from pentachloropyridine, exhibit promising fluorescence properties.[18]

  • Stille Coupling: Uses organostannanes as coupling partners. While powerful, the toxicity of tin reagents has reduced its general use in drug development, though it remains important for specific complex syntheses.

Experimental Protocol: Regioselective Sonogashira Coupling

Objective: To selectively couple an aryl iodide in the presence of an aryl bromide on a dihalogenated pyridine.[15]

Materials:

  • 2-Bromo-5-iodopyridine (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Base/Solvent (e.g., Triethylamine, Et₃N)

Procedure:

  • Inert Atmosphere: A Schlenk flask is charged with 2-bromo-5-iodopyridine, Pd(PPh₃)₄, and CuI. The flask is evacuated and backfilled with Argon three times.

  • Solvent and Reagent Addition: Anhydrous triethylamine is added via syringe, followed by the terminal alkyne.

  • Reaction Conditions: The mixture is stirred at room temperature. The reaction is typically fast for iodides. The progress is monitored by TLC or GC-MS.

  • Causality Note: Running the reaction at room temperature is key for selectivity. The C-I bond is sufficiently reactive to undergo oxidative addition under these mild conditions, while the C-Br bond remains largely untouched.[15]

  • Workup: Once the starting iodide is consumed, the solvent is removed in vacuo. The residue is redissolved in an organic solvent like dichloromethane, and the amine hydrochloride salt is removed by washing with water or a dilute aqueous ammonium chloride solution.

  • Purification: The organic layer is dried, concentrated, and purified by flash column chromatography to yield the 2-bromo-5-alkynylpyridine. This product can then be used in a subsequent, more forcing cross-coupling reaction to functionalize the C-Br bond.

Orthogonal Reactivity: Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting a C-X bond into a C-metal bond, creating a potent pyridine-based nucleophile for reaction with electrophiles.[19][20]

The reaction is kinetically controlled and typically involves treating the polyhalogenated pyridine with an organolithium reagent (e.g., n-BuLi or t-BuLi) at very low temperatures (-78 °C or lower).[20]

Reactivity Trend: The rate of exchange follows the trend I > Br > Cl, consistent with other organometallic reactions.[20] This allows for selective metalation at the site of a more reactive halogen. For instance, treating 3,5-dibromopyridine with one equivalent of n-BuLi can lead to a mono-lithiated species, ready for trapping with an electrophile.[21]

Table 1: Summary of Reactivity and Regioselectivity

Reaction TypeKey PrincipleHalogen Reactivity OrderFavored Ring Position(s)Typical Conditions
SNAr Rate determined by nucleophilic attack on the most electrophilic carbon.F > Cl > Br > IC2, C4, C6Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (DMF, DMSO)
Pd-Catalyzed Cross-Coupling Rate determined by oxidative addition of Pd(0) into the weakest C-X bond.I > Br > OTf >> ClC2, C4 > C3Pd catalyst, Ligand, Base, Solvent (Toluene, Dioxane)
Metal-Halogen Exchange Kinetically controlled exchange with organolithium reagents.I > Br > ClVaries based on halogenR-Li (e.g., n-BuLi), Low Temp (-78°C), THF/Ether

Conclusion and Future Outlook

The chemical properties of polyhalogenated pyridines are defined by a powerful synergy between the ring nitrogen and halogen substituents. This creates a scaffold that is not merely reactive, but controllably and sequentially reactive. By understanding the core principles of SNAr, palladium-catalyzed cross-coupling, and metal-halogen exchange, researchers can devise synthetic routes that build molecular complexity with surgical precision. The ability to fine-tune regioselectivity by selecting the right halogen, catalyst, or reaction condition underscores why these molecules are, and will continue to be, foundational building blocks in the discovery of new medicines and materials.[1][22]

References

An In-Depth Technical Guide to the Safe Handling and Application of 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Inherent Risks of a Versatile Building Block

3,5-Dibromo-2-iodopyridine is a halogenated pyridine derivative that serves as a highly versatile intermediate in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its structure, featuring three distinct halogen atoms on a pyridine core, offers medicinal chemists a powerful tool for creating complex molecular architectures through site-selective cross-coupling reactions.[1] The differential reactivity of the C-I, C-Br, and C-N bonds allows for a sequential and controlled introduction of various functional groups, making it a valuable precursor for novel therapeutic agents and functional materials.[2][3]

However, the very reactivity that makes this compound synthetically valuable also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound safely. It moves beyond mere procedural steps to explain the causality behind safety protocols, ensuring a self-validating system of risk assessment and mitigation grounded in the compound's specific chemical properties.

Hazard Identification and Risk Profile

A foundational principle of laboratory safety is a complete understanding of a chemical's intrinsic hazards. This compound is a solid compound that presents multiple health risks upon exposure. Its hazard profile is officially classified under the Globally Harmonized System (GHS), which forms the basis for the safety protocols outlined in this document.

GHS Classification and Toxicological Summary

The compound is consistently classified by suppliers and chemical safety databases with several key hazard statements.[4][5] It is crucial to recognize that while acute toxicity may be categorized as "harmful" rather than "fatal," the irritating properties can cause significant discomfort and potential long-term effects with improper handling.

Table 1: Physicochemical and GHS Hazard Information for this compound

Property Value / Classification Source(s)
CAS Number 436799-34-7 [6]
Molecular Formula C₅H₂Br₂IN [6]
Molecular Weight 362.79 g/mol [6]
GHS Pictogram GHS07 (Exclamation Mark) [7]
Signal Word Warning [4][7]
H302 Harmful if swallowed [5]
H315 Causes skin irritation [7][8]
H319 Causes serious eye irritation [7][8]

| H335 | May cause respiratory irritation |[5][7][8] |

Causality of Hazards
  • Oral Toxicity (H302): Ingestion can lead to systemic toxic effects. The exact mechanism is not fully elucidated for this specific compound, but halogenated heterocycles can interfere with various biological processes.[9] Therefore, eating, drinking, or smoking in the laboratory where this compound is handled is strictly prohibited.[7][10]

  • Skin and Eye Irritation (H315, H319): As a solid, the compound exists as a fine powder or crystalline material. Direct contact with skin can cause local irritation, redness, and inflammation.[11] The causality lies in the chemical's ability to disrupt the lipid bilayer of skin cells. In the eyes, the irritation is more severe and can lead to serious damage if not addressed immediately with copious amounts of water.[11][12]

  • Respiratory Irritation (H335): The primary route of exposure in a laboratory setting is the inhalation of airborne dust or powder.[7] These fine particles can irritate the mucous membranes of the entire respiratory tract, leading to coughing, shortness of breath, and inflammation.[7] This hazard underpins the absolute requirement for handling this compound within a certified chemical fume hood.

Proactive Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

Safe handling is achieved by creating barriers between the researcher and the hazardous substance. This involves a multi-layered approach, starting with engineering controls and supplemented by rigorous adherence to PPE protocols.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All weighing and handling of this compound solid must be performed inside a properly functioning chemical fume hood to prevent the inhalation of dust.[13][14] The ventilation system captures airborne particles, ensuring they are not released into the laboratory environment.

  • Safety Shower and Eyewash Station: Facilities must be equipped with an easily accessible and regularly tested safety shower and eyewash fountain.[8] In the event of accidental large-scale skin or eye contact, these are critical for immediate decontamination.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

PPE is not a substitute for good engineering controls but is essential to protect from residual risks and accidental contact.

Table 2: Mandatory PPE Protocol for Handling this compound

Body Part Required PPE Rationale and Field Insights
Hands Nitrile Gloves Wear nitrile gloves selected based on an evaluation of the workplace hazards.[8] Always inspect gloves for tears or holes before use. For prolonged operations or when handling larger quantities, consider double-gloving. Dispose of contaminated gloves immediately after use in accordance with laboratory procedures.[7]
Eyes/Face Chemical Safety Goggles with Side Shields or a Face Shield Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against airborne dust and accidental splashes.[10][11] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as quenching a reaction.
Body Laboratory Coat A flame-resistant lab coat must be worn and fully fastened to protect skin and personal clothing from contamination.[14]

| Respiratory | NIOSH-approved Respirator (if applicable) | While a fume hood is the primary control, a respirator may be required if exposure limits are exceeded or during spill clean-up.[7] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[7] |

Handling, Storage, and Disposal Procedures

Adherence to systematic procedures for the entire lifecycle of the chemical is critical for ensuring long-term safety.

Safe Handling and Use in Synthesis

This compound is a key substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[15][16][17] The C-I bond is generally the most reactive site, followed by the C-Br bonds, allowing for selective functionalization.

  • Inert Atmosphere: Many cross-coupling reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and other reagents.[9] While this compound itself is stable in air, the reaction conditions necessitate careful handling.[11]

  • Static Discharge: Minimize dust generation and accumulation.[8] Fine organic powders can create explosive mixtures with air. While this compound is not rated as explosive, it is good practice to use non-sparking tools and take precautionary measures against static discharge, especially when handling large quantities.[9]

  • Reagent Addition: When adding the solid reagent to a reaction vessel, do so carefully to avoid creating dust clouds. Use a powder funnel and perform the addition within the fume hood.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Long-term storage at 2-8°C is often recommended.[8]

  • Keep away from incompatible materials, particularly strong oxidizing agents, which could lead to hazardous reactions.[8][9]

  • Protect from light, as some halogenated organic compounds can be light-sensitive.[11]

Waste Disposal

Disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or equivalent local regulations.[8]

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams, as they require different disposal treatments.[14]

  • Containment: Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.[13][14]

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[14] Do not pour this chemical down the drain.[8]

Emergency Procedures: A Step-by-Step Response Plan

Preparedness is key to mitigating the impact of an accidental release or exposure.

Accidental Release or Spill
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.

  • Contain: Prevent the spill from entering drains or waterways.[7][8]

  • Clean-up: Wearing full PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[8] Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.[14]

First Aid Measures

Immediate and correct first aid is critical. Always show the Safety Data Sheet (SDS) to attending medical personnel.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected skin with plenty of soap and running water for at least 15 minutes. If skin irritation persists, get medical advice.[8][11]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[7][8]

Fire Fighting
  • Extinguishing Media: Use a water spray, dry chemical powder, carbon dioxide, or alcohol-resistant foam.[7][8]

  • Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen iodide.[8]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Visualization of a Standard Laboratory Workflow

To contextualize the handling procedures, the following diagram illustrates a typical workflow for using this compound in a palladium-catalyzed cross-coupling reaction, emphasizing key safety checkpoints.

G Workflow: Safe Use in a Cross-Coupling Reaction cluster_prep Preparation Phase (in Fume Hood) cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_disposal Waste Management A 1. Don Full PPE (Goggles, Gloves, Lab Coat) B 2. Weigh this compound & other solids A->B C 3. Prepare Reaction Vessel (Flame-dry, Inert Atmosphere) B->C D 4. Add Solvents & Reagents (via Syringe/Cannula) C->D E 5. Add this compound (Carefully, minimize dust) D->E F 6. Add Catalyst & Heat (Monitor reaction) E->F G 7. Cool & Quench Reaction (Potential for exotherm/gas) F->G H 8. Liquid-Liquid Extraction G->H I 9. Purification (e.g., Column Chromatography) H->I J 10. Segregate Waste Streams (Halogenated, Non-Halogenated) I->J K 11. Label & Store Waste Securely J->K

Caption: A typical workflow for a cross-coupling reaction.

Conclusion

This compound is an enabling tool for chemical innovation. Its safe and effective use hinges on a culture of safety that is proactive, informed, and rigorous. By understanding the specific hazards of this compound and consistently applying the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can confidently leverage its synthetic potential while ensuring the protection of themselves, their colleagues, and the environment.

References

An In-Depth Technical Guide to 3,5-Dibromo-2-iodopyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-Dibromo-2-iodopyridine, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of sourcing, quality control, and synthetic applications of this versatile halogenated pyridine.

Introduction: The Strategic Importance of this compound in Synthesis

This compound (CAS No. 436799-34-7) is a polysubstituted heterocyclic compound of significant interest in organic synthesis, particularly in the construction of complex molecular architectures for novel therapeutic agents.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. The specific arrangement of two bromine atoms and one iodine atom on the pyridine ring of this molecule offers a unique platform for selective and sequential functionalization.[2]

The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility. The carbon-iodine (C-I) bond is considerably more reactive towards oxidative addition to palladium(0) catalysts than the carbon-bromine (C-Br) bonds. This allows for regioselective cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, at the 2-position, while leaving the bromo-substituents at the 3- and 5-positions available for subsequent transformations.[2] This strategic handle is invaluable for the efficient and controlled synthesis of complex drug candidates, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[2]

Commercial Sourcing: A Comparative Analysis of Key Suppliers

The selection of a reliable commercial supplier for this compound is a critical first step in any research or development program. The quality and purity of this starting material can significantly impact the reproducibility of synthetic routes and the impurity profile of the final active pharmaceutical ingredient (API).[3] Below is a comparative table of notable suppliers.

SupplierTypical PurityAvailable QuantitiesQuality Documentation
Sigma-Aldrich (Merck) ≥97%Gram to multi-gram scaleCertificate of Analysis (CoA) with purity data.
AK Scientific, Inc. ≥95%Gram to kilogram scaleSafety Data Sheet (SDS) available.
Cenmed ≥95%Gram scaleBasic product specifications provided.[4]
AOBChem Typically 97%Milligram to multi-gram scaleSDS and basic product details available.
Fluorochem Not specifiedVarious scalesSDS available.
ChemicalBook Varies by listingWide rangeA platform connecting multiple suppliers.

Note: Pricing and availability are subject to change and should be confirmed directly with the suppliers. For large-scale or GMP-grade requirements, direct consultation with the manufacturer is recommended.

Quality Control and Assurance for Pharmaceutical Intermediates

For drug development applications, the quality of pharmaceutical intermediates like this compound is non-negotiable. A robust quality control (QC) program ensures the identity, purity, and consistency of the material, which is essential for regulatory compliance and the safety of the final drug product.[5][6]

Key Quality Control Parameters:
  • Identity Confirmation: Verification of the chemical structure, typically using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the compound and quantifying any impurities.[5] Gas Chromatography (GC) may also be used.

  • Certificate of Analysis (CoA): A critical document provided by the supplier that details the QC testing performed on a specific batch, including the methods used and the results obtained.[7]

  • Good Manufacturing Practice (GMP): For later stages of drug development, intermediates should be sourced from suppliers who adhere to GMP standards, ensuring a controlled production environment and full traceability.[3][8]

Decision-Making Flowchart for Supplier Selection:

G start Define Project Requirements purity Required Purity Level? start->purity scale Required Scale? purity->scale >98% for early R&D >99.5% for late-stage regulatory Regulatory Needs (e.g., GMP)? scale->regulatory mg to g kg scale supplier_research Research Potential Suppliers regulatory->supplier_research Non-GMP GMP request_quotes Request Quotes & CoAs supplier_research->request_quotes evaluate Evaluate Supplier Documentation & Reputation request_quotes->evaluate select Select Optimal Supplier evaluate->select

Caption: A flowchart for selecting a suitable supplier.

Key Synthetic Applications and Experimental Protocols

The unique substitution pattern of this compound makes it a valuable precursor for a variety of cross-coupling reactions. Below are representative, detailed protocols for Sonogashira and Suzuki-Miyaura couplings, which are foundational reactions in modern drug discovery.

Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Due to the higher reactivity of the C-I bond, this reaction can be performed selectively at the 2-position of this compound.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), and Copper(I) iodide (CuI, 0.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) via syringe.

  • Stirring: Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-3,5-dibromopyridine.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide. Similar to the Sonogashira reaction, the C-I bond's higher reactivity allows for selective coupling at the 2-position.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water, then separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Synthetic Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagents Combine this compound, Catalyst, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent coupling_partner Add Coupling Partner (Alkyne or Boronic Acid) solvent->coupling_partner heat_stir Heat and/or Stir coupling_partner->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Final Product purify->product

Caption: A generalized workflow for cross-coupling reactions.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its unique halogenation pattern allows for selective and sequential functionalization, making it a valuable tool in the arsenal of medicinal chemists. By carefully selecting high-quality commercial sources and employing robust synthetic protocols, researchers can leverage the full potential of this important pharmaceutical intermediate to accelerate the discovery and development of new medicines.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling of 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 3,5-dibromo-2-iodopyridine as a key building block. This polyhalogenated pyridine is of significant interest to researchers in medicinal chemistry and drug development due to its potential for sequential, site-selective functionalization. This document outlines the underlying mechanistic principles, offers a detailed, step-by-step experimental protocol, and provides critical insights into reaction optimization and troubleshooting. The inherent reactivity differences among the carbon-halogen bonds (C-I > C-Br) are exploited to achieve regioselective coupling, a crucial strategy in the synthesis of complex, polysubstituted pyridine derivatives.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals, agrochemicals, and functional materials. The ability to precisely install various substituents onto the pyridine ring is paramount for fine-tuning the biological activity and physicochemical properties of these molecules. The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for forging carbon-carbon bonds, lauded for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[1][2]

This compound presents a unique opportunity for synthetic chemists. The differential reactivity of its three halogen atoms allows for a hierarchical approach to substitution. The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine bonds.[3][4] This intrinsic electronic preference enables the selective coupling at the C2 position, leaving the two bromine atoms at the C3 and C5 positions available for subsequent transformations. This stepwise approach provides a powerful and convergent route to complex, unsymmetrically substituted pyridines.

Part 1: Mechanism and Rationale for Regioselectivity

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[5][6] A fundamental understanding of this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, this compound). This is often the rate-determining step of the cycle.[5][7] The reactivity of halogens in this step follows the order I > Br > Cl, which is the basis for the regioselectivity observed with polyhalogenated substrates.[3]

  • Transmetalation: The organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[8][9]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OR)₂ + Base PdII_B R¹-Pd(II)L_n-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product (R¹-R²) R1X This compound (R¹-X) R2B Organoboron Reagent (R²-B(OR)₂) Product 2-Substituted-3,5-dibromopyridine (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Controlling Regioselectivity

For polyhalogenated pyridines, the site of the initial oxidative addition is governed by a combination of electronic and steric factors.[11][12] The electronegative nitrogen atom in the pyridine ring makes the α-positions (C2 and C6) and the γ-position (C4) more electron-deficient and thus more reactive towards oxidative addition.[12] In the case of this compound, the inherent reactivity of the C-I bond far exceeds that of the C-Br bonds, leading to a strong preference for coupling at the C2 position.[3] By carefully selecting the catalyst, ligand, and reaction conditions, this selectivity can be further enhanced.

Part 2: Detailed Experimental Protocol

This protocol provides a general method for the regioselective Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥97%Sigma-Aldrich, Combi-BlocksThe starting electrophile.
Aryl/Heteroarylboronic Acid≥95%Combi-Blocks, TCIThe nucleophilic coupling partner.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem, Sigma-AldrichA common palladium precursor.
SPhos≥98%Strem, Sigma-AldrichA bulky, electron-rich phosphine ligand.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificThe base for the reaction.
1,4-DioxaneAnhydrous, ≥99.8%Acros OrganicsThe reaction solvent.
Deionized WaterN/AIn-houseUsed as a co-solvent.
Argon or Nitrogen GasHigh PurityLocal SupplierFor maintaining an inert atmosphere.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying the organic phase.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Syringes and needles for transfer of degassed solvents

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and chromatography

Step-by-Step Procedure

The following workflow diagram illustrates the key stages of the experimental process.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine solids: This compound, boronic acid, Pd(OAc)₂, SPhos, and K₂CO₃ in a Schlenk flask. B 2. Evacuate and backfill the flask with inert gas (repeat 3 times). A->B C 3. Add degassed solvents (1,4-dioxane and water) via syringe. B->C D 4. Heat the reaction mixture to 80-100 °C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and dilute with water. E->F Upon completion G 7. Extract with ethyl acetate (3x). F->G H 8. Wash combined organic layers with brine. G->H I 9. Dry over anhydrous Na₂SO₄, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

References

Application Notes and Protocols for the Chemoselective Sonogashira Reaction of 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Alkynylation of Polyhalogenated Pyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] The reaction's value is particularly pronounced in the functionalization of heterocyclic scaffolds, such as pyridine, which are prevalent in a vast array of biologically active molecules.

This document provides a detailed guide to the application of the Sonogashira reaction to a challenging and highly functionalized substrate: 3,5-Dibromo-2-iodopyridine. The presence of three distinct halogen atoms on the pyridine ring introduces a critical element of chemoselectivity. By carefully controlling the reaction conditions, it is possible to selectively couple a terminal alkyne at the most reactive C-I bond, leaving the C-Br bonds intact for subsequent downstream transformations. This selective functionalization opens avenues for the rapid construction of complex, multi-substituted pyridine derivatives.

The Principle of Chemoselectivity in the Sonogashira Reaction

The success of a selective Sonogashira coupling on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the palladium catalytic cycle is I > OTf > Br > Cl.[4][5] This pronounced difference in reactivity allows for the selective coupling at the carbon-iodine bond of this compound, typically at or near room temperature.[5] Higher reaction temperatures can lead to a decrease in this selectivity.[5]

The Catalytic Cycles

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7]

The Palladium Cycle
  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) complex. This is generally the rate-determining step.[6]

  • Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.[7]

  • Reductive Elimination: The desired alkynylpyridine product is formed, and the Pd(0) catalyst is regenerated.[8]

The Copper Cycle
  • Acetylide Formation: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[7] This step is crucial for activating the alkyne for transmetalation.

Below is a graphical representation of the interconnected catalytic cycles:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation Cu_Alkyne Cu(I)-C≡CR Product Ar-C≡CR PdII_Alkynyl->Product Product->Pd0 Reductive Elimination CuI Cu(I) CuI->Cu_Alkyne Cu_Alkyne->PdII_Aryl Cu_Alkyne->CuI Regeneration Alkyne R-C≡C-H Alkyne->CuI Base experimental_workflow start Start: Assemble Dry Glassware under Inert Atmosphere reagents Add this compound, PdCl₂(PPh₃)₂, CuI, and Base start->reagents solvent Add Anhydrous, Degassed Solvent (THF or DMF) reagents->solvent alkyne Add Terminal Alkyne Dropwise solvent->alkyne reaction Stir at Room Temperature (or gentle heating if necessary) alkyne->reaction monitoring Monitor Reaction Progress by TLC or LC-MS reaction->monitoring workup Aqueous Workup: Dilute with Solvent, Wash with NH₄Cl and Brine monitoring->workup purification Purification by Flash Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End: Isolated Product characterization->end

References

Application Notes and Protocols for the Regioselective Palladium-Catalyzed Amination of 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Polyhalogenated Pyridines

For researchers, medicinal chemists, and professionals in drug development, polyhalogenated pyridines are invaluable scaffolds for the synthesis of complex molecular architectures. The ability to selectively functionalize these molecules is paramount for creating diverse libraries of compounds for biological screening. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution due to its broad substrate scope and functional group tolerance.[1][2]

This application note provides a comprehensive guide to the regioselective palladium-catalyzed amination of 3,5-dibromo-2-iodopyridine. We will delve into the underlying principles governing the reaction's selectivity, provide detailed experimental protocols, and offer insights into potential challenges and troubleshooting. The selective amination of this trifunctionalized pyridine allows for the strategic introduction of an amino group, leaving the bromo substituents available for subsequent cross-coupling reactions, thus enabling a divergent synthetic approach.

Principle of Regioselectivity: A Tale of Two Halogens

The remarkable regioselectivity observed in the palladium-catalyzed amination of this compound is a direct consequence of the differential reactivity of the carbon-halogen bonds. The established trend for halogen reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3] This hierarchy is governed by the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst.

In the case of this compound, the C-I bond at the 2-position is significantly more reactive than the C-Br bonds at the 3- and 5-positions. Consequently, under carefully controlled reaction conditions, the palladium catalyst will preferentially undergo oxidative addition into the C-I bond, leading to the selective formation of the 2-amino-3,5-dibromopyridine product.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amido Pd(II)-Amido Complex AmineCoord->Amido Amido->Pd0 Product Ar-NR'R'' Amido->Product Reductive Elimination ArylHalide Ar-X (this compound) ArylHalide->OxAdd Oxidative Addition Amine HNR'R'' Amine->AmineCoord Base Base Base->Amido Deprotonation

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Key Steps in the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (C-I bond of this compound) to form a Pd(II) intermediate. This is typically the rate-determining step.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

This section provides a general protocol for the regioselective amination of this compound. It is important to note that optimization of the catalyst, ligand, base, and solvent may be necessary for different amine substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Amine (Primary or Secondary)AnhydrousCommercially AvailablePurify if necessary.
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)Catalyst GradeCommercially AvailableHandle in a glovebox or under inert atmosphere.
Phosphine Ligand (e.g., Xantphos, BINAP)Catalyst GradeCommercially AvailableHandle in a glovebox or under inert atmosphere.
Base (e.g., NaOtBu, Cs₂CO₃)AnhydrousCommercially AvailableHandle in a glovebox or under inert atmosphere.
Solvent (e.g., Toluene, Dioxane)Anhydrous, DegassedCommercially AvailablePurify using a solvent purification system.
Representative Protocol for the Amination with a Primary Amine

This protocol is a representative example and may require optimization for specific amines.

Figure 2. Workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), palladium(0) tris(dibenzylideneacetone) dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), Xantphos (5 mol%), and sodium tert-butoxide (NaOtBu, 2.0 equiv.) under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the pyridine). Then, add the primary amine (1.2 equiv.) via syringe.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Dilute with ethyl acetate and filter the mixture through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3,5-dibromopyridine.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is 2-amino-3,5-dibromopyridine.[4][5]

Expected Product Characterization Data (2-Amino-3,5-dibromopyridine):

  • Molecular Formula: C₅H₄Br₂N₂

  • Molecular Weight: 251.91 g/mol [5]

  • Appearance: White to yellow or pale brown crystalline powder.[4]

  • ¹H NMR (CDCl₃): δ = 5.14 (br s, 2H, NH₂), 7.75 (d, J = 2.0 Hz, 1H, H-4), 8.03 (d, J = 2.0 Hz, 1H, H-6).[6]

  • ¹³C NMR (CDCl₃): δ = 104.6, 107.1, 141.9, 147.6, 154.5.[6]

Key Considerations and Troubleshooting

ParameterRationale and Field-Proven InsightsTroubleshooting Tips
Catalyst and Ligand The choice of ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands like Xantphos or BINAP are often effective in promoting the reductive elimination step and preventing catalyst decomposition.[1]Low or No Conversion: Screen different ligands (e.g., Buchwald's biaryl phosphine ligands). Ensure the palladium precatalyst is of high quality and has not been deactivated by exposure to air.
Base A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common choice. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.Side Reactions/Degradation: If the substrate or product is base-sensitive, switch to a milder base (e.g., Cs₂CO₃). Ensure the base is anhydrous, as water can lead to competing hydrolysis reactions.
Solvent Anhydrous and aprotic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions. Thoroughly degassing the solvent is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.Poor Solubility: If reactants are not fully dissolved, consider a more polar aprotic solvent like DMF, but be mindful of potential side reactions at high temperatures.
Temperature The reaction temperature influences the rate of reaction. While higher temperatures can accelerate the reaction, they can also lead to catalyst decomposition or side product formation.Slow Reaction: Gradually increase the reaction temperature in increments of 10 °C. Decomposition: If decomposition is observed at higher temperatures, try a more active catalyst/ligand system that allows for lower reaction temperatures.

Conclusion

The palladium-catalyzed amination of this compound offers a highly regioselective and efficient route to 2-amino-3,5-dibromopyridine. This protocol leverages the inherent differences in carbon-halogen bond reactivity to achieve selective C-N bond formation at the 2-position. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can effectively utilize this powerful transformation for the synthesis of complex nitrogen-containing heterocycles, which are of significant interest in pharmaceutical and materials science.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines and the Versatility of 3,5-Dibromo-2-iodopyridine

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly desirable structural motif in drug discovery.[3] The precise installation of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's pharmacological and physicochemical properties, which is critical for developing new therapeutic agents.[4][5]

This compound is an exceptionally valuable and versatile starting material for the synthesis of complex, polysubstituted pyridines. The differential reactivity of its three halogen atoms (I > Br) under various reaction conditions enables a programmed, site-selective introduction of diverse functional groups. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this building block to synthesize a wide array of substituted pyridines through palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution.

Principle of Regioselectivity: A Chemist's Guide to Controlled Substitution

The synthetic utility of this compound lies in the distinct reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally C-I > C-Br > C-Cl.[6][7] This hierarchy is primarily dictated by the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition to a Pd(0) catalyst. This inherent difference allows for highly regioselective functionalization.

By carefully selecting the reaction conditions—catalyst, ligands, base, and temperature—chemists can orchestrate a sequence of substitutions. Typically, the most reactive C-I bond at the 2-position is addressed first under milder conditions. The resulting 2-substituted-3,5-dibromopyridine can then undergo further coupling at the C-5 or C-3 positions by employing more forcing conditions.

I. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[8][9][10] The following protocols detail the selective functionalization of this compound via Sonogashira, Suzuki, and Stille couplings.

A. Protocol 1: Selective Sonogashira Coupling at the C-2 Position

The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[11][12][13] The high reactivity of the C-I bond allows for selective alkynylation at the 2-position of this compound.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium(0) source (like Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is standard. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[14]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne.

  • Solvent: Anhydrous and degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are crucial to prevent catalyst deactivation and unwanted side reactions, such as the Glaser homocoupling of the alkyne.[6]

  • Temperature: Running the reaction at or near room temperature enhances the selectivity for the more reactive C-I bond.[6]

Step-by-Step Methodology:
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine (2.0 equiv) via syringe.

  • Add the terminal alkyne (1.1 equiv) dropwise while stirring.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:
EntryAlkyneProductYield (%)
1Phenylacetylene2-(Phenylethynyl)-3,5-dibromopyridine85-95
2Trimethylsilylacetylene2-((Trimethylsilyl)ethynyl)-3,5-dibromopyridine80-90
31-Hexyne2-(Hex-1-yn-1-yl)-3,5-dibromopyridine82-92
B. Protocol 2: Sequential Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is one of the most versatile C-C bond-forming reactions.[15][16] The differential reactivity of the halogens on this compound allows for a stepwise introduction of aryl or vinyl groups.

Step 1: Selective Coupling at the C-2 Position
  • Follow the general setup for palladium-catalyzed reactions as described in Protocol 1, using Pd(PPh₃)₄ (0.05 equiv) as the catalyst.

  • Add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as sodium carbonate (Na₂CO₃, 2.0 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv).

  • Use a solvent system of toluene/ethanol/water (e.g., 4:1:1), degassed by sparging with argon.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.

  • After completion (typically 6-16 hours), cool to room temperature, and perform an aqueous workup as previously described.

  • Purify by column chromatography to isolate the 2-aryl-3,5-dibromopyridine intermediate.

Step 2: Coupling at the C-5 (or C-3) Position
  • The isolated 2-aryl-3,5-dibromopyridine can be subjected to a second Suzuki coupling.

  • Due to the lower reactivity of the C-Br bonds, more forcing conditions are generally required. This may involve a different palladium catalyst (e.g., Pd(dppf)Cl₂) and a stronger base (e.g., K₃PO₄).

  • Set up the reaction as before, using the 2-aryl-3,5-dibromopyridine (1.0 equiv), a different arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (3.0 equiv) in a degassed solvent like 1,4-dioxane/water.

  • Heat the reaction to 100-110 °C and monitor for the formation of the trisubstituted pyridine product.

  • Workup and purify as described above.

Visualization of Workflow:

Suzuki_Workflow A This compound B Step 1: Suzuki Coupling (Arylboronic Acid 1, Pd(PPh3)4, Na2CO3, 80°C) A->B Selective at C2 (Iodine) C 2-Aryl-3,5-dibromopyridine B->C D Step 2: Suzuki Coupling (Arylboronic Acid 2, Pd(dppf)Cl2, K3PO4, 110°C) C->D Selective at C5 (Bromine) E 2,5-Diaryl-3-bromopyridine D->E

Caption: Sequential Suzuki-Miyaura coupling workflow.

C. Protocol 3: Stille Coupling

The Stille coupling utilizes an organotin reagent and an organohalide.[17][18][19] Organostannanes are often tolerant of a wide array of functional groups, making this a robust method.[20]

Step-by-Step Methodology (Selective at C-2):
  • In a flame-dried Schlenk flask under argon, combine this compound (1.0 equiv), the organostannane reagent (e.g., tributyl(vinyl)stannane, 1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add anhydrous, degassed toluene or DMF as the solvent.

  • Heat the reaction mixture to 90-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble fluorides.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Perform a standard aqueous workup on the filtrate and purify by column chromatography.

II. Ortho-Lithiation and Subsequent Functionalization

Directed ortho-metalation is a powerful strategy for functionalizing positions adjacent to a directing group.[21][22] In the case of halopyridines, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can deprotonate the position ortho to a halogen, which acts as a directed metalation group.[23]

Protocol 4: Lithiation at C-4 and Electrophilic Quench

The iodine at C-2 and the bromine at C-3 can direct lithiation to the C-4 position.

Causality Behind Experimental Choices:
  • Base: LDA is a strong, sterically hindered base, which favors deprotonation (ortho-lithiation) over nucleophilic addition to the pyridine ring.[22]

  • Temperature: These reactions must be conducted at very low temperatures (typically -78 °C) to prevent decomposition of the lithiated intermediate and potential side reactions like halogen dance (migration of the lithium).[24][25]

  • Solvent: Anhydrous THF is the standard solvent for organolithium chemistry.

Step-by-Step Methodology:
  • Preparation of LDA: In a flame-dried, argon-purged flask, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes at 0 °C. Recool the freshly prepared LDA solution to -78 °C.

  • Lithiation: In a separate flame-dried flask under argon, dissolve this compound (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Slowly add the LDA solution to the pyridine solution via cannula. Stir at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add a suitable electrophile (e.g., N,N-dimethylformamide for formylation, iodine for iodination, or benzaldehyde for hydroxymethylation) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench with saturated aqueous NH₄Cl and perform a standard extractive workup.

  • Purify the product by column chromatography.

Visualization of Reaction Pathway:

Lithiation_Pathway Start This compound Step1 1. LDA, THF, -78°C Start->Step1 Intermediate 4-Lithio-3,5-dibromo-2-iodopyridine Step1->Intermediate Step2 2. Electrophile (E+) Intermediate->Step2 Product 4-E-3,5-Dibromo-2-iodopyridine Step2->Product

Caption: Directed ortho-lithiation and electrophilic quench.

III. Nucleophilic Aromatic Substitution (SNAr)

While less common for simple aryl halides, nucleophilic aromatic substitution (SNAr) can occur on electron-deficient pyridine rings.[26][27] The presence of three electron-withdrawing halogens activates the ring for attack by strong nucleophiles, typically at the 2- and 4-positions where the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen.[28][29]

Protocol 5: Substitution with a Thiol Nucleophile
Step-by-Step Methodology:
  • Dissolve this compound (1.0 equiv) in an aprotic polar solvent such as DMF or DMSO.

  • Add the sodium or potassium salt of a thiol (e.g., sodium thiophenoxide, 1.2 equiv).

  • Heat the reaction mixture to 80-120 °C. The C-I bond is the most likely to be substituted, but selectivity can be variable and may require optimization.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and perform an extractive workup with a suitable organic solvent.

  • Purify the product by column chromatography.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood.

  • Organolithium Reagents: Organolithium reagents like n-butyllithium are pyrophoric and react violently with water.[30][31] They must be handled under an inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques.[32][33] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[34]

  • Solvents: Anhydrous solvents are critical for many of these reactions. Ensure they are properly dried and stored.

  • Waste Disposal: Quench reactive reagents carefully before disposal. Organotin byproducts from Stille couplings are toxic and must be disposed of as hazardous waste according to institutional guidelines.

Conclusion

This compound is a powerful and versatile building block that enables the controlled and regioselective synthesis of a vast array of polysubstituted pyridines. By mastering the principles of differential halogen reactivity and applying the protocols detailed in this guide—spanning palladium-catalyzed cross-couplings, directed ortho-lithiation, and nucleophilic aromatic substitution—researchers can efficiently construct complex molecular architectures. This strategic approach is invaluable for accelerating discovery programs in medicinal chemistry and materials science, where the precise arrangement of substituents on a pyridine core can unlock novel functions and therapeutic potential.

References

The Strategic Utility of 3,5-Dibromo-2-iodopyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Space with a Tri-halogenated Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its presence in numerous FDA-approved therapeutics and its ability to engage in critical biological interactions.[1] The strategic functionalization of this privileged heterocycle is paramount for navigating complex structure-activity relationships (SAR). 3,5-Dibromo-2-iodopyridine (CAS No. 436799-34-7) has emerged as a powerhouse building block for medicinal chemists, offering a precisely defined platform for sequential and regioselective diversification.[2] Its true value lies in the differential reactivity of its three halogen atoms, enabling a programmed approach to the synthesis of highly substituted, biologically active molecules.

This guide provides an in-depth exploration of this compound as a strategic tool in medicinal chemistry. We will delve into the principles governing its reactivity, provide detailed, field-proven protocols for its application in key cross-coupling reactions, and showcase its utility in the synthesis of molecules targeting critical disease pathways.

The Principle of Regioselective Functionalization: A Tale of Three Halogens

The synthetic power of this compound is rooted in the significant differences in the carbon-halogen bond strengths and their propensity to undergo oxidative addition to a palladium(0) catalyst. This foundational principle of palladium-catalyzed cross-coupling reactions dictates a predictable hierarchy of reactivity: C-I > C-Br > C-Cl .[3]

For this compound, the carbon-iodine (C-I) bond at the C2 position is the most labile and, therefore, the most reactive site for oxidative addition. This allows for selective functionalization at this position under milder conditions, leaving the two C-Br bonds at the C3 and C5 positions untouched for subsequent transformations. This inherent reactivity profile is the key to a modular and efficient approach to complex molecule synthesis.

G cluster_0 Reactivity Hierarchy cluster_1 Application to this compound C-I C-I (Most Reactive) C-Br C-Br (Intermediate) C-I->C-Br Decreasing Reactivity C-Cl C-Cl (Least Reactive) C-Br->C-Cl Decreasing Reactivity Pyridine This compound C2-Iodo C2-Iodo (First Coupling Site) Pyridine->C2-Iodo C3-Bromo C3/C5-Bromo (Second/Third Coupling Sites) Pyridine->C3-Bromo

Synthesis of this compound

While commercially available, an understanding of the synthesis of this compound is valuable. A common laboratory-scale synthesis involves a one-step diazotization of 3,5-dibromo-4-aminopyridine.[4][5]

Protocol: One-Step Synthesis from 3,5-Dibromo-4-aminopyridine [4]

  • Reaction Setup: In a three-necked flask, dissolve 3,5-dibromo-4-aminopyridine in 30-60% sulfuric acid with heating and stirring.

  • Diazotization: Cool the reaction mixture to 0-5°C using an ice-salt bath. Slowly add an aqueous solution of sodium nitrite, maintaining the temperature within this range.

  • Iodination: After stirring for 15 minutes, add a diazotization-iodination reagent (e.g., a solution of potassium iodide and cuprous iodide).

  • Reaction: After the addition is complete, rapidly heat the mixture and maintain the temperature for 2 hours.

  • Workup: Cool the reaction mixture and pour it into ice water to precipitate the crude product. The precipitate is collected by filtration. The filtrate can be neutralized and extracted to recover more product.

  • Purification: The combined crude product is recrystallized from a suitable solvent like n-hexane to yield pure this compound.

Application in Medicinal Chemistry: Building Blocks for Bioactive Molecules

The unique reactivity of this compound makes it an invaluable precursor for a wide range of bioactive molecules. Its ability to undergo sequential, site-selective functionalization allows for the rapid generation of libraries of complex, trisubstituted pyridines for biological screening.

Kinase Inhibitors

The pyridine core is a common feature in many kinase inhibitors. By utilizing this compound, medicinal chemists can systematically introduce various functionalities to probe the ATP-binding pocket of kinases, leading to the discovery of potent and selective inhibitors for oncology and inflammatory diseases.[6]

Antiviral Agents

Substituted pyridines have demonstrated significant potential as antiviral agents.[3][7][8] The ability to introduce diverse substituents at the 2, 3, and 5-positions of the pyridine ring using this compound allows for the fine-tuning of antiviral activity and pharmacokinetic properties.

GPCR Modulators

G protein-coupled receptors (GPCRs) are a major class of drug targets.[5] The synthesis of novel ligands, including allosteric modulators, often requires a highly functionalized scaffold.[9][10][11] this compound provides a versatile platform for creating such complex molecules to modulate GPCR activity.

Detailed Experimental Protocols

The following protocols are generalized procedures for the regioselective functionalization of this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position

This protocol details the selective coupling of an aryl or heteroaryl boronic acid at the C2-iodo position.

G start Start setup Reaction Setup: - this compound - Boronic Acid - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Degassed Solvent (e.g., Dioxane/Water) start->setup reaction Reaction: - Heat to 80-100°C - Monitor by TLC/LC-MS setup->reaction workup Workup: - Cool to RT - Dilute with EtOAc/Water - Separate Layers reaction->workup purify Purification: - Column Chromatography workup->purify product Product: 2-Aryl/Heteroaryl-3,5-dibromopyridine purify->product

Materials:

ReagentPurposeTypical Amount (equivalents)
This compoundStarting Material1.0
Aryl/Heteroaryl Boronic AcidCoupling Partner1.1 - 1.5
Pd(PPh₃)₄Palladium Catalyst0.03 - 0.05
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0
1,4-Dioxane/Water (4:1)Solvent-

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the boronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water, and separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Sonogashira Coupling at the C2-Position

This protocol describes the selective coupling of a terminal alkyne at the C2-iodo position.

Materials:

ReagentPurposeTypical Amount (equivalents)
This compoundStarting Material1.0
Terminal AlkyneCoupling Partner1.1 - 1.2
Pd(PPh₃)₂Cl₂Palladium Catalyst0.02 - 0.05
Copper(I) Iodide (CuI)Co-catalyst0.05 - 0.1
Triethylamine (Et₃N)Base/Solvent-
THF (optional)Co-solvent-

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous and degassed triethylamine (and THF if needed) via syringe, followed by the terminal alkyne.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: Regioselective Buchwald-Hartwig Amination at the C2-Position

This protocol outlines the selective amination at the C2-iodo position.

G start Start setup Reaction Setup: - 2-Aryl-3,5-dibromopyridine - Amine - Palladium Precursor (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) start->setup reaction Reaction: - Heat to 80-110°C - Monitor by TLC/LC-MS setup->reaction workup Workup: - Cool to RT - Filter through Celite - Concentrate reaction->workup purify Purification: - Column Chromatography workup->purify product Product: 2,3-Disubstituted-5-bromopyridine purify->product

Materials:

ReagentPurposeTypical Amount (equivalents)
This compoundStarting Material1.0
Primary or Secondary AmineCoupling Partner1.1 - 1.5
Pd₂(dba)₃ or Pd(OAc)₂Palladium Precursor0.01 - 0.02
XPhos, SPhos, or BINAPLigand0.02 - 0.04
NaOtBu or K₃PO₄Base1.5 - 2.5
Anhydrous Toluene or DioxaneSolvent-

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound and the amine coupling partner.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate safety precautions.[4][12][13]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and strategically valuable building block in medicinal chemistry. Its well-defined and predictable reactivity allows for the efficient, regioselective synthesis of complex, trisubstituted pyridines. The protocols and principles outlined in this guide are intended to empower researchers to leverage this powerful tool in their drug discovery and development programs, ultimately accelerating the discovery of new therapeutics.

References

Application Notes and Protocols for the Chemoselective Stille Coupling of 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Selectivity in Polyhalogenated Pyridines

Polyhalogenated pyridines are invaluable building blocks in the synthesis of complex molecules central to pharmaceuticals, agrochemicals, and materials science. Their utility lies in the potential for sequential, site-selective functionalization, allowing for the controlled construction of highly substituted pyridine cores. Among these, 3,5-Dibromo-2-iodopyridine presents a particularly interesting substrate for palladium-catalyzed cross-coupling reactions. The presence of three halogen atoms with differing reactivity profiles—one iodine and two bromines—enables a chemoselective approach to carbon-carbon bond formation.

The Stille cross-coupling reaction, which forges C-C bonds between an organostannane and an organic halide, is a powerful tool in this context.[1][2] Its tolerance for a wide array of functional groups makes it particularly suitable for complex synthetic routes.[3][4] This application note provides a detailed guide to the experimental setup and execution of the Stille coupling on this compound, with a focus on achieving high selectivity for substitution at the most reactive C-I bond.

The foundational principle governing this selectivity is the differential reactivity of carbon-halogen bonds towards the palladium catalyst. In the key initial step of the catalytic cycle, oxidative addition, the Pd(0) catalyst inserts into the C-X bond. The bond dissociation energy follows the trend C-I < C-Br < C-Cl, making the C-I bond the most susceptible to cleavage.[1] By carefully controlling the reaction conditions, it is possible to exclusively target the 2-position of this compound, leaving the two bromine atoms untouched for subsequent transformations.

Mechanism and Rationale for Reagent Selection

The catalytic cycle of the Stille reaction is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[1][5]

  • Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a Pd(II) precursor or used directly as a complex like Pd(PPh₃)₄, initiates the cycle by inserting into the carbon-iodine bond of this compound. This is the selectivity-determining step, favoring the weaker C-I bond over the C-Br bonds.

  • Transmetalation: The organostannane reagent (R-SnBu₃) then exchanges its organic group (R) with the iodide on the palladium center. This step can sometimes be the rate-determining step of the overall cycle.[6]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond in the product (2-R-3,5-dibromopyridine) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Diagram of the Stille Coupling Catalytic Cycle

Stille_Coupling_Cycle cluster_main Stille Catalytic Cycle Pd(0)L_n Pd(0)L_n Pd(II) Intermediate Pd(II) Intermediate Pd(0)L_n->Pd(II) Intermediate Oxidative Addition (with this compound) Diorganopalladium(II) Diorganopalladium(II) Pd(II) Intermediate->Diorganopalladium(II) Transmetalation (with R-SnBu3) Coupled Product Coupled Product Regenerated Pd(0)L_n Regenerated Pd(0)L_n Regenerated Pd(0)L_n->Pd(0)L_n Diorganopalladium(II)->Coupled Product Reductive Elimination Diorganopalladium(II)->Regenerated Pd(0)L_n

Caption: Catalytic cycle for the Stille coupling reaction.

Key Experimental Parameters and Their Impact

The success of a selective Stille coupling hinges on the careful selection of several key parameters.

ParameterRecommended ChoiceRationale & Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligandTetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available Pd(0) source that is effective for a wide range of Stille couplings.[7] Alternatively, a combination of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) with a suitable phosphine ligand allows for greater tunability of the catalyst's reactivity.
Ligand Triphenylphosphine (PPh₃) or Triphenylarsine (AsPh₃)For standard couplings, the PPh₃ ligands within Pd(PPh₃)₄ are often sufficient. In cases where the transmetalation is slow, ligands with lower donicity, such as AsPh₃, can accelerate the reaction.[6]
Solvent Anhydrous Toluene or DMFToluene is a common non-polar solvent for Stille couplings.[8] N,N-Dimethylformamide (DMF) can be advantageous for less soluble substrates and has been shown to be effective in similar cross-coupling reactions.[7] It is crucial that the solvent is anhydrous and degassed to prevent catalyst deactivation.
Additive Copper(I) Iodide (CuI) (catalytic amount)The addition of a catalytic amount of CuI can significantly increase the reaction rate and improve the regioselectivity of the coupling.[6][9] It is believed to facilitate the transmetalation step.
Temperature 80-110 °CThe reaction generally requires heating to proceed at a reasonable rate. The optimal temperature will depend on the specific substrates and solvent used. A temperature range of 80-110 °C is a good starting point for optimization.[7][8]
Atmosphere Inert (Argon or Nitrogen)Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, all manipulations should be carried out under an inert atmosphere using standard Schlenk techniques.

Detailed Experimental Protocol: Selective Coupling at the C-2 Position

This protocol is designed for the selective Stille coupling of an organostannane with this compound at the C-2 position.

Materials
  • This compound (1.0 eq)

  • Aryl- or Vinyltributylstannane (1.1-1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Anhydrous Toluene (to achieve a concentration of ~0.1 M)

  • Saturated aqueous Potassium Fluoride (KF) solution

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the Stille coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Inert Atmosphere: Seal the flask and condenser assembly. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound. Subsequently, add the organostannane reagent (1.1-1.2 eq) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots from the reaction mixture. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate.

  • Removal of Tin Byproducts: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for 30-60 minutes. A precipitate of tributyltin fluoride will form, which can be removed by filtration through a pad of Celite.

  • Extraction: Separate the organic layer, and wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted-3,5-dibromopyridine.

Trustworthiness and Self-Validating Systems

The protocol described above incorporates several features to ensure reliability and reproducibility. The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst. The workup procedure with potassium fluoride is a well-established method for the removal of toxic tin byproducts, which is crucial for obtaining a pure product.[5] Monitoring the reaction progress by TLC or GC-MS allows for the determination of the optimal reaction time, preventing the formation of side products due to prolonged heating.

Conclusion

The Stille coupling of this compound offers a highly efficient and chemoselective route for the synthesis of 2-substituted-3,5-dibromopyridines. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, this protocol provides a reliable method for the controlled functionalization of this versatile building block. The resulting products are valuable intermediates, poised for further diversification at the remaining bromine positions, thereby enabling access to a wide range of complex and medicinally relevant pyridine derivatives.

References

Introduction: Strategic C-C Bond Formation on a Polyhalogenated Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Negishi Coupling of 3,5-Dibromo-2-iodopyridine

The Negishi cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium- or nickel-catalyzed reaction couples organozinc reagents with organic halides or triflates, providing a powerful tool for constructing complex molecular architectures.[1][3] Its application is particularly crucial in the fields of drug discovery and materials science, where the precise assembly of molecular fragments is paramount.

This document provides a detailed protocol and expert insights for the Negishi coupling of this compound. This trihalogenated pyridine is a valuable synthetic building block, but its multiple reactive sites present a distinct challenge: achieving regioselective functionalization. The inherent differences in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis provide a strategic advantage.[4] The significantly more labile carbon-iodine bond at the C-2 position allows for a highly selective initial coupling, leaving the two bromine atoms at the C-3 and C-5 positions available for subsequent transformations. This guide will detail the procedure for selectively targeting the C-2 position, offering researchers a robust method for the stepwise elaboration of this versatile scaffold.

Pillar 1: The Catalytic Cycle and the Principle of Regioselectivity

The efficacy of the Negishi coupling is rooted in a well-defined catalytic cycle mediated by a palladium(0) complex.[5][6] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond of the organic halide. In the case of this compound, the C-I bond is substantially weaker and more susceptible to insertion than the C-Br bonds. This initial step is therefore highly regioselective, forming a pyridyl-Pd(II)-iodide intermediate.[5][7]

  • Transmetalation: The organic group (R') from the organozinc reagent (R'-ZnX) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This step is typically the rate-limiting step of the cycle.[1]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond. This final step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][8]

Negishi_Cycle pd0 Pd(0)L₂ pdiib R-Pd(II)(R')L₂ pdiib->pd0 product R-R' pdiib->product Reductive Elimination pdiia R-Pd(II)(I)L₂ pdiia->pd0 pdiia->pdiib Transmetalation sub R-I (this compound) sub->pdiia Oxidative Addition zinc R'-ZnX zinc->pdiia

Figure 1: The catalytic cycle for the Negishi cross-coupling reaction.

Pillar 2: A Validated Step-by-Step Experimental Protocol

This protocol provides a comprehensive procedure for the regioselective Negishi coupling at the C-2 position of this compound. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent the degradation of sensitive reagents.[5]

Part A: Preparation of the Organozinc Reagent (Illustrative Example)

Organozinc reagents can be prepared through various methods, including the direct insertion of activated zinc into an organic halide or via transmetalation from an organolithium or Grignard reagent.[9][10] The latter is a common and versatile laboratory method.

Protocol: Arylzinc Chloride from an Aryl Bromide

  • To a flame-dried Schlenk flask under Argon, add the aryl bromide (1.05 equivalents) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise. A color change is typically observed. Stir for 30-60 minutes at this temperature.

  • In a separate flame-dried Schlenk flask, prepare a solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF.

  • Slowly transfer the ZnCl₂ solution via cannula into the organolithium solution at -78 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. The resulting organozinc reagent solution is ready for use in the coupling step.[6][9]

Part B: The Regioselective Negishi Coupling Reaction

Materials & Equipment:

  • Substrate: this compound (1.0 equiv)

  • Organozinc Reagent: Solution from Part A (1.2–1.5 equiv)

  • Palladium Precatalyst: Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)

  • Ligand: XPhos (2.5-6 mol%) or PPh₃ (4-10 mol%)

  • Solvent: Anhydrous THF or DMF

  • Equipment: Flame-dried Schlenk flasks, magnetic stirrer, heating mantle, syringes, cannulas, Argon/Nitrogen line.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add the palladium precatalyst, the phosphine ligand, and this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous THF (to a concentration of approx. 0.1-0.2 M with respect to the substrate) via syringe. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.

  • Addition of Organozinc: Slowly add the freshly prepared organozinc reagent solution (1.2-1.5 equivalents) to the reaction mixture via cannula or syringe at room temperature. A slight exotherm may be observed.[3]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 50-80 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-24 hours).[3]

  • Quenching: Once the reaction is complete, cool the flask to room temperature and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[11]

  • Aqueous Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x volume).

  • Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-substituted-3,5-dibromopyridine product.[3][11]

Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction Assembly cluster_workup Work-up & Purification prep Flame-dry glassware under vacuum inert Backfill with Argon/N₂ prep->inert add_solids Add Pd catalyst, ligand, and this compound inert->add_solids add_solvent Add anhydrous THF add_solids->add_solvent add_zinc Slowly add organozinc reagent add_solvent->add_zinc heat Heat and stir (Monitor by TLC/GC-MS) add_zinc->heat quench Quench with aq. NH₄Cl heat->quench extract Extract with organic solvent quench->extract purify Dry and concentrate extract->purify column Column Chromatography purify->column product Isolated Product column->product

Figure 2: General experimental workflow for the regioselective Negishi coupling.

Pillar 3: Data, Optimization, and Field-Proven Insights

The success of a Negishi coupling often depends on the careful selection of reaction parameters. The following table provides representative conditions as a starting point for optimization.

EntryOrganozinc Reagent (R'-ZnX)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Est. Yield (%)
1Phenylzinc chloridePd₂(dba)₃ (2)XPhos (5)THF65>85
2Ethylzinc bromidePd(OAc)₂ (3)SPhos (7)THF50~80
3(Thiophen-2-yl)zinc bromidePd(PPh₃)₄ (5)-DMF80~75
4sec-Butylzinc chloridePd(OAc)₂ (2)CPhos (5)THF60~70-80

Note: This data is compiled from established methods for similar heteroaryl couplings and serves as a guide.[3][12] Actual yields are substrate-dependent.

Expert Insights & Troubleshooting
  • Causality of Component Selection:

    • Catalyst & Ligand: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems using a separate palladium precursor (like Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand (like XPhos or SPhos) often provide higher yields, faster reaction times, and broader substrate scope, particularly for challenging heteroaromatic substrates.[12] These bulky ligands facilitate the reductive elimination step, which can be difficult for heteroaryl complexes.

    • Solvent: THF is the most common solvent due to its ability to solvate the organometallic species. For less reactive partners, a more polar solvent like DMF can be beneficial, though it requires higher purification effort.

    • Organozinc Purity: The quality of the organozinc reagent is paramount. Ensure the starting organohalide for its preparation is pure and that the lithiation/transmetalation steps are performed under strictly anhydrous conditions.

  • Troubleshooting Common Issues:

ProblemPotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; moisture/oxygen contamination.Use fresh, high-purity catalyst and ligand. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.[11]
Formation of Side Products Homocoupling of the organozinc reagent.Add the organozinc reagent slowly at a lower temperature. Reduce catalyst loading.
Scrambling/Loss of Regioselectivity High reaction temperature; incorrect catalyst system.Lower the reaction temperature. Ensure a catalyst system known for high selectivity is used (e.g., Pd/biarylphosphine).

Safety Precautions

  • Organozinc Reagents: Can be air and moisture sensitive. Organolithium precursors (like n-BuLi) are pyrophoric. Handle exclusively under an inert atmosphere.[1][5]

  • Palladium Catalysts: Are heavy metal compounds with associated toxicity. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are toxic and air-sensitive. Handle in a fume hood.

  • Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

References

Lithiation and subsequent reaction of 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Functionalization of Polysubstituted Heterocycles: Lithiation and Subsequent Derivatization of 3,5-Dibromo-2-iodopyridine

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Executive Summary & Introduction

Polysubstituted pyridine scaffolds are privileged structures in modern drug discovery, agrochemicals, and materials science.[1] Their tailored functionalization allows for the precise modulation of physicochemical and biological properties. Among the various methods for pyridine derivatization, organolithium chemistry, specifically through halogen-metal exchange, offers a powerful and regioselective approach.[2]

This guide provides an in-depth analysis and a detailed experimental protocol for the selective lithiation of this compound. We will focus on the principles governing the regioselective iodine-lithium exchange over the less reactive bromine-lithium exchange. The resulting 2-lithio-3,5-dibromopyridine intermediate is a versatile synthon that can be trapped with a wide array of electrophiles to generate highly functionalized pyridine derivatives.[3] This document is designed to equip researchers with the theoretical understanding and practical expertise to successfully implement this critical synthetic transformation.

Scientific Principles: The Basis of Regioselectivity

The successful functionalization of a polyhalogenated heterocycle hinges on the ability to selectively activate one position over others. In the case of this compound, the desired transformation is the exclusive exchange of the iodine atom at the C-2 position.

The Kinetics of Halogen-Metal Exchange

The reaction proceeds via a metal-halogen exchange mechanism, a cornerstone of organometallic chemistry.[2] The rate of this exchange is highly dependent on the halogen, following the general trend: I > Br > Cl >> F .[2][4] This kinetic difference is the primary reason for the high regioselectivity observed. The reaction between an organolithium reagent (typically n-butyllithium or sec-butyllithium) and the aryl iodide is significantly faster than the corresponding reaction with the aryl bromides.

This selectivity is achieved under strict kinetic control, necessitating low temperatures (typically -78 °C to -100 °C) to prevent competing side reactions.[4] At these temperatures, the activation energy barrier for the iodine-lithium exchange is readily overcome, while the barriers for bromine-lithium exchange or potential nucleophilic addition of the alkyllithium to the pyridine ring are not.[5]

The Role of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring plays a crucial electronic role. As a π-deficient heterocycle, the pyridine ring is susceptible to nucleophilic attack.[6] However, the use of very low temperatures and sterically hindered lithium reagents like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can often mitigate this issue in other contexts.[5] For halogen-metal exchange with alkyllithiums, the rapid rate of the exchange at the C-2 iodo-position outcompetes these potential side reactions. Furthermore, the C-2 position is electronically activated for lithiation due to the inductive effect and potential coordinating ability of the adjacent nitrogen atom.[7]

Visualization of Reaction and Workflow

Reaction Mechanism

The following diagram illustrates the selective iodine-lithium exchange on this compound and the subsequent trapping of the organolithium intermediate with a generic electrophile (E+).

G SM This compound Intermediate 2-Lithio-3,5-dibromopyridine (Reactive Intermediate) SM->Intermediate Iodine-Lithium Exchange (Fast, Selective) BuLi n-Butyllithium (n-BuLi) THF, -78 °C Product 2-Substituted-3,5-dibromopyridine Intermediate->Product Electrophilic Trap Electrophile Electrophile (E+)

Caption: Selective I-Li exchange and electrophilic trapping.

Experimental Workflow

This flowchart outlines the critical steps from setup to analysis for the successful synthesis and isolation of the target compound.

G A Setup & Inerting (Flame-dried glassware, Ar/N2 atm) B Dissolution & Cooling (Substrate in anhydrous THF, cool to -78 °C) A->B C Lithiation (Slow, dropwise addition of n-BuLi) B->C D Reaction Stirring (Monitor for 30-60 min at -78 °C) C->D E Electrophilic Quench (Add electrophile solution dropwise) D->E F Warm & Quench (Slowly warm to 0 °C, quench with sat. NH4Cl) E->F G Work-up (Phase separation, extraction with EtOAc) F->G H Purification (Drying, filtration, solvent removal, column chromatography) G->H I Analysis (NMR, MS, TLC) H->I

Caption: Step-by-step experimental synthesis workflow.

Detailed Experimental Protocol

This protocol describes the lithiation of this compound and subsequent trapping with benzaldehyde as a representative electrophile.

Safety Precaution: Organolithium reagents such as n-butyllithium are highly pyrophoric and corrosive. All manipulations must be performed by trained personnel under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and appropriate gloves.

Reagents and Equipment
  • Glassware: Three-neck round-bottom flask, dropping funnel, septum, magnetic stirrer, all rigorously flame-dried under vacuum and cooled under an inert atmosphere.

  • Reagents: this compound, n-Butyllithium (solution in hexanes, e.g., 2.5 M), Benzaldehyde (freshly distilled), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate (EtOAc), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Inert gas line (Argon or N₂), dry ice/acetone bath, magnetic stir plate, rotary evaporator, thin-layer chromatography (TLC) supplies, column chromatography setup.

Reagent Stoichiometry (Example Scale)
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound363.791.05.01.82 g
n-Butyllithium (2.5 M)64.061.15.52.2 mL
Benzaldehyde106.121.26.00.61 mL (637 mg)
Anhydrous THF---50 mL
Step-by-Step Procedure
  • Preparation: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add this compound (1.82 g, 5.0 mmol). Purge the flask with argon for 15 minutes.

  • Dissolution and Cooling: Add anhydrous THF (50 mL) via syringe. Stir the solution until the starting material is fully dissolved. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: While maintaining the internal temperature at or below -75 °C, add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise via syringe over 15 minutes. A color change (typically to a yellow or orange solution) is often observed, indicating the formation of the organolithium species.

    • Causality Note: Slow, dropwise addition is critical to dissipate the heat of reaction and maintain strict temperature control, which ensures the kinetic selectivity of the iodine-lithium exchange and prevents side reactions.[4]

  • Stirring: Stir the resulting solution at -78 °C for 45 minutes.

  • Electrophilic Trap: In a separate, dry vial, prepare a solution of freshly distilled benzaldehyde (0.61 mL, 6.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the stirring organolithium mixture at -78 °C over 10 minutes.

  • Reaction Completion: Continue stirring the reaction mixture at -78 °C for an additional 1 hour.

  • Quenching: Remove the dry ice/acetone bath and allow the reaction to slowly warm. Once the internal temperature reaches approximately -20 °C, quench the reaction by the slow, careful addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add 50 mL of ethyl acetate. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired (3,5-dibromopyridin-2-yl)(phenyl)methanol.

Troubleshooting & Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low or no yield Incomplete lithiation due to wet solvent/glassware or poor quality n-BuLi.Ensure all glassware is rigorously dried. Use freshly opened or titrated n-BuLi. Use a high-quality anhydrous solvent.
Mixture of products Reaction warmed prematurely, leading to loss of selectivity or side reactions.Maintain strict temperature control at -78 °C throughout the addition and stirring phases. Check the calibration of your thermometer.
Formation of butyl-adducts.This can occur if the electrophilic trap is slow. Using t-BuLi (2 equiv.) can sometimes mitigate this, as the second equivalent eliminates the t-butyl halide byproduct.[4] However, this may alter selectivity.
Recovery of starting material Insufficient n-BuLi or inefficient exchange.Titrate the n-BuLi solution to confirm its molarity. Increase reaction time at -78 °C slightly (e.g., to 1 hour).
Dark, tarry material formed Decomposition of the organolithium intermediate.This can happen if the temperature rises significantly. Ensure efficient stirring and slow addition. Do not let the reaction stir for excessively long periods, even at low temperatures.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 3,5-Dibromo-2-iodopyridine. This versatile building block presents unique challenges due to its multiple halogenation sites and electron-deficient pyridine core. This document is designed to help you navigate these challenges to improve reaction yield, selectivity, and reproducibility.

Troubleshooting Guide: Enhancing Yield and Selectivity

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction is giving a low yield with a complex mixture of mono- and di-coupled products. How do I improve selectivity for the C2 position?

Answer: The primary issue here is regioselectivity. The Suzuki-Miyaura coupling on polyhalogenated substrates is governed by the relative reactivity of the carbon-halogen bonds, which follows the general trend: C-I > C-Br > C-Cl.[1][2] For this compound, the carbon-iodine bond at the C2 position is significantly weaker and thus more susceptible to oxidative addition by the Palladium(0) catalyst than the C-Br bonds at the C3 and C5 positions.[1]

If you are observing a mixture of products, your reaction conditions are likely too harsh, leading to competitive coupling at the less reactive bromide positions.

Core Directive: To achieve high selectivity for the C2 position, you must use milder conditions that exploit the inherent reactivity difference.

  • Lower the Temperature: Start your optimization at a lower temperature (e.g., 60-80 °C) before increasing it. Higher temperatures provide the activation energy needed to break the stronger C-Br bonds.

  • Catalyst Choice: Use a catalyst system known for high activity under mild conditions. While Pd(PPh₃)₄ is a classic choice, modern catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a Pd(II) precatalyst like Pd(OAc)₂ are often more efficient at lower temperatures.[3]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the mono-coupled product is formed and the starting material is consumed, stop the reaction to prevent subsequent coupling at the C3/C5 positions.

Question 2: I've achieved C2 selectivity, but the overall conversion is low, and I'm recovering a lot of starting material. What is the next step?

Answer: Low conversion with good selectivity points towards an inefficient catalytic cycle. The key steps to scrutinize are oxidative addition and transmetalation. The electron-deficient nature of the pyridine ring can make oxidative addition challenging, and issues with the base or solvent can hinder transmetalation.

Core Directive: Optimize the catalyst system and reaction environment to favor a more efficient turnover.

  • Ligand Screening: The choice of ligand is critical. Electron-deficient heteroaryl halides benefit from bulky, electron-rich dialkylbiaryl phosphine ligands.[3] These ligands stabilize the active Pd(0) species and accelerate the rate-limiting oxidative addition and reductive elimination steps.[3][4] A screening of ligands such as SPhos, XPhos, or DavePhos is highly recommended.

  • Base Selection: The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid for the transmetalation step.[5] If a mild base like Na₂CO₃ gives low conversion, consider screening stronger inorganic bases.

    • K₃PO₄ (Potassium Phosphate): Often an excellent choice for challenging substrates, providing a good balance of reactivity while minimizing side reactions.[5]

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can significantly increase reaction rates when weaker bases fail.[5][6]

  • Solvent System: Ensure your reactants are fully dissolved. Common solvent systems like 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O are effective.[5][7] The presence of water is often essential for dissolving inorganic bases and facilitating the transmetalation step.[8]

Question 3: My main side product is the result of dehalogenation (replacement of I or Br with H). How can I prevent this?

Answer: Dehalogenation is a common side reaction, particularly with electron-deficient aryl halides.[6] It can arise from various pathways, often promoted by overly strong bases or impurities in the reaction mixture.

Core Directive: Minimize pathways that lead to hydride formation or premature catalyst decomposition.

  • Use a Milder Base: Strong bases can sometimes promote side reactions. If you are using Cs₂CO₃ or K₃PO₄ and observing dehalogenation, consider switching to a milder base like K₂CO₃ or even potassium fluoride (KF).[6]

  • Check Boronic Acid Quality: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially at high temperatures.[5][9] This side reaction can be exacerbated by impurities. Use high-purity boronic acid or consider using the corresponding pinacol ester, which is often more stable.

  • Temperature Control: Avoid excessively high temperatures, which can accelerate decomposition pathways.

Question 4: I am observing significant homocoupling of my boronic acid reagent. What is the cause and solution?

Answer: Homocoupling of boronic acids (Glaser-type coupling) to form a biaryl byproduct is almost always caused by the presence of oxygen.[7][10] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II) and facilitate the homocoupling pathway, effectively consuming your catalyst and nucleophile.

Core Directive: Ensure the reaction is maintained under a strictly inert atmosphere.

  • Rigorous Degassing: Solvents must be thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[7][11]

  • Inert Atmosphere Setup: The reaction should be assembled in a glovebox or using Schlenk techniques. The reaction flask containing all solid reagents should be evacuated and backfilled with an inert gas at least three times before adding the degassed solvents via syringe.[1]

Visual Workflow: Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting and optimizing the Suzuki coupling of this compound.

G cluster_start cluster_analysis cluster_path1 cluster_path2 cluster_path3 cluster_end start Initial Experiment: Low Yield / Complex Mixture analysis Analyze Crude Product (LCMS / 1H NMR) start->analysis p1_issue Problem: Poor Regioselectivity (C3/C5 Coupling Observed) analysis->p1_issue Poor Selectivity p2_issue Problem: C2 Selective, but Low Conversion analysis->p2_issue Good Selectivity, Low Conversion p3_issue Problem: Side Products Observed analysis->p3_issue Side Products p1_sol1 1. Lower Reaction Temperature (e.g., 100°C -> 80°C) p1_issue->p1_sol1 p1_sol2 2. Use Milder Base (e.g., Cs2CO3 -> K3PO4) p1_sol1->p1_sol2 p1_sol3 3. Ensure Correct Stoichiometry (1.0-1.2 eq. Boronic Acid) p1_sol2->p1_sol3 finish Optimized High-Yield Reaction p1_sol3->finish p2_sol1 1. Screen Catalyst & Ligand (e.g., Pd(dppf)Cl2, SPhos, XPhos) p2_issue->p2_sol1 p2_sol2 2. Optimize Base Strength (K2CO3 -> K3PO4 -> Cs2CO3) p2_sol1->p2_sol2 p2_sol3 3. Check Solvent & Degassing p2_sol2->p2_sol3 p2_sol3->finish p3_sol1 Dehalogenation -> Use Milder Base / Lower Temp p3_issue->p3_sol1 p3_sol2 Homocoupling -> Improve Degassing / Check Reagent Purity p3_issue->p3_sol2 p3_sol1->finish p3_sol2->finish

Caption: A logical troubleshooting workflow for Suzuki coupling optimization.

Frequently Asked Questions (FAQs)

  • Q: Why is the Suzuki coupling of 2-halopyridines often challenging? A: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[12][13] This is often referred to as the "2-pyridyl problem".[13][14] Using bulky ligands can sterically hinder this coordination and improve catalytic efficiency.

  • Q: Can I perform a second Suzuki coupling on the C-Br positions after the first coupling at C-I? A: Yes, this is a key advantage of using polyhalogenated building blocks. After the initial selective coupling at the C2-iodo position, the resulting 2-aryl-3,5-dibromopyridine can undergo a second Suzuki coupling under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system) to functionalize the C3 and/or C5 positions.[15]

  • Q: What is the mechanism of the Suzuki-Miyaura reaction? A: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl halide (Ar-X) to a Pd(0) complex, forming an Ar-Pd(II)-X intermediate. (2) Transmetalation , where the organic group from the boronic acid (R-B(OH)₂) replaces the halide on the palladium complex, assisted by a base. (3) Reductive Elimination , where the two organic groups couple to form the new C-C bond (Ar-R), regenerating the active Pd(0) catalyst.[15][16]

Visualizing the Catalytic Cycle

SUZUKI_CYCLE pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd_int1 Ar-Pd(II)(L)₂-I oa->pd_int1 trans Transmetalation pd_int1->trans pd_int2 Ar-Pd(II)(L)₂-R' trans->pd_int2 re Reductive Elimination pd_int2->re re->pd0 product Ar-R' (Product) re->product arI Ar-I (this compound) arI->oa boronic R'-B(OR)₂ boronic->trans base Base (e.g., K₃PO₄) base->trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Experimental Protocols

The following tables summarize recommended starting conditions for achieving a high-yield, C2-selective Suzuki coupling.

Table 1: Recommended Reagents & Conditions for C2-Selective Coupling

Component Recommendation Equivalents / Mol% Rationale & Key Considerations
Aryl Halide This compound 1.0 equiv The limiting reagent in the reaction.
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester 1.2 - 1.5 equiv A slight excess ensures complete consumption of the aryl halide. Pinacol esters can offer greater stability.[17]
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ 1 - 3 mol% Common, air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species.
Ligand SPhos or XPhos 2 - 6 mol% Bulky, electron-rich ligands are crucial for promoting the reaction of electron-deficient pyridines.[3]
Base K₃PO₄ or Cs₂CO₃ 2.0 - 3.0 equiv Strong bases are often required to facilitate transmetalation with electron-deficient substrates.[5]
Solvent 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) 0.1 - 0.2 M Aprotic/aqueous mixtures are effective for dissolving both organic substrates and inorganic bases.[7]

| Temperature | 80 - 100 °C | N/A | A good starting range to ensure sufficient reaction rate without promoting side reactions. |

General Experimental Protocol for C2-Selective Coupling

This protocol provides a generalized procedure. Specific quantities should be calculated based on the scale of the reaction.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid derivative (1.2 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][11]

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-3,5-dibromopyridine product.

References

Preventing side reactions with 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,5-Dibromo-2-iodopyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this versatile building block. Here, we address common challenges and provide field-proven solutions to help you minimize side reactions and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reactivity profile of this compound?

A1: The reactivity of this compound in cross-coupling and metal-halogen exchange reactions is dominated by the differential reactivity of its carbon-halogen bonds. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of a palladium catalyst to the C-I bond the most favorable and often the rate-determining step.[1][2] This inherent selectivity allows for sequential, regioselective functionalization, typically at the C-2 position (iodine) first, leaving the two bromine atoms at C-3 and C-5 available for subsequent transformations.

Q2: Why is regioselectivity a concern, and how is it controlled?

A2: While the C-I bond is significantly more reactive, aggressive reaction conditions can lead to a loss of selectivity. Factors like high temperatures or highly active catalysts can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a mixture of products. Control is best achieved by using milder conditions—lower temperatures and carefully selected catalysts and ligands—that are sufficient to activate the C-I bond but not the C-Br bonds.[3][4]

Q3: How should I handle and store this compound?

A3: Like many organohalides, this compound should be handled in a well-ventilated fume hood. It is known to be harmful if swallowed and can cause skin and eye irritation.[5] Store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

Troubleshooting Guide: Cross-Coupling Reactions

Cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are primary applications for this substrate. However, several side reactions can complicate these transformations.

Problem 1: Significant Homocoupling of the Starting Material or Coupling Partner

During a Suzuki or Sonogashira reaction, you observe significant formation of bipyridine (from the starting material) or diyne/biaryl (from the coupling partner).

Probable Causes:

  • Catalyst Decomposition: The active Pd(0) catalyst has decomposed to palladium black, which can promote Ullmann-type homocoupling.[3][6] This is often caused by the presence of oxygen or running the reaction at too high a temperature.

  • Glaser Coupling (Sonogashira): In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[3]

  • Reductive Homocoupling: Some reaction conditions, particularly in the presence of certain bases or solvents, can facilitate the reductive homocoupling of the aryl halide itself.[7]

Solutions:

ParameterStandard ProtocolOptimized Protocol to Prevent HomocouplingRationale
Atmosphere Inert gas (Argon/Nitrogen)Rigorous degassing (3x vacuum/backfill cycles) of solvent and reagents. Maintain a positive inert gas pressure.Oxygen is a key promoter of catalyst decomposition and Glaser coupling.[3]
Temperature 80-100 °CStart at room temperature and heat gently only if necessary (e.g., 50-70 °C).Lower temperatures disfavor catalyst decomposition and side reactions while still being sufficient for C-I bond activation.[3]
Catalyst/Ligand Pd(PPh₃)₄Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.Bulky ligands create a more stable catalytic complex that is less prone to decomposition and can suppress side reactions.
Copper Co-catalyst (Sonogashira) 1-5 mol% CuIReduce CuI loading to <1 mol% or use a copper-free protocol.High concentrations of copper(I) accelerate alkyne homocoupling.[3]
Reagent Addition All reagents added at once.Slow addition of the alkyne (Sonogashira) or boronic acid (Suzuki) via syringe pump.Maintaining a low concentration of the coupling partner can minimize its self-coupling.[3]
Optimized Protocol: Selective Suzuki-Miyaura Coupling at C-2
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.1 equiv), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Seal the flask, and thoroughly degas by evacuating and backfilling with argon three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via cannula.

  • Stir the reaction at room temperature for 1-2 hours, then slowly heat to 60-70 °C if required.

  • Monitor reaction progress by TLC or LC-MS until the starting material is consumed.[2]

Problem 2: Dehalogenation of the Pyridine Ring

The major isolated product is 3,5-dibromopyridine or another dehalogenated species.

Probable Causes:

  • Base-Mediated Hydrodehalogenation: Certain bases, especially in the presence of protic solvents or impurities, can promote the removal of a halogen and its replacement with a hydrogen atom.

  • Catalytic Reduction: The palladium catalyst, in the presence of a hydrogen source (e.g., amine, alcohol solvent, or water), can catalyze the reduction of the C-X bond.[8][9][10] This is a known side reaction in Buchwald-Hartwig aminations.[11]

Solutions:

  • Choice of Base: Switch to a non-nucleophilic, anhydrous base. For Suzuki couplings, anhydrous K₃PO₄ or Cs₂CO₃ are often superior to aqueous Na₂CO₃ or K₂CO₃.[12] For Buchwald-Hartwig aminations, a strong, non-protic base like LiHMDS or K₂CO₃ may be preferable to sodium tert-butoxide in some cases.[13][14]

  • Solvent Selection: Use anhydrous, aprotic solvents like toluene or dioxane instead of alcohols or wet solvents.

  • Amine Quality (Buchwald-Hartwig): Ensure the amine coupling partner is pure and free of impurities that could act as hydrogen donors.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and solving common issues in cross-coupling reactions with this compound.

G start Reaction Outcome? no_product No or Low Conversion start->no_product Poor Yield side_products Complex Mixture/ Side Products start->side_products Undesired Products check_catalyst Is Catalyst Active? (e.g., No Pd Black) no_product->check_catalyst homocoupling Homocoupling Observed? side_products->homocoupling dehalogenation Dehalogenation Observed? side_products->dehalogenation low_selectivity Reaction at C-Br? side_products->low_selectivity check_reagents Are Reagents Pure? (Anhydrous, Degassed) check_catalyst->check_reagents Yes sol_catalyst Solution: Use fresh catalyst, ensure anaerobic conditions. check_catalyst->sol_catalyst No check_temp Is Temperature Sufficient? check_reagents->check_temp Yes sol_reagents Solution: Purify reagents, use anhydrous solvents. check_reagents->sol_reagents No sol_temp Solution: Increase temperature gradually. check_temp->sol_temp No sol_homocoupling Solution: Lower temp, reduce Cu(I), use bulky ligands. homocoupling->sol_homocoupling sol_dehalogenation Solution: Use anhydrous base (e.g., K3PO4), aprotic solvent. dehalogenation->sol_dehalogenation sol_selectivity Solution: Lower temperature, use less active catalyst. low_selectivity->sol_selectivity

Caption: Troubleshooting flowchart for cross-coupling reactions.

Troubleshooting Guide: Metal-Halogen Exchange Reactions

Generating an organometallic intermediate via lithium-halogen or magnesium-halogen exchange is a common strategy. Selectivity is the primary challenge.

Problem: Lack of Selectivity in Metal-Halogen Exchange

When treating this compound with an organolithium or Grignard reagent, you obtain a mixture of products arising from exchange at different positions, or you observe decomposition.

Probable Causes:

  • Kinetic vs. Thermodynamic Control: The C-2 (iodo) position is the site of the fastest, or kinetic, exchange due to the weaker C-I bond.[15] However, if the resulting organometallic species is allowed to equilibrate at higher temperatures, it can rearrange to a more stable, or thermodynamic, product, which may result from exchange at a C-Br position, particularly the C-5 position.[16]

  • Incorrect Reagent/Solvent: The choice of organolithium reagent (n-BuLi vs. t-BuLi) and solvent (THF vs. non-coordinating solvents like toluene) can dramatically influence the selectivity of the exchange.[16] Coordinating solvents can favor exchange at different positions.

  • Grignard Formation Issues: Direct formation of a Grignard reagent with magnesium metal can be difficult to initiate and may lead to side reactions like homocoupling (Wurtz coupling).[17][18]

Solutions:

  • Enforce Kinetic Control: To ensure selective exchange at the C-2 iodo position, the reaction must be performed at very low temperatures (typically -78 °C to -100 °C) and the resulting organolithium species should be quenched with an electrophile at that low temperature without warming.[19]

  • Use the Right Reagent: For lithium-halogen exchange, n-BuLi is generally preferred. Using two equivalents of t-BuLi can sometimes lead to different selectivity outcomes.

  • Consider "Turbo-Grignards": For magnesium-halogen exchange, using reagents like i-PrMgCl·LiCl ("Turbo-Grignard") can provide a more reliable and selective exchange at the C-I bond compared to using magnesium metal directly.[20] This exchange is often faster and more tolerant of other functional groups.

Optimized Protocol: Selective Lithiation and Quench at C-2
  • Dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether in a flame-dried, three-neck flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 equiv, solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the resulting dark solution at -78 °C for 30-60 minutes.

  • Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours before slowly warming to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

Visualizing the Exchange Pathways

This diagram illustrates the competing pathways in metal-halogen exchange.

G cluster_0 Reaction Conditions cluster_1 Reaction Products start This compound + n-BuLi low_temp Low Temperature (-78 °C) Kinetic Control start->low_temp high_temp Higher Temperature (e.g., > -40 °C) Thermodynamic Control start->high_temp kinetic_product 2-Lithio-3,5-dibromopyridine (Desired Intermediate) low_temp->kinetic_product Favored Pathway thermo_product Mixture including 5-Lithio-3-bromo-2-iodopyridine (Side Product) high_temp->thermo_product Rearrangement/ Equilibration quench_kinetic 2-E-3,5-dibromopyridine (Regioselective Product) kinetic_product->quench_kinetic + Electrophile (E+) quench_thermo Mixture of Isomers thermo_product->quench_thermo + Electrophile (E+)

Caption: Kinetic vs. Thermodynamic control in lithiation.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst and ligand systems in cross-coupling reactions with 3,5-dibromo-2-iodopyridine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.

Introduction: The Unique Challenges of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its polyhalogenated and electron-deficient nature presents several challenges in palladium-catalyzed cross-coupling reactions. The primary difficulty lies in achieving regioselectivity, as the reactivity of the C-I and C-Br bonds must be carefully controlled. Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation, a phenomenon often called the "2-pyridyl problem."[1][2] This guide will help you navigate these complexities to achieve high yields and selectivity.

Frequently Asked Questions (FAQs)

Q1: I want to perform a selective cross-coupling reaction. Which position on this compound is most reactive?

A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[3][4] Therefore, the carbon-iodine bond at the C-2 position is the most reactive and will preferentially undergo oxidative addition with the palladium(0) catalyst under milder conditions.[3][4] This inherent difference in reactivity is the cornerstone of achieving regioselective functionalization of this substrate.

Q2: My reaction is showing low to no yield. What are the first things I should check?

A2: When a cross-coupling reaction fails, a systematic check of your reagents and setup is the best first step.[5]

  • Catalyst Activity: Ensure your palladium source is fresh. Pd(0) catalysts are sensitive to air and moisture.[6][7] If you are using a Pd(II) precatalyst, the in situ reduction to the active Pd(0) species may be inefficient.[5][8]

  • Reagent Purity: Impurities in your starting material, coupling partner (e.g., boronic acid, organostannane), solvent, or base can poison the catalyst.[6][7] Solvents should be anhydrous and degassed.[6]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen.[5][7] Ensure your reaction vessel was properly degassed (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintained under a positive pressure of inert gas.[6]

Q3: I am observing a significant amount of starting material decomposition and the formation of palladium black. What is happening?

A3: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition and deactivation.[6][7] This can be caused by:

  • Presence of Oxygen: Inadequate degassing is a frequent culprit.[6]

  • High Temperatures: While some reactions require heat, excessive temperatures can accelerate catalyst decomposition.[6][7]

  • Slow Catalysis: If the catalytic cycle is slow, often due to inhibition by the pyridine nitrogen, the active Pd(0) species has a longer lifetime in solution, increasing the likelihood of agglomeration into inactive palladium black.[1]

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst. A poorly chosen ligand may not provide sufficient stability under the reaction conditions.[7]

Q4: How can I avoid reaction at the bromine positions when I only want to target the iodine at C-2?

A4: To achieve selective mono-functionalization at the C-2 iodo position, you should:

  • Employ Mild Reaction Conditions: Lower temperatures and shorter reaction times will favor the reaction at the more reactive C-I bond.[4]

  • Select an Appropriate Catalyst System: Standard palladium catalysts are often sufficient for selective coupling at the iodo position.[4]

  • Control Stoichiometry: Use a stoichiometric amount (typically 1.0-1.2 equivalents) of your coupling partner.[4]

Troubleshooting Guides: Deeper Dives into Specific Issues

Issue 1: Lack of Regioselectivity - Coupling at C-5 Bromine Position

Symptoms: You observe a mixture of products, with coupling occurring at both the desired C-2 iodo position and the C-5 bromo position.

Causality: While the C-I bond is more reactive, certain conditions can promote the reaction at the C-Br bond. This can be due to a highly active catalyst system, elevated temperatures, or prolonged reaction times.

Troubleshooting Workflow:

start Low Regioselectivity Observed temp Is the reaction temperature > 100°C? start->temp reduce_temp Decrease temperature to 60-80°C temp->reduce_temp Yes time Is the reaction time > 12 hours? temp->time No outcome Improved Selectivity reduce_temp->outcome reduce_time Monitor reaction by TLC/LC-MS and stop upon consumption of starting material time->reduce_time Yes ligand Are you using a highly electron-rich, bulky ligand? time->ligand No reduce_time->outcome less_active_ligand Switch to a less sterically demanding ligand (e.g., PPh3) ligand->less_active_ligand Yes base Is a very strong base being used (e.g., t-BuOK)? ligand->base No less_active_ligand->outcome milder_base Change to a milder base (e.g., K2CO3, Cs2CO3) base->milder_base Yes base->outcome No milder_base->outcome active_catalyst Active Pd(0) Catalyst coordination Coordination of Pyridine Nitrogen active_catalyst->coordination catalytic_cycle Desired Catalytic Cycle active_catalyst->catalytic_cycle No Coordination pyridine_substrate This compound pyridine_substrate->coordination inactive_complex Inactive Catalyst Complex coordination->inactive_complex

References

Technical Support Center: Troubleshooting Failed Sonogashira Reactions with Dihalopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions, with a specialized focus on dihalopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these powerful C-C bond-forming reactions. Dihalopyridines, while valuable synthons, present unique challenges due to the electronic nature of the pyridine ring and the potential for multiple reactive sites. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve successful outcomes in your experiments.

The Challenge with Dihalopyridines

Dihalopyridines are often challenging substrates in Sonogashira couplings. The pyridine nitrogen can coordinate to the palladium catalyst, potentially altering its catalytic activity or leading to deactivation.[1][2] Furthermore, the relative reactivity of the halogen atoms can be influenced by their position on the pyridine ring, leading to issues with selectivity in unsymmetrically substituted dihalopyridines. Common failure modes include low to no product yield, formation of significant side products (such as alkyne homocoupling), and catalyst decomposition.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific issues you may encounter during your experiments.

Issue 1: Low to No Product Yield

This is the most common problem and can be caused by a variety of factors. A systematic approach is the key to identifying the root cause.[3][4]

Q: My reaction is not yielding any of the desired product. Where should I start troubleshooting?

A: Start by verifying the integrity of your reagents and the reaction setup.

  • Catalyst Activity: Palladium(0) catalysts are sensitive to air and can decompose, often indicated by the formation of a black precipitate known as "palladium black".[3][4][5] Ensure you are using a fresh, active palladium source. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.[6]

  • Copper Co-catalyst: If you are using a copper co-catalyst, be aware that copper(I) iodide (CuI) can oxidize over time. It is best to use a freshly opened bottle.[3][4]

  • Reagent Purity: Impurities in the dihalopyridine, alkyne, solvent, or base can poison the catalyst.[4] Ensure all your reagents are of high purity. It may be necessary to purify your starting materials.

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can lead to the undesirable Glaser-Hay homocoupling of the alkyne.[4][7][8] It is critical to thoroughly degas your solvent and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[3][4]

Q: I've confirmed my reagents and setup are sound, but the reaction still fails. What's the next step?

A: Optimize the reaction conditions, paying close attention to the catalyst system, solvent, base, and temperature.

  • Catalyst and Ligand Selection: For less reactive halopyridines (especially chlorides), a more active catalyst system may be necessary. Consider switching from standard catalysts like Pd(PPh₃)₄ to systems with more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[9] The reactivity order for halogens is generally I > Br > Cl.[3]

  • Solvent Choice: The solvent must be able to dissolve all the components of the reaction.[10] Common choices include DMF, THF, and acetonitrile.[11][12][13] However, be aware that some solvents can have a negative impact; for example, DMF has been reported to slow down certain Sonogashira reactions by competing with the ligand for coordination to the palladium center.[10]

  • Base Selection: An amine base is required to deprotonate the terminal alkyne.[3] Commonly used bases include triethylamine (TEA) and diisopropylamine (DIPA).[3] The choice of base can significantly affect the reaction outcome.[14] Ensure the base is anhydrous and used in an appropriate excess.[3][4]

  • Temperature: While many Sonogashira reactions with aryl iodides can proceed at room temperature, aryl bromides and chlorides often require heating.[3][13] However, excessively high temperatures can lead to catalyst decomposition.[4] A good starting point for dihalopyridines is often in the range of 80-100 °C.[12][13]

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser-Hay) Product

The formation of a dimeric alkyne byproduct is a common issue, especially in copper-catalyzed Sonogashira reactions.[7][8]

Q: I'm observing a significant amount of a byproduct that appears to be the homocoupled alkyne. How can I minimize this?

A: The Glaser-Hay homocoupling is promoted by oxygen and the copper co-catalyst. Addressing these two factors is key.

  • Strictly Anaerobic Conditions: Oxygen is a major culprit in promoting homocoupling.[7][11][15] Ensure your reaction is performed under a rigorously inert atmosphere. This involves properly degassing the solvent and using Schlenk techniques or a glovebox.

  • Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction without a copper co-catalyst.[7][8][16] Copper-free Sonogashira protocols have been well-developed and are often effective, though they may require different ligands or reaction conditions to achieve good reactivity.[7][17]

  • Reduce Copper Loading: If a copper co-catalyst is necessary for your specific substrate, try reducing its loading to minimize the rate of homocoupling.[4]

  • Controlled Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere can significantly reduce homocoupling.[11][15][18]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a clear sign that your palladium catalyst is no longer in its active form.[3][4]

Q: My reaction mixture turns black shortly after starting, and I'm getting poor conversion. What's causing this and how can I prevent it?

A: Palladium black formation indicates the decomposition of the Pd(0) catalyst. This can be triggered by several factors.

  • Presence of Oxygen: As mentioned before, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[4] Maintaining a strict inert atmosphere is crucial.

  • Impurities: Impurities in the reagents or solvents can poison and destabilize the catalyst.[4] Using high-purity reagents is essential.

  • Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[5] If you suspect a solvent issue, consider screening other suitable solvents.

  • Excessively High Temperatures: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition.[4] If you need to heat the reaction, do so cautiously and monitor for any signs of decomposition.

Issue 4: Lack of Selectivity with Unsymmetrical Dihalopyridines

When using dihalopyridines with different halogens (e.g., 2-bromo-6-chloropyridine), achieving selective reaction at one position can be challenging.

Q: I am trying to perform a mono-alkynylation on an unsymmetrically substituted dihalopyridine, but I'm getting a mixture of products. How can I improve selectivity?

A: Selectivity is governed by the relative reactivity of the C-X bonds. The general order of reactivity is C-I > C-Br > C-Cl. [3]

  • Exploit Halogen Reactivity: You can often achieve selectivity by choosing a dihalopyridine with halogens of different reactivity (e.g., a bromo-chloro-pyridine) and carefully controlling the reaction conditions. The more reactive halogen (in this case, bromine) will typically react first.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity, as the energy barrier for the oxidative addition of the less reactive C-X bond may not be overcome.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the selectivity of the oxidative addition step. Experimenting with different ligands may be beneficial.

Visualizing the Process: Catalytic Cycles and Troubleshooting

To better understand the reaction and the potential points of failure, the following diagrams illustrate the catalytic cycles and a general troubleshooting workflow.

The Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X(L₂) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkynyl Ar-Pd(II)-C≡CR(L₂) pd2_aryl->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Base cu_acetylide->pd2_aryl To Pd Cycle alkyne R-C≡C-H alkyne->cu_acetylide

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow start Low/No Yield check_reagents Verify Reagent & Setup Integrity - Catalyst Activity - Reagent Purity - Inert Atmosphere start->check_reagents reagents_ok Reagents & Setup OK? check_reagents->reagents_ok fix_reagents Action: - Use fresh reagents - Purify starting materials - Improve degassing reagents_ok->fix_reagents No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes fix_reagents->start catalyst_ligand Catalyst/Ligand System - Try more active ligands - Consider different Pd source optimize_conditions->catalyst_ligand solvent Solvent - Screen different solvents (e.g., DMF, ACN, Toluene) optimize_conditions->solvent base Base - Screen different bases (e.g., TEA, DIPA, Cs₂CO₃) - Ensure it's anhydrous optimize_conditions->base temperature Temperature - Gradually increase temp. - Monitor for decomposition optimize_conditions->temperature success Reaction Successful catalyst_ligand->success solvent->success base->success temperature->success

Caption: A systematic workflow for troubleshooting low-yield Sonogashira reactions.

Experimental Protocols

The following are general starting protocols for Sonogashira reactions with dihalopyridines. These should be considered as starting points and may require optimization for your specific substrate.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a good starting point for dihalo-iodopyridines and dihalo-bromopyridines.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the dihalopyridine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (2-5 mol%).

  • Degassing: Seal the flask with a septum, then evacuate and backfill with the inert gas three times.

  • Addition of Reagents: Add the degassed solvent (e.g., DMF or a mixture of toluene and triethylamine) and the degassed amine base (e.g., triethylamine, 2-3 equiv.) via syringe.

  • Add Alkyne: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid the Glaser-Hay homocoupling side reaction.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the dihalopyridine (1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like P(t-Bu)₃ or an NHC precursor).

  • Add Base: Add an inorganic base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv.).

  • Degassing: Seal the flask, and evacuate and backfill with argon three times.

  • Addition of Reagents: Add the degassed solvent (e.g., acetonitrile or 1,4-dioxane) and the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor its progress.

  • Work-up and Purification: Follow the same procedure as for the copper-catalyzed protocol.

Summary of Key Parameters

The following table provides a quick reference for key quantitative parameters that can be adjusted during optimization.

ParameterRecommended RangeNotes
Palladium Catalyst Loading 1-5 mol%Higher loadings may be needed for less reactive substrates.
Copper(I) Iodide Loading 1-5 mol% (if used)Minimize to reduce homocoupling.
Ligand to Palladium Ratio 1:1 to 4:1Varies depending on the ligand and palladium source.
Alkyne Stoichiometry 1.1-2.0 equiv.An excess is typically used to drive the reaction to completion.
Base Stoichiometry 2-5 equiv. (amine) or 2 equiv. (inorganic)Ensure the base is in sufficient excess to neutralize the generated HX.
Reaction Temperature Room Temp. to 120 °CStart with milder conditions and increase as needed.[12][13]
Reaction Concentration 0.1 - 0.5 MHighly dependent on the solubility of the substrates.

This technical guide provides a comprehensive framework for troubleshooting and optimizing Sonogashira reactions with challenging dihalopyridine substrates. By systematically evaluating each component of the reaction and understanding the underlying chemical principles, you can significantly improve your chances of success.

References

Technical Support Center: 3,5-Dibromo-2-iodopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 3,5-Dibromo-2-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving selective C-C bond formation while mitigating common side reactions, particularly homocoupling. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated starting protocols to enhance the success of your experiments.

Understanding the Reactivity of this compound

This compound is a versatile building block with three halogen atoms that can be selectively functionalized. The key to its synthetic utility lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1] This inherent reactivity difference allows for a stepwise and controlled introduction of various substituents.

For this compound, the C-I bond at the 2-position is the most labile and will preferentially undergo oxidative addition to a Pd(0) catalyst under milder conditions. The C-Br bonds at the 3- and 5-positions are less reactive and typically require more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to react. This principle is the foundation for achieving selective mono-functionalization at the 2-position.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a symmetrical biaryl byproduct in my Suzuki-Miyaura reaction. What is causing this, and how can I prevent it?

A1: The symmetrical biaryl byproduct you are observing is likely the result of boronic acid homocoupling. This is a common side reaction in Suzuki-Miyaura couplings and is primarily caused by two factors: the presence of dissolved oxygen and/or the presence of Pd(II) species in the reaction mixture.

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can directly react with the boronic acid to form the homocoupled product, especially at the beginning of the reaction before it is fully reduced to the active Pd(0) species.

To prevent homocoupling, consider the following:

  • Rigorous Degassing: Thoroughly degas your solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Employing a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.

  • Optimize Catalyst and Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can accelerate the desired cross-coupling pathway over homocoupling.

  • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can favor homocoupling.

  • Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) without interfering with the catalytic cycle.[2]

Q2: I am trying to perform a Sonogashira coupling with a terminal alkyne, but I am getting a mixture of products, including what appears to be the homocoupling of my alkyne (a diyne). How can I improve the selectivity?

A2: The formation of a diyne byproduct in Sonogashira reactions is known as Glaser-Hay coupling and is typically promoted by the copper(I) co-catalyst in the presence of an oxidant, usually oxygen. To suppress this side reaction:

  • Strictly Anaerobic Conditions: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol.[3] These methods often rely on specific ligands and bases to facilitate the catalytic cycle without the need for a copper co-catalyst, thereby eliminating the primary pathway for alkyne homocoupling.

  • Amine Base: The choice and purity of the amine base are crucial. It not only acts as a base but can also influence the solubility of the copper acetylide intermediate. Triethylamine or diisopropylamine are commonly used.

Q3: How can I ensure selective coupling at the 2-position (C-I bond) without reacting the C-Br bonds?

A3: Achieving selective mono-functionalization at the C-I bond is highly feasible due to its greater reactivity. The key is to use mild reaction conditions that are sufficient to activate the C-I bond but not the more robust C-Br bonds.

  • Lower Reaction Temperature: Start with lower temperatures (e.g., room temperature to 60 °C) and gradually increase if the reaction is sluggish.

  • Weaker Base: A milder base (e.g., K₂CO₃, Cs₂CO₃) is often sufficient for coupling at the iodo position.

  • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent over-reaction at the bromine positions.

  • Catalyst Choice: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are generally effective for selective coupling at the iodo position.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Ineffective catalyst activation. 2. Catalyst poisoning by the pyridine nitrogen. 3. Poor quality of reagents (e.g., decomposed boronic acid). 4. Insufficiently anhydrous or degassed solvents.1. Use a pre-formed Pd(0) catalyst or ensure efficient in situ reduction of a Pd(II) precatalyst. 2. Employ bulky, electron-rich ligands to shield the palladium center. 3. Use fresh or purified reagents. Consider using more stable boronic esters (e.g., pinacol esters). 4. Use anhydrous solvents and rigorously degas the reaction mixture.
Significant Homocoupling 1. Presence of dissolved oxygen. 2. High concentration of Pd(II) species. 3. Suboptimal choice of ligand.1. Perform thorough degassing (inert gas sparging or freeze-pump-thaw cycles). 2. Use a direct Pd(0) source or a pre-catalyst designed for clean activation. Consider adding a mild reducing agent. 3. Screen bulky, electron-rich phosphine ligands.
Loss of Selectivity (Reaction at C-Br) 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Base is too strong. 4. Highly active catalyst system.1. Reduce the reaction temperature. 2. Monitor the reaction closely and quench upon consumption of the starting material. 3. Use a milder base (e.g., switch from K₃PO₄ to K₂CO₃). 4. Use a less active catalyst or ligand system for the initial selective coupling.
Protodeboronation (in Suzuki) 1. Presence of water with certain bases. 2. Particularly an issue with heteroaryl boronic acids.1. Use anhydrous conditions. 2. Switch to more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.
Alkyne Homocoupling (in Sonogashira) 1. Presence of oxygen with copper(I) co-catalyst.1. Ensure strictly anaerobic conditions. 2. Consider a copper-free Sonogashira protocol.

Experimental Protocols: Starting Points for Optimization

The following are generalized protocols and should be considered as starting points. Optimization for specific substrates is highly recommended.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Position

This protocol is designed for the selective introduction of an aryl or heteroaryl group at the C-I bond.

Reaction Workflow:

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add this compound (1.0 eq), Arylboronic Acid (1.2 eq), & Base (e.g., K₂CO₃, 2.0 eq) to a flame-dried flask. B 2. Add Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%). C 3. Seal, evacuate, and backfill with Argon (3x). A->C D 4. Add degassed solvent (e.g., Dioxane/H₂O 4:1). C->D E 5. Heat (e.g., 80-90 °C) and stir. Monitor by TLC/LC-MS. D->E F 6. Cool, dilute with EtOAc & H₂O. Perform aqueous workup. E->F G 7. Purify by column chromatography. F->G

Caption: Experimental workflow for selective Suzuki coupling.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the 2-Position

This protocol outlines a standard procedure for coupling a terminal alkyne at the C-I position.

Competing Pathways Diagram:

Sonogashira_Pathways start This compound + Terminal Alkyne cross_coupling Desired Cross-Coupling start->cross_coupling Pd(0)/Cu(I) cat. Amine Base Anaerobic homocoupling Undesired Homocoupling (Glaser) start->homocoupling Cu(I) cat. Presence of O₂ product 2-Alkynyl-3,5-dibromopyridine cross_coupling->product byproduct Diyne Byproduct homocoupling->byproduct

Caption: Competing pathways in Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (4-10 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv.). Stir for 5-10 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv.) followed by this compound (1.0 equiv.).

  • Stir the reaction mixture at room temperature or heat gently to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Managing low reactivity of C-Br bond in 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Halogen Reactivity in Heterocyclic Chemistry

Welcome to the technical support guide for 3,5-Dibromo-2-iodopyridine. This versatile building block offers three distinct points for functionalization, but harnessing its full synthetic potential requires a nuanced understanding of the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order of their carbon-halogen bond dissociation energies: C-I > C-Br > C-Cl.[1] This inherent hierarchy dictates that the C-I bond at the 2-position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bonds at the 3- and 5-positions.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into managing this reactivity. We will explore strategies for both selective C-I functionalization and the subsequent activation of the more robust C-Br bonds, complete with detailed protocols and troubleshooting advice to address common experimental challenges.

Part 1: Strategic Approaches to Functionalization

The primary challenge with this compound is not the reactivity of the C-I bond, but the comparative inertness of the C-Br bonds under mild conditions. A successful strategy hinges on a sequential approach: first, leveraging the high reactivity of the C-I bond, followed by the application of more forcing conditions to activate the C-Br bonds.

Strategy A: Selective Functionalization of the C-2 Position (C-I Bond)

The C-I bond is the primary site of reaction under standard cross-coupling conditions. This allows for the clean and selective introduction of a diverse range of substituents at the 2-position while preserving the bromine atoms for subsequent transformations.

Key Reaction Types:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.[2][3]

  • Buchwald-Hartwig Amination: For C-N bond formation with amines.

  • Halogen-Metal Exchange: For the formation of Grignard or organolithium reagents. Iodo-magnesium exchange is particularly efficient and can be performed chemoselectively.[4][5]

The workflow below illustrates the initial, selective reaction at the C-I position.

G cluster_0 Step 1: Selective C-I Functionalization A This compound E 2-Substituted-3,5-dibromopyridine A->E B Cross-Coupling Partner (e.g., R-B(OH)₂, R-C≡CH) B->E C Pd(0) Catalyst + Ligand (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->E Catalysis D Mild Conditions (Low Temp, Weak Base) D->E Control

Caption: Workflow for selective reaction at the C-I bond.

Strategy B: Activating the C-3 and C-5 Positions (C-Br Bonds)

Once the C-I bond has been functionalized, the two equivalent C-Br bonds can be targeted. Activating these bonds requires overcoming a higher energy barrier for oxidative addition.

Methods for C-Br Activation:

  • Forcing Catalytic Conditions: Increasing the reaction temperature, using a stronger base (e.g., K₃PO₄, Cs₂CO₃), and employing more electron-rich and bulky ligands can facilitate the reaction. Ligands play a critical role; bulky phosphines or N-heterocyclic carbenes (NHCs) can increase electron density on the palladium center, promoting oxidative addition into the stronger C-Br bond.[6]

  • Switching Catalyst Systems: Nickel-based catalysts are often more effective than palladium for activating C-Br and C-Cl bonds and can be a viable alternative for the second coupling step.[7]

  • Halogen-Metal Exchange: While less common for C-Br bonds in the presence of more acidic protons, under specific conditions (e.g., using reagents like i-PrMgCl·LiCl), a bromine-magnesium exchange can be achieved.[4]

The following diagram illustrates the complete sequential functionalization strategy.

G A Start: This compound B Step 1: C-I Coupling Partner 1 (R¹) Mild Conditions A->B C Intermediate: 2-R¹-3,5-dibromopyridine B->C D Step 2: C-Br Coupling Partner 2 (R²) Forcing Conditions C->D E Final Product: 2-R¹-3,5-(R²)₂-pyridine D->E

Caption: Sequential cross-coupling strategy for full functionalization.

Part 2: Troubleshooting Guide for C-Br Bond Reactivity

This section addresses specific issues encountered when attempting to functionalize the C-Br bonds, typically after the C-I position has already reacted.

ProblemProbable Cause(s)Recommended Solution(s)
No reaction at C-Br positions; only starting material (2-substituted-3,5-dibromopyridine) is recovered. 1. Insufficiently Active Catalyst: The Pd(0) catalyst generated is not potent enough for the C-Br bond. 2. Low Reaction Temperature: The energy barrier for oxidative addition is not being overcome. 3. Inappropriate Base: The base may be too weak to facilitate the transmetalation step effectively in the Suzuki-Miyaura reaction.[8]1. Change Ligand: Switch from standard ligands like PPh₃ to more electron-rich and bulky ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[6] 2. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Dioxane (101 °C) or toluene (111 °C) are common high-boiling solvents. 3. Use a Stronger Base: For Suzuki couplings, switch from Na₂CO₃ or K₂CO₃ to stronger, more soluble bases like K₃PO₄ or Cs₂CO₃.
Reaction is very slow and gives low yields of the desired di- or tri-substituted product. 1. Catalyst Deactivation: The catalyst may be deactivating over the long reaction times required for C-Br activation. 2. Poor Substrate/Reagent Solubility: The intermediate or coupling partner may have poor solubility in the chosen solvent at higher temperatures.1. Increase Catalyst Loading: Increase the palladium catalyst loading from 1-2 mol% to 5-10 mol%. 2. Use a More Robust Catalyst: Employ a pre-formed palladium catalyst or a more stable ligand system. 3. Solvent Screening: Test alternative high-boiling polar aprotic solvents like DMF, DMA, or NMP to improve solubility.
Significant formation of homocoupling byproducts (e.g., biaryls from Suzuki coupling). 1. Oxygen Contamination: Traces of oxygen can promote the homocoupling of organoboron reagents. 2. Reductive Elimination from a Diarylpalladium(II) Complex: This can be favored under certain conditions, especially with electron-rich boronic acids.1. Thorough Degassing: Ensure the reaction mixture and vessel are rigorously degassed using multiple vacuum/inert gas cycles before heating. Maintain a positive pressure of nitrogen or argon. 2. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
Debromination of the starting material is observed instead of coupling. 1. Presence of Protic Impurities: Water or other protic sources can lead to protodehalogenation. 2. Side Reactions with Base/Solvent: Certain strong bases or solvents like DMF can degrade at high temperatures, providing a hydride source.1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use freshly dried base. 2. Choose a Stable Solvent: Opt for a more thermally stable solvent like dioxane or toluene for high-temperature reactions.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is the C-I bond so much more reactive than the C-Br bond in palladium-catalyzed couplings?

A1: The difference is primarily due to bond dissociation energy (BDE). The C-I bond (≈228 kJ/mol) is significantly weaker than the C-Br bond (≈284 kJ/mol). The first and typically rate-limiting step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center.[6] The weaker C-I bond undergoes this step much more readily and under milder conditions than the stronger C-Br bond.

Q2: Is it ever possible to react the C-Br bond before the C-I bond?

A2: Under standard palladium cross-coupling conditions, this is highly unlikely due to the inherent reactivity order. However, achieving "inverted selectivity" is a topic of advanced research. It can sometimes be accomplished by using specific directing groups on the substrate or by employing catalyst systems that operate through alternative mechanisms where oxidative addition is not the selectivity-determining step.[9] For most practical applications, a sequential C-I then C-Br approach is the most reliable strategy.

Q3: For a Suzuki coupling at the C-Br position, which palladium source and ligand combination is a good starting point?

A3: A robust starting point for activating the less reactive C-Br bond would be a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos.[10] A typical catalyst loading would be 2-5 mol% Pd and a ligand-to-palladium ratio of 2:1. This combination is known to form highly active monoligated Pd(0) species that are effective for activating challenging C-Br and C-Cl bonds.

Q4: Can I use a single, prolonged reaction to functionalize all three positions at once with the same coupling partner?

A4: While theoretically possible, it is synthetically impractical. The vast difference in reactivity between the C-I and C-Br bonds means that finding a single set of conditions that provides a clean, fully substituted product in high yield is extremely difficult. The reaction would likely yield a complex mixture of mono-, di-, and tri-substituted products, making purification a significant challenge. A stepwise, sequential approach provides far greater control and leads to a purer final product.

Q5: Are there non-catalytic methods to activate the C-Br bond?

A5: Yes, halogen-metal exchange is a powerful alternative. After selectively reacting the C-I position, the resulting 2-substituted-3,5-dibromopyridine can be treated with a strong organolithium reagent (like n-BuLi or s-BuLi) or a "turbo" Grignard reagent (i-PrMgCl·LiCl) at low temperatures.[11] This can selectively generate an organometallic species at one of the bromine positions, which can then be quenched with an electrophile. This method avoids the need for high temperatures and catalytic systems but requires strict anhydrous and inert conditions.

Part 4: Detailed Experimental Protocol

Sequential Suzuki-Miyaura Coupling of this compound

This protocol describes the selective coupling of an arylboronic acid at the C-2 position, followed by a second coupling at the C-3 and C-5 positions.

Step 1: Selective Suzuki-Miyaura Coupling at the C-2 (Iodo) Position

  • Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the first arylboronic acid (1.1 eq.), PdCl₂(dppf)·CH₂Cl₂ (0.02 eq.), and sodium carbonate (Na₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the starting pyridine.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-3,5-dibromopyridine intermediate.

Step 2: Suzuki-Miyaura Coupling at the C-3 and C-5 (Bromo) Positions

  • Reagent Setup: To an oven-dried Schlenk flask, add the 2-aryl-3,5-dibromopyridine intermediate from Step 1 (1.0 eq.), the second arylboronic acid (2.5 eq.), Pd₂(dba)₃ (0.05 eq.), SPhos (0.10 eq.), and finely powdered potassium phosphate (K₃PO₄, 4.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to a final concentration of 0.1 M.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. This step is significantly slower and may require 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography to yield the final 2,3,5-triarylpyridine product.

References

Solvent selection for improving solubility in 3,5-Dibromo-2-iodopyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist eine detaillierte Anleitung zur Verbesserung der Löslichkeit von L-Theanin, die auf die Bedürfnisse von Forschern, Lebensmitteltechnologen und Enthusiasten zugeschnitten ist.

Willkommen im technischen Support-Center. Dieses Handbuch bietet detaillierte Anleitungen, Fehlerbehebungshandbücher und häufig gestellte Fragen zur Verbesserung der Löslichkeit von L-Theanin für verschiedene Anwendungen, von der Laborforschung bis zur Produktformulierung.

Teil 1: Häufig gestellte Fragen (FAQs) zur Löslichkeit von L-Theanin

Dieser Abschnitt behandelt grundlegende Fragen zur Löslichkeit von L-Theanin.

Frage 1: Wie löslich ist L-Theanin in Wasser bei Raumtemperatur?

L-Theanin ist in Wasser gut löslich. Seine Löslichkeit wird durch die Temperatur erheblich beeinflusst. Obwohl genaue Zahlen je nach Quelle leicht variieren können, liegt die Löslichkeit von L-Theanin in Wasser bei 25 °C im Allgemeinen im Bereich von 14,7 g/L .[1][2] Diese Löslichkeit nimmt mit steigender Temperatur deutlich zu.

Frage 2: Welche Faktoren beeinflussen die Löslichkeit von L-Theanin am stärksten?

Mehrere Schlüsselfaktoren können die Löslichkeit von L-Theanin beeinflussen:

  • Temperatur: Dies ist der einflussreichste Faktor. Eine Erhöhung der Temperatur des Lösungsmittels (typischerweise Wasser) erhöht die Löslichkeit von L-Theanin erheblich.[1]

  • pH-Wert: L-Theanin ist eine Aminosäure und ihre Löslichkeit wird durch den pH-Wert der Lösung beeinflusst. Es ist am wenigsten löslich an seinem isoelektrischen Punkt (pI), der bei etwa pH 6,0 liegt.[3] Eine Anpassung des pH-Werts weg vom pI, entweder saurer oder basischer, erhöht die Löslichkeit.

  • Vorhandensein anderer gelöster Stoffe: Salze, Zucker oder andere Verbindungen in der Lösung können die Löslichkeit von L-Theanin durch Effekte wie „Aussalzen“ oder „Einsalzen“ entweder verringern oder erhöhen.

  • Partikelgröße: Kleinere Partikel von L-Theanin haben eine größere Oberfläche, was zu einer schnelleren Lösungsrate führt, obwohl es die thermodynamische Löslichkeitsgrenze nicht verändert.

Frage 3: Ist L-Theanin in anderen Lösungsmitteln als Wasser löslich?

L-Theanin ist in den meisten gängigen organischen Lösungsmitteln sehr schlecht löslich. Es ist praktisch unlöslich in Ethanol, Methanol und Aceton.[4] Für die meisten praktischen Anwendungen ist Wasser das Lösungsmittel der Wahl.

Teil 2: Fehlerbehebungshandbuch zur Lösung von Löslichkeitsproblemen

Dieser Abschnitt bietet einen systematischen Ansatz zur Behebung häufiger Löslichkeitsprobleme, die bei der Arbeit mit L-Theanin auftreten.

Problem: Mein L-Theanin löst sich nicht vollständig in Wasser bei Raumtemperatur.

Befolgen Sie diese Schritte, um die Löslichkeit zu verbessern:

Schritt 1: Erhöhen Sie die Temperatur

  • Begründung: Die Erhöhung der kinetischen Energie der Wassermoleküle ermöglicht es ihnen, die intermolekularen Kräfte im L-Theanin-Kristallgitter effizienter aufzubrechen.

  • Protokoll: Erwärmen Sie das Wasser unter ständigem Rühren langsam auf 40–60 °C. Fügen Sie das L-Theanin-Pulver nach und nach hinzu, während die Lösung gerührt wird. In den meisten Fällen reicht dies aus, um eine signifikant höhere Konzentration aufzulösen.

Schritt 2: Passen Sie den pH-Wert an (falls anwendungsrelevant)

  • Begründung: Am isoelektrischen Punkt (pI ≈ 6,0) hat L-Theanin eine neutrale Nettoladung, was die Protein-Protein-Wechselwirkungen maximiert und die Löslichkeit minimiert.[3] Durch Verschieben des pH-Werts weg vom pI erhält das Molekül eine positive (unter pH 6) oder negative (über pH 6) Nettoladung, was die Abstoßung zwischen den Molekülen erhöht und die Löslichkeit verbessert.

  • Protokoll:

    • Für saure Bedingungen: Fügen Sie tropfenweise eine verdünnte, für Lebensmittel geeignete Säure (z. B. 0,1 M Zitronensäure) hinzu, um den pH-Wert auf 4–5 zu senken.

    • Für basische Bedingungen: Fügen Sie tropfenweise eine verdünnte, für Lebensmittel geeignete Base (z. B. 0,1 M Natriumbicarbonatlösung) hinzu, um den pH-Wert auf 7–8 zu erhöhen.

    • Hinweis: Dieser Schritt ist entscheidend für die Formulierung von Getränken, bei denen der endgültige pH-Wert wichtig ist.

Schritt 3: Verwenden Sie mechanische Unterstützung

  • Begründung: Agitation erhöht die Interaktion zwischen den Lösungsmittelmolekülen und dem gelösten Stoff, was die Lösungsrate beschleunigt.

  • Methoden:

    • Rühren: Verwenden Sie für Laboranwendungen einen Magnetrührer.

    • Beschallung: Ein Ultraschallbad kann helfen, Agglomerate aufzubrechen und die Benetzung der Partikel zu verbessern, was zu einer schnelleren Auflösung führt.

Visualisierung: Logischer Arbeitsablauf zur Fehlerbehebung

Das folgende Diagramm beschreibt den Entscheidungsprozess zur Lösung von Löslichkeitsproblemen bei L-Theanin.

Bildunterschrift: Fehlerbehebungs-Workflow zur Verbesserung der Löslichkeit von L-Theanin.

Teil 3: Experimentelles Protokoll und Daten

Protokoll: Herstellung einer 20 g/L L-Theanin-Stammlösung

Dieses Protokoll beschreibt eine zuverlässige Methode zur Herstellung einer konzentrierten L-Theanin-Lösung für Forschungs- oder Formulierungszwecke.

Materialien:

  • L-Theanin-Pulver (hohe Reinheit)

  • Deionisiertes Wasser

  • Heizplatte mit Magnetrührer

  • Magnetrührstab

  • Becherglas (z. B. 250 ml)

  • Messkolben (100 ml)

  • pH-Meter (optional, aber empfohlen)

  • 0,1 M Zitronensäure (optional)

Verfahren:

  • Wasser abmessen: Geben Sie etwa 80 ml deionisiertes Wasser in das 250-ml-Becherglas.

  • Rühren und Erhitzen: Geben Sie den Magnetrührstab in das Becherglas und stellen Sie es auf die Heizplatte. Beginnen Sie mit mäßigem Rühren und erhitzen Sie das Wasser auf ca. 50 °C.

  • L-Theanin hinzufügen: Wiegen Sie 2,0 g L-Theanin-Pulver ab. Fügen Sie es langsam dem erwärmten, gerührten Wasser hinzu.

  • Auflösen: Rühren Sie die Lösung weiter, bis sich das gesamte L-Theanin-Pulver sichtlich aufgelöst hat. Dies dauert in der Regel 5–10 Minuten.

  • pH-Wert prüfen (optional): Wenn die Lösung abgekühlt ist, messen Sie den pH-Wert. Wenn er nahe bei 6,0 liegt und maximale Langzeitstabilität bei hoher Konzentration erforderlich ist, fügen Sie 1–2 Tropfen 0,1 M Zitronensäure hinzu, um den pH-Wert leicht zu senken.

  • Auf Endvolumen bringen: Überführen Sie die abgekühlte Lösung quantitativ in den 100-ml-Messkolben. Spülen Sie das Becherglas mit einer kleinen Menge deionisiertem Wasser, um sicherzustellen, dass das gesamte L-Theanin überführt wird. Füllen Sie den Kolben bis zur 100-ml-Marke mit deionisiertem Wasser auf.

  • Mischen und Lagern: Verschließen Sie den Kolben und schwenken Sie ihn mehrmals um, um eine homogene Lösung zu gewährleisten. Lagern Sie die Lösung bei 2–8 °C.

Datentabelle: Löslichkeit von L-Theanin unter verschiedenen Bedingungen

Die folgende Tabelle fasst die Löslichkeit von L-Theanin zusammen und zeigt die Auswirkungen von Temperatur und pH-Wert.

BedingungLösungsmittelUngefähre Löslichkeit (g/L)AnmerkungenQuelle(n)
StandardWasser bei 25 °C~14,7Basislinie für die Löslichkeit bei Raumtemperatur.[1][2]
Erhöhte TemperaturWasser bei 80 °C>100Zeigt einen signifikanten Anstieg der Löslichkeit mit der Temperatur.[1]
pH-Anpassung (sauer)Wasser bei 25 °C, pH 4,0>20Die Löslichkeit nimmt zu, wenn der pH-Wert vom isoelektrischen Punkt wegbewegt wird.[3]
pH-Anpassung (basisch)Wasser bei 25 °C, pH 8,0>20Ähnlich wie bei sauren Bedingungen wird die Löslichkeit verbessert.[3]
Organisches LösungsmittelEthanol bei 25 °C<1Zeigt, dass es in gängigen organischen Lösungsmitteln praktisch unlöslich ist.[4]

Referenzen

  • Title: Physical and chemical properties of L-theanine Source: PubChem, National Center for Biotechnology Information URL: --INVALID-LINK--

  • Title: L-Theanine Source: ChemicalBook URL: --INVALID-LINK--

  • Title: L-Theanine Source: DrugBank URL: --INVALID-LINK--

  • Title: The effect of pH, temperature and screening on the separation of theanine from crude extract of green tea by ion-exchange chromatography Source: ScienceDirect URL: --INVALID-LINK--

References

Technical Support Center: Overcoming Challenges in the Purification of Polar Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols to address the common and often complex challenges associated with the purification of polar pyridine derivatives. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What makes polar pyridine derivatives so challenging to purify?

The purification of polar pyridine derivatives is often complicated by a combination of their intrinsic chemical properties. The basic nitrogen atom (pKa of the pyridinium ion is typically around 5.25) can engage in strong interactions with acidic stationary phases like silica gel, leading to issues such as peak tailing in chromatography.[1] Furthermore, their polarity, arising from the heteroaromatic ring and polar functional groups, results in high solubility in polar solvents, which can make both extraction and crystallization difficult.[2] For some derivatives, such as pyridin-4-ols, tautomerism can lead to the presence of multiple species in equilibrium, further complicating separation.

Q2: My pyridine derivative seems to be degrading on the silica gel column. What is happening and how can I prevent it?

The acidic nature of standard silica gel can lead to the degradation of sensitive pyridine derivatives. The silanol groups (Si-OH) on the surface of silica are acidic and can catalyze reactions or cause irreversible adsorption of basic compounds. To mitigate this, you can:

  • Neutralize the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA), before loading your sample.[3][4]

  • Use an Alternative Stationary Phase: Consider using less acidic stationary phases like neutral or basic alumina, or bonded silica phases such as amine or diol.[5]

Q3: I'm struggling with low recovery of my polar pyridine derivative after purification. What are the likely causes?

Low recovery can stem from several factors throughout the purification workflow:

  • Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the stationary phase, especially if it's a basic compound on acidic silica gel.

  • Loss During Work-up: Polar pyridine derivatives can have some solubility in aqueous layers during extractions. Careful control of pH is crucial to ensure your compound is in its least water-soluble form during extraction into an organic solvent.

  • Volatility: Some smaller pyridine derivatives can be volatile and may be lost during solvent evaporation under high vacuum. Using a lower temperature and breaking the vacuum with an inert gas can help minimize this.

  • Decomposition: As mentioned in Q2, compound degradation on the stationary phase is a common cause of low recovery.

Troubleshooting Guides: Chromatographic Purification

This section addresses specific issues encountered during the chromatographic purification of polar pyridine derivatives in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Severe Peak Tailing in HPLC

Q: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing in reverse-phase HPLC, and how can I fix it?

A: Peak tailing for basic compounds like pyridine derivatives in reverse-phase HPLC is primarily caused by strong, undesirable interactions between the basic nitrogen of the pyridine and acidic residual silanol groups on the surface of silica-based stationary phases.[6] This leads to a secondary retention mechanism that broadens the peak.

Solutions:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter. For basic pyridine compounds, working at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of the acidic silanol groups, minimizing these unwanted interactions.[7] Conversely, at a high pH (above 8), the pyridine will be neutral, but the silanols will be deprotonated. If using high pH, it is essential to use a column specifically designed for these conditions.[8]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[7]

  • Employ a Highly Deactivated Column: Modern HPLC columns with advanced end-capping are designed to minimize the number of accessible silanol groups, leading to much-improved peak shapes for basic compounds.

  • Consider an Alternative Chromatographic Mode: If peak tailing persists, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative, as the retention mechanism is different and often provides better peak shapes for polar basic compounds.[7]

Issue 2: Poor Retention in Reverse-Phase HPLC

Q: My highly polar pyridine derivative is eluting in the void volume in reverse-phase HPLC. How can I increase its retention?

A: This is a common problem for highly polar compounds in reverse-phase chromatography, where the stationary phase is non-polar. Your compound has a higher affinity for the polar mobile phase and does not interact sufficiently with the stationary phase.

Solutions:

  • Increase Mobile Phase Polarity: Decrease the amount of organic solvent (e.g., acetonitrile, methanol) in your mobile phase. For very polar compounds, you may need to use a highly aqueous mobile phase. Be aware that some standard C18 columns can suffer from "phase collapse" in greater than 95% aqueous mobile phases. Use an "aqueous stable" or "AQ" type column in these situations.[9]

  • Employ a More Retentive Stationary Phase:

    • Polar-Embedded or Polar-Endcapped Columns: These columns are designed to provide better retention for polar analytes.

    • Phenyl-Hexyl Columns: These can offer different selectivity for aromatic compounds like pyridines.

  • Switch to HILIC: HILIC is specifically designed for the separation of polar compounds and is often the best solution when reverse-phase fails to provide adequate retention.[10][11] In HILIC, a polar stationary phase is used with a mobile phase rich in a less polar organic solvent, promoting the retention of polar analytes.[11]

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction for Removal of Non-Basic Impurities

This protocol is effective for separating basic pyridine derivatives from neutral or acidic impurities.

Principle: The basic nitrogen atom of the pyridine ring can be protonated by an acid to form a water-soluble pyridinium salt. This allows for its separation from non-basic impurities that remain in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl).[12][13] Typically, use about one-third of the volume of the organic layer for each extraction. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous acidic layers. The protonated pyridine derivative is now in the aqueous phase, while neutral and acidic impurities remain in the organic phase. The organic layer can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent evaporated to isolate the non-basic components if desired.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH 9-10, check with pH paper).[12] This deprotonates the pyridinium salt, regenerating the free base form of your compound, which may precipitate out if it has low water solubility.

  • Back-Extraction: Extract the basified aqueous solution with a fresh portion of an organic solvent (e.g., dichloromethane, ethyl acetate) 2-3 times.

  • Final Work-up: Combine the organic layers from the back-extraction, wash with brine to remove residual water, dry over an anhydrous salt, and evaporate the solvent under reduced pressure to yield the purified pyridine derivative.

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This protocol is designed to minimize compound degradation and improve recovery for acid-sensitive pyridine derivatives.

Principle: The acidic silanol groups on the silica surface are neutralized by a base, creating a more inert stationary phase.

Step-by-Step Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation of your target compound (aim for an Rf of 0.2-0.3).

  • Column Packing: Dry pack or prepare a slurry of the silica gel in the initial, least polar solvent of your chosen elution system and pack the column.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-3% triethylamine (TEA).[3][4]

    • Flush the packed column with 2-3 column volumes of this deactivating solvent.[7]

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove the excess base.

  • Sample Loading:

    • Liquid Loading: Dissolve your crude sample in a minimal amount of the elution solvent and carefully load it onto the top of the silica bed.[14]

    • Dry Loading: If your compound has poor solubility in the elution solvent, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[14] Carefully add this powder to the top of the column.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Data & Visualization

Table 1: pKa Values of Common Pyridine Derivatives

The pKa of the conjugate acid (pyridinium ion) is a key parameter influencing the behavior of pyridine derivatives in different purification techniques.

CompoundpKa of Conjugate AcidReference
Pyridine5.25[1]
2-Methylpyridine5.97[15][16]
3-Methylpyridine5.68[15][16]
4-Methylpyridine6.02[15][16]
2-Aminopyridine6.86[15][16]
3-Aminopyridine5.98[15][16]
4-Aminopyridine9.11[15][16]
Isoniazid3.23 - 3.29[17]
Nicotinamide3.35 - 3.57[17]
Pyridoxine5.20 - 5.65[17]
Diagram 1: Decision Workflow for Purification Method Selection

This diagram provides a logical pathway for choosing the most appropriate purification strategy for your polar pyridine derivative.

Purification_Workflow start Crude Polar Pyridine Derivative acid_sensitive Is the compound acid-sensitive? start->acid_sensitive extraction Acid-Base Extraction acid_sensitive->extraction No neutral_column Neutralize Silica Gel or Use Alumina acid_sensitive->neutral_column Yes chromatography Chromatography extraction->chromatography neutral_column->chromatography check_retention Adequate Retention in RP-HPLC? chromatography->check_retention rphplc Optimize RP-HPLC (pH, AQ column) check_retention->rphplc Yes hilic Use HILIC check_retention->hilic No is_solid Is the purified product a solid? rphplc->is_solid hilic->is_solid final_purity Check Purity (HPLC, NMR) recrystallization Recrystallization recrystallization->final_purity is_solid->final_purity No is_solid->recrystallization Yes

Caption: Decision tree for selecting a purification method.

Diagram 2: pH Effect on Pyridine Ionization and Chromatographic Interaction

This diagram illustrates how mobile phase pH influences the ionization state of a pyridine derivative and its interaction with a C18 stationary phase.

pH_Effect cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 7) low_ph_pyridine Pyridinium Cation (Protonated) R-Py-H⁺ Highly Polar low_ph_interaction Weak Interaction with C18 (Low Retention) low_ph_pyridine:f1->low_ph_interaction Repelled by Hydrophobic Phase high_ph_pyridine Pyridine (Neutral) R-Py: Less Polar high_ph_interaction Stronger Interaction with C18 (Increased Retention) high_ph_pyridine:f1->high_ph_interaction Interacts with Hydrophobic Phase pyridine_structure Pyridine Derivative pyridine_structure->low_ph_pyridine + H⁺ pyridine_structure->high_ph_pyridine - H⁺

Caption: Impact of pH on pyridine ionization and retention.

References

Validation & Comparative

A Researcher's Guide to 1H NMR Analysis of 3,5-Dibromo-2-iodopyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in synthetic chemistry and drug development, 3,5-dibromo-2-iodopyridine is a valuable and highly functionalized building block. Its three distinct halogen atoms offer a platform for sequential, site-selective cross-coupling reactions. However, the success of these synthetic endeavors hinges on the precise characterization of the resulting products. Among the arsenal of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and accessible tool for real-time reaction monitoring and definitive structural elucidation.

This guide provides an in-depth comparison of the ¹H NMR spectral data for this compound and its selectively substituted derivatives. We will explore the causal relationships behind chemical shift changes and coupling patterns, present a self-validating protocol for sample analysis, and offer field-proven insights to navigate the complexities of product mixture analysis.

Part 1: The ¹H NMR Fingerprint of this compound

Before initiating any reaction, a complete understanding of the starting material's spectrum is paramount. The ¹H NMR spectrum of this compound is deceptively simple, consisting of two signals in the aromatic region.

The pyridine ring has two protons at the C4 and C6 positions. Due to the unsymmetrical substitution, these protons are chemically distinct and couple to each other. This results in two doublets.

  • H6 Proton: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing. Consequently, it is the most deshielded proton and appears further downfield.

  • H4 Proton: This proton is situated between the two bromine atoms.

The small coupling constant (J-value) between these two protons is characteristic of a meta-coupling (⁴JHH) in a pyridine ring.

Part 2: Monitoring Selective Cross-Coupling at the C2-Iodo Position

The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This inherent reactivity allows for highly selective functionalization at the C2 position.

Let's consider a model Suzuki-Miyaura reaction with phenylboronic acid. The expected product is 3,5-dibromo-2-phenylpyridine. The ¹H NMR spectrum provides immediate and clear evidence of this transformation.

Reaction Scheme:

This compound + Phenylboronic Acid --(Pd catalyst, Base)--> 3,5-dibromo-2-phenylpyridine

Comparative ¹H NMR Analysis

The introduction of a phenyl group at the C2 position dramatically alters the electronic environment of the remaining pyridine protons (H4 and H6), leading to predictable changes in their chemical shifts. The disappearance of the starting material's signals and the appearance of a new set of signals corresponding to the product are key indicators of a successful reaction.

CompoundProtonChemical Shift (δ, ppm) (approx.)MultiplicityCoupling Constant (J, Hz) (approx.)Rationale for Chemical Shift
Starting Material H4~8.3d~2.0Positioned between two electron-withdrawing bromine atoms.
H6~8.6d~2.0Adjacent to electronegative nitrogen and influenced by halogens.
Product H4~8.1d~2.2The new C2-phenyl group is less electron-withdrawing than iodine, causing a slight upfield shift.
H6~8.7d~2.2Experiences a slight downfield shift due to the anisotropic effect of the adjacent phenyl ring.
Phenyl Protons7.3 - 7.6m-Complex multiplet representing the five protons of the newly introduced phenyl ring.

This clear differentiation allows for straightforward reaction monitoring. The relative integration of the starting material and product signals can also be used to estimate the reaction conversion.

Visualizing the Analytical Workflow

The process of analyzing a reaction aliquot by ¹H NMR can be systematized into a logical workflow. This ensures that critical information is not overlooked and that data-driven decisions can be made about the reaction's progress.

Caption: Workflow for ¹H NMR-based reaction monitoring.

Part 3: Protocol for High-Quality ¹H NMR Analysis

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[1][2][3][4] Following a standardized protocol is crucial for obtaining sharp, well-resolved signals and accurate integrations.

Experimental Protocol: NMR Sample Preparation

  • Sample Withdrawal: Using a clean glass pipette, withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Workup of Aliquot:

    • Dilute the aliquot with an organic solvent (e.g., ethyl acetate, 1 mL).

    • Wash with a small amount of water or brine to remove inorganic salts.

    • Dry the organic layer over a small amount of anhydrous sodium sulfate or magnesium sulfate.

  • Filtration: Filter the dried organic solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry vial to remove all solid particles.[1] Solid particulates can severely degrade the magnetic field homogeneity, leading to broad spectral lines.[1]

  • Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.

  • Dissolution in Deuterated Solvent: Dissolve the solid residue in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1][4] The deuterated solvent is necessary for the spectrometer's lock system.[1][4]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.[2]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution). Ensure proper locking, tuning, and shimming of the instrument to achieve optimal spectral quality.[5]

Part 4: Advanced Analysis - Distinguishing Isomers and Byproducts

While Suzuki couplings on this compound are typically highly selective for the C2 position, other outcomes are possible, especially under non-optimized conditions. ¹H NMR is instrumental in identifying these alternative products.

  • Reaction at C5-Br: If a coupling reaction were to occur at one of the bromine positions (e.g., C5), a different isomer, 3-bromo-2-iodo-5-phenylpyridine, would be formed. The ¹H NMR spectrum of this isomer would be distinct. The two pyridine protons (now at C4 and C6) would still be present as two doublets, but their chemical shifts would differ significantly from the C2-coupled product due to the different substitution pattern.

  • Over-reaction (Di-substitution): If the reaction proceeds further to substitute a second halogen, for instance, forming 3-bromo-2,5-diphenylpyridine, the ¹H NMR spectrum would simplify to two singlets in the aromatic region, as the protons at C4 and C6 would no longer have adjacent proton coupling partners.

In cases of signal overlap or ambiguity in the 1D ¹H NMR spectrum, 2D NMR techniques are invaluable.[5]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations.[5] A cross-peak between two signals confirms that those protons are coupled, helping to trace the connectivity within the pyridine ring.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[5] It is particularly useful for confirming the position of a new substituent by observing correlations from the substituent's protons to the carbons of the pyridine ring.[5]

References

A Comparative Guide to the Reactivity of 3,5-Dibromo-2-iodopyridine and 3,5-dibromopyridine for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of polyhalogenated heterocycles is a pivotal aspect of modern synthetic chemistry. These scaffolds are foundational in the construction of complex molecular architectures with diverse biological activities. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 3,5-Dibromo-2-iodopyridine and 3,5-dibromopyridine . Our focus will be on their performance in widely-used palladium-catalyzed cross-coupling reactions and metal-halogen exchange, supported by experimental data and mechanistic insights to inform your synthetic strategies.

The Decisive Role of the Halogen: A Fundamental Overview

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, which facilitates the often rate-determining oxidative addition of the palladium catalyst to the C-X bond for heavier halogens.[1] Consequently, an iodo-substituted position on a pyridine ring will be significantly more reactive than a bromo-substituted position under similar conditions.

The position of the halogen on the pyridine ring also plays a crucial role. The electron-deficient nature of the pyridine ring makes positions α (C2/C6) and γ (C4) to the nitrogen more susceptible to oxidative addition compared to the β (C3/C5) positions.

Head-to-Head Comparison in Key Transformations

Suzuki-Miyaura Coupling: A Tale of Two Reactivities

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. When comparing our two substrates, the presence of the highly reactive C-I bond in this compound allows for exquisite regioselectivity that is not achievable with 3,5-dibromopyridine.

This compound: The significantly weaker C-I bond at the C2 position will undergo oxidative addition to the Pd(0) catalyst preferentially, leaving the two C-Br bonds at the C3 and C5 positions intact. This allows for a stepwise functionalization strategy.

3,5-dibromopyridine: Both C-Br bonds at the C3 and C5 positions are electronically similar. While some regioselectivity might be achieved through careful manipulation of reaction conditions and ligands, obtaining a single, selectively coupled product is challenging. Often, a mixture of mono-arylated products (at C3 and C5) and the di-arylated product is obtained.

FeatureThis compound3,5-dibromopyridine
Primary Reactive Site C2 (C-I bond)C3 and C5 (C-Br bonds)
Selectivity High regioselectivity for mono-arylation at C2Low regioselectivity, often leading to mixtures
Reaction Conditions Milder conditions (lower temperature, shorter reaction time) for C-I couplingHarsher conditions may be required for C-Br coupling

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Suzuki-Miyaura Coupling of 3,5-dibromopyridine

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 3,5-dibromopyridine (1.0 equiv.), the arylboronic acid (1.2-2.5 equiv. depending on desired mono- or di-substitution), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., PPh₃, 4 mol%), and a base (e.g., K₂CO₃, 2.0-4.0 equiv.).[2]

  • Solvent Addition: Add a degassed solvent system (e.g., Toluene/H₂O, 4:1).[2]

  • Reaction: Heat the reaction mixture with vigorous stirring (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: Follow a similar procedure to the one described for this compound.

Suzuki_Coupling_Comparison cluster_0 This compound cluster_1 3,5-dibromopyridine a This compound c Oxidative Addition (C-I bond) a->c Selective b Pd(0) b->c d Transmetalation (ArB(OH)2) c->d e Reductive Elimination d->e e->b Catalyst Regeneration f 2-Aryl-3,5-dibromopyridine e->f g 3,5-dibromopyridine i Oxidative Addition (C-Br bonds) g->i Non-selective h Pd(0) h->i j Mixture of mono- and di-arylated products i->j

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Precision Alkynylation

The Sonogashira coupling, which forms C-C bonds between a halide and a terminal alkyne, follows a similar reactivity pattern. The C(sp²)-I bond of this compound will react selectively under milder conditions than the C(sp²)-Br bonds.

This compound: Enables the selective introduction of an alkynyl group at the C2 position. This is particularly useful for building complex, conjugated systems in a controlled manner.

3,5-dibromopyridine: Achieving mono-alkynylation selectively at either the C3 or C5 position is difficult, and often requires careful optimization to avoid the formation of the di-alkynylated product.

FeatureThis compound3,5-dibromopyridine
Primary Reactive Site C2 (C-I bond)C3 and C5 (C-Br bonds)
Selectivity High regioselectivity for mono-alkynylation at C2Low regioselectivity
Byproducts Minimal formation of di-alkynylated product under controlled conditionsPotential for significant di-alkynylated byproduct formation

Experimental Protocol: Selective Sonogashira Coupling of this compound

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF) and a base (e.g., triethylamine, 3.0 equiv.). Finally, add the terminal alkyne (1.1 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Follow a standard aqueous work-up and purify the product by column chromatography.

Sonogashira_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)(X)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkyne_complex R-Pd(II)(C≡CR')L2 transmetalation->alkyne_complex reductive_elimination Reductive Elimination alkyne_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡CR' reductive_elimination->product cu_cycle Copper Cycle (activates alkyne) cu_cycle->transmetalation Cu-C≡CR'

Caption: Generalized catalytic cycle for Sonogashira coupling.

Buchwald-Hartwig Amination: A Gateway to Novel Aminopyridines

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[3] The reactivity trend of halogens (I > Br > Cl) is also observed in this reaction.[4]

This compound: This substrate allows for the selective amination at the C2 position. The resulting 2-amino-3,5-dibromopyridine is a valuable intermediate for further diversification.

3,5-dibromopyridine: Mono-amination of 3,5-dibromopyridine can be challenging to control and may require specific ligands and conditions to achieve good selectivity for either the C3 or C5 position.

FeatureThis compound3,5-dibromopyridine
Primary Reactive Site C2 (C-I bond)C3 and C5 (C-Br bonds)
Selectivity High regioselectivity for mono-amination at C2Lower regioselectivity, potential for mixtures
Ligand Choice Standard phosphine ligands are often effective for C-I aminationMay require more specialized, bulky ligands for selective C-Br amination

Experimental Protocol: Buchwald-Hartwig Amination of 3,5-dibromopyridine

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Reagent Addition: Add 3,5-dibromopyridine (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture with vigorous stirring (e.g., 100-110 °C) and monitor the reaction progress.

  • Work-up and Purification: After cooling, the reaction is worked up by partitioning between an organic solvent and water. The product is then purified by column chromatography.

Metal-Halogen Exchange: A Path to Pyridyl Organometallics

Metal-halogen exchange is a fundamental transformation for the preparation of organometallic reagents. The rate of exchange follows the trend I > Br > Cl.[5]

This compound: Treatment with one equivalent of an organolithium or Grignard reagent at low temperatures will result in selective exchange at the C2-iodo position, generating a 2-pyridyl organometallic species. This intermediate can then be trapped with various electrophiles.

3,5-dibromopyridine: Selective mono-metalation is difficult. The use of one equivalent of a metalating agent will likely lead to a mixture of starting material, mono-metalated, and di-metalated species.

FeatureThis compound3,5-dibromopyridine
Primary Exchange Site C2 (C-I bond)C3 and C5 (C-Br bonds)
Selectivity High selectivity for mono-metalation at C2Low selectivity, potential for over-reaction
Reaction Temperature Exchange can often be achieved at very low temperatures (e.g., -78 °C)May require slightly higher temperatures, increasing the risk of side reactions

Experimental Protocol: Selective Metal-Halogen Exchange on this compound

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C).

  • Reagent Addition: Slowly add one equivalent of an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride).

  • Quenching: After a short stirring time, add the desired electrophile (e.g., an aldehyde, ketone, or CO₂).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify as needed.

Conclusion: Strategic Advantages of this compound

For synthetic chemists requiring precise control over the functionalization of a dihalopyridine scaffold, This compound offers a clear and significant advantage over 3,5-dibromopyridine . The pronounced reactivity difference between the C-I and C-Br bonds allows for highly regioselective transformations under milder conditions. This inherent selectivity enables a more efficient and predictable synthetic route, minimizing the need for challenging purifications to separate isomeric products and reducing the formation of undesirable byproducts. While 3,5-dibromopyridine remains a useful building block, the strategic incorporation of an iodine atom in this compound unlocks a level of synthetic precision that is invaluable in the design and execution of complex multi-step syntheses.

References

The Strategic Advantage of 3,5-Dibromo-2-iodopyridine in Sequential Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular architecture, the synthesis of polysubstituted heteroaromatics is a cornerstone for the development of novel pharmaceuticals and functional materials. Achieving precise regiocontrol in the functionalization of these scaffolds is paramount, yet it presents a significant synthetic challenge. This guide provides an in-depth technical comparison of 3,5-Dibromo-2-iodopyridine as a superior building block for sequential cross-coupling reactions, objectively evaluating its performance against other dihalopyridine alternatives with supporting experimental insights.

The Principle of Regioselective Functionalization: A Tale of Two Halogens

The utility of polyhalogenated pyridines in sequential cross-coupling reactions is fundamentally governed by the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed transformations, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. The energy barrier for this process follows a well-established trend: C-I < C-Br < C-Cl.[1][2] This hierarchy is a direct consequence of the bond dissociation energies; the weaker C-I bond is significantly more susceptible to cleavage and subsequent reaction than the more robust C-Br and C-Cl bonds.[1]

This compound is strategically designed to exploit this reactivity gradient. The presence of a highly labile iodine atom at the C-2 position and two less reactive bromine atoms at the C-3 and C-5 positions allows for exceptional and predictable regioselectivity. This enables a stepwise introduction of diverse functionalities, a critical advantage in constructing complex molecular frameworks.

Comparative Performance in Sequential Cross-Coupling

To objectively assess the advantages of the iodo-bromo substitution pattern of this compound, we can analyze the performance of analogous dihalopyridines in key cross-coupling reactions. While direct, side-by-side kinetic studies on this compound are not extensively consolidated in single reports, a wealth of data on similar substrates, such as 2-Bromo-4-iodopyridine, provides a robust proxy for comparison.

Suzuki-Miyaura Coupling: The Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry for creating carbon-carbon bonds. In the context of sequential coupling, the ability to selectively react at one position while leaving others untouched is crucial.

SubstrateCoupling PartnerCatalyst SystemProductYield (%)Regioselectivity
2-Bromo-4-iodopyridine Phenylboronic acidPd(PPh₃)₄, K₂CO₃2-Bromo-4-phenylpyridine85-95C-4 selective (>98:2)
2,4-Dibromopyridine Phenylboronic acidPd(PPh₃)₄, K₂CO₃Mixture of 2-bromo-4-phenylpyridine and 4-bromo-2-phenylpyridineVariableLow
2,4-Dichloropyridine Phenylboronic acidPd₂(dba)₃ / SPhos, K₃PO₄2-Chloro-4-phenylpyridine~78C-4 selective

Data is representative and synthesized from literature on similar halopyridine substrates.[1]

As the data illustrates, the iodo-bromo scaffold consistently delivers superior regioselectivity, affording almost exclusive coupling at the carbon bearing the iodine. In stark contrast, substrates like 2,4-dibromopyridine often yield mixtures of regioisomers, which necessitates challenging purification steps and ultimately lowers the yield of the desired product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for installing alkynyl groups, which are valuable components in medicinal chemistry and materials science. Here again, the differential reactivity of this compound offers a distinct advantage.

SubstrateCoupling PartnerCatalyst SystemProductApprox. Yield (%)Regioselectivity
2-Bromo-4-iodopyridine PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-Bromo-4-(phenylethynyl)pyridine85-95C-4 selective
2,4-Dibromopyridine PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NMixture of mono- and di-coupled productsVariableLow
2,4-Dichloropyridine PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-Chloro-4-(phenylethynyl)pyridineModerateC-4 selective

Data is representative and synthesized from literature on similar halopyridine substrates.[1][3]

The high efficiency and selectivity at the iodo-position for the iodo-bromo pyridine is evident. While 2,4-dichloropyridine can provide the C-4 coupled product, it often requires more forcing conditions due to the stronger C-Cl bond. The use of 2,4-dibromopyridine is frequently complicated by the formation of both mono- and di-substituted products, making it a less desirable substrate for sequential functionalization.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, essential for the synthesis of a vast array of biologically active molecules.[4] The predictable regioselectivity of an iodo-bromo pyridine scaffold remains a key advantage.

SubstrateAmineCatalyst SystemProductApprox. Yield (%)Regioselectivity
2-Bromo-4-iodopyridine MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃4-Morpholino-2-bromopyridine80-95C-4 selective
2,4-Dibromopyridine MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃Mixture of mono- and di-aminated productsVariableLow
2,4-Dichloropyridine MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃4-Morpholino-2-chloropyridineGoodC-4 selective

Data is representative and synthesized from literature on similar halopyridine substrates.[1]

The Causality Behind Experimental Choices: A Senior Scientist's Perspective

The successful execution of a sequential cross-coupling strategy hinges on more than just the substrate. It requires a nuanced understanding of the interplay between catalyst, ligand, base, and solvent.

  • Catalyst and Ligand Selection: For the initial, more facile coupling at the C-I bond, a standard catalyst like Pd(PPh₃)₄ is often sufficient. However, for the subsequent, more challenging coupling at the C-Br bond, a more active catalyst system is typically required. This often involves the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which promote the oxidative addition of the stronger C-Br bond and prevent catalyst decomposition at the higher temperatures that may be necessary.[5]

  • One-Pot vs. Stepwise Procedures: The significant difference in reactivity between the C-I and C-Br bonds in this compound makes it an ideal candidate for one-pot, two-step sequential couplings.[6] This approach offers considerable advantages in terms of operational simplicity, time, and resource efficiency by avoiding intermediate isolation and purification. The first coupling is performed under milder conditions, and upon its completion, the second coupling partner and potentially a more robust catalyst are added, and the temperature is increased to drive the second transformation.[5]

  • Inert Atmosphere and Reagent Purity: The integrity of any palladium-catalyzed reaction relies on the scrupulous exclusion of oxygen, which can oxidize and deactivate the Pd(0) catalyst. Therefore, all protocols must be conducted under an inert atmosphere (e.g., argon or nitrogen) using properly dried and degassed solvents and reagents. This is not merely a procedural formality but a critical parameter for ensuring reproducibility and high yields.

Visualizing the Strategy

The strategic functionalization of this compound can be visualized as a branching pathway, allowing for the controlled and divergent synthesis of complex molecules.

Caption: Sequential cross-coupling workflow for this compound.

Experimental Protocols: A Self-Validating System

The following protocols are representative procedures for the synthesis and sequential functionalization of a dihalopyridine scaffold, emphasizing the principles discussed.

Synthesis of 3,5-Dibromo-4-iodopyridine (Illustrative Protocol)

This protocol, adapted from patent literature for a similar isomer, illustrates a common synthetic route.[7][8]

  • Diazotization: To a three-necked flask, add 48% hydrobromic acid. At 25°C, add 3,5-dibromo-4-aminopyridine in portions with stirring until dissolved.

  • Cool the reaction flask in an ice-salt bath and slowly add an aqueous solution of sodium nitrite, maintaining a low temperature (0-5°C).

  • After the addition is complete, stir for 1 hour at the same temperature.

  • Halogen Exchange: In a separate flask under a nitrogen atmosphere, prepare a solution of potassium iodide and acetyl chloride in anhydrous acetonitrile.

  • Add the previously prepared diazonium salt solution to this mixture.

  • Heat the reaction to reflux for 24 hours.

  • Work-up: Cool the reaction mixture to 0°C and quench by slowly adding it to ice-cold water. Neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., chloroform).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from cyclohexane to yield the pure 3,5-dibromo-4-iodopyridine.

Protocol for One-Pot Sequential Sonogashira/Suzuki Coupling

This generalized protocol is for a 2-bromo-4-iodopyridine scaffold and can be adapted for this compound.[6]

  • First Coupling (Sonogashira):

    • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-4-iodopyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (4-10 mol%).

    • Add anhydrous, degassed THF and triethylamine (2-3 equiv.).

    • Add the terminal alkyne (1.1 equiv.) dropwise.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Second Coupling (Suzuki):

    • To the same reaction vessel, add the arylboronic acid (1.2 equiv.), a more robust palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%), and an aqueous solution of K₃PO₄ (3.0 equiv.).

    • Heat the reaction mixture to 80-100°C.

    • Monitor the reaction by TLC or LC-MS for the formation of the disubstituted product.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with saturated aqueous ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for one-pot sequential Sonogashira-Suzuki coupling.

Conclusion

This compound offers a clear and strategic advantage for the synthesis of polysubstituted pyridines via sequential cross-coupling. Its inherent and predictable regioselectivity, derived from the differential reactivity of the C-I and C-Br bonds, allows for the efficient and controlled introduction of multiple points of diversity. This minimizes the formation of isomeric byproducts, simplifies purification, and enhances overall synthetic efficiency, making it an invaluable tool for researchers in medicinal chemistry and materials science who require precise control over molecular design.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2,3,5-Trisubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3,5-trisubstituted pyridine scaffold is a privileged motif in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The precise arrangement of substituents on the pyridine ring is crucial for biological activity and material properties, making the development of efficient and regioselective synthetic methods a paramount concern for researchers and drug development professionals. This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of 2,3,5-trisubstituted pyridines, moving beyond singular, traditional approaches to offer a broader perspective on available synthetic strategies. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to empower chemists in selecting the optimal route for their specific synthetic targets.

The Strategic Landscape of Pyridine Ring Construction

The synthesis of substituted pyridines can be broadly categorized into two main approaches: de novo synthesis, where the pyridine ring is constructed from acyclic precursors, and the functionalization of a pre-existing pyridine core.[2] While the latter is useful, de novo synthesis offers greater flexibility in introducing a diverse array of substituents at specific positions.[3] This guide will focus on de novo strategies that provide access to the 2,3,5-trisubstitution pattern.

Classical methods such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses have long been staples in the synthetic chemist's toolbox.[3][4][5] However, modern advancements, particularly in transition-metal catalysis and multicomponent reactions, have opened up new avenues for pyridine synthesis with improved efficiency, regioselectivity, and substrate scope.[6][7]

Classical Condensation Strategies: The Foundation of Pyridine Synthesis

Traditional multicomponent reactions remain highly relevant for their operational simplicity and the use of readily available starting materials.

Guareschi-Thorpe Synthesis and its Modern Variants

The Guareschi-Thorpe synthesis is a classic method for producing 2-pyridones, which can be valuable intermediates for further functionalization to achieve the desired 2,3,5-trisubstituted pattern.[8][9] The reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or cyanoacetate in the presence of a base.[10]

Recent advancements have focused on developing more environmentally friendly and efficient protocols. For instance, the use of ammonium carbonate in an aqueous medium serves as both the nitrogen source and a promoter for the reaction, offering a greener alternative to traditional methods.[8][11]

Key Reagents and Logic: This method follows a [3+2+1] or [3+3] condensation strategy. The β-dicarbonyl provides a three-carbon fragment, the cyano-activated methylene compound provides a two-carbon fragment and the nitrogen atom, and a separate ammonia source can be used.

Guareschi-Thorpe Synthesis β-Dicarbonyl β-Dicarbonyl 2-Pyridone Intermediate 2-Pyridone Intermediate β-Dicarbonyl->2-Pyridone Intermediate C3 Fragment Cyanoacetamide Cyanoacetamide Cyanoacetamide->2-Pyridone Intermediate C2+N Fragment Ammonia Source Ammonia Source Ammonia Source->2-Pyridone Intermediate Nitrogen Source 2,3,5-Trisubstituted Pyridine 2,3,5-Trisubstituted Pyridine 2-Pyridone Intermediate->2,3,5-Trisubstituted Pyridine Further Functionalization Bohlmann-Rahtz Synthesis Enamine Enamine Aminodiene Intermediate Aminodiene Intermediate Enamine->Aminodiene Intermediate Michael Addition Ethynyl Ketone Ethynyl Ketone Ethynyl Ketone->Aminodiene Intermediate 2,3,5-Trisubstituted Pyridine 2,3,5-Trisubstituted Pyridine Aminodiene Intermediate->2,3,5-Trisubstituted Pyridine Cyclodehydration CH_Functionalization cluster_0 C-H Functionalization Pathway Pyridine Precursor Pyridine Precursor Functionalized Pyridine Functionalized Pyridine Pyridine Precursor->Functionalized Pyridine C-H Activation Transition Metal Catalyst Transition Metal Catalyst Transition Metal Catalyst->Functionalized Pyridine Coupling Partner Coupling Partner Coupling Partner->Functionalized Pyridine Cross-Coupling

References

A Comparative Guide to the Reactivity of C-I and C-Br Bonds in Halopyridines for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry, with halopyridines serving as exceptionally versatile building blocks. The strategic selection of the halogen atom—specifically iodine versus bromine—is a critical decision that profoundly impacts reaction efficiency, selectivity, and the overall synthetic route design. This guide provides an in-depth comparison of the reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in halopyridines, supported by mechanistic principles and experimental data, to empower chemists in making informed decisions for their synthetic campaigns.

The Decisive Step: Understanding the Causality of Reactivity

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2][3] This trend is not arbitrary; it is fundamentally governed by the principles of organometallic chemistry, specifically the initial, and often rate-determining, oxidative addition step.[4][5][6]

The Central Role of Bond Dissociation Energy (BDE)

The primary determinant of reactivity is the strength of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and more polarizable than the C-Br bond. This is quantitatively expressed by their respective bond dissociation energies (BDEs).

BondAverage BDE (kcal/mol)
C-Br ~70-85
C-I ~55-65

Note: BDE values are approximate and can vary based on the specific molecular environment. Sources for general BDEs include[7][8]. Computational studies on halo-heterocycles show C-Cl BDEs are consistently higher than C-Br BDEs by an average of ~7.6 kcal/mol, illustrating the trend.[9]

A lower BDE means that less energy is required to cleave the C-X bond. In the context of a palladium-catalyzed cycle, this translates to a lower activation energy for the oxidative addition of the halopyridine to the electron-rich Pd(0) catalyst, leading to a faster reaction rate.[6] Iodopyridines, possessing the weaker C-I bond, will therefore typically react under milder conditions (lower temperatures, shorter reaction times) than their bromopyridine counterparts.[1]

The Mechanism of Oxidative Addition

The catalytic cycle for most cross-coupling reactions begins with the insertion of a low-valent palladium species (typically Pd(0)) into the carbon-halogen bond of the electrophile.[10] This concerted process, known as oxidative addition, transforms the palladium from its Pd(0) oxidation state to Pd(II). Due to the lower BDE of the C-I bond, this step is kinetically more favorable for iodopyridines.

Catalytic_Cycle cluster_cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X (Halopyridine) (Rate-Determining Step) PdII_Intermediate R-Pd(II)-X OxAdd->PdII_Intermediate C-I bond reacts faster than C-Br bond Transmetalation Transmetalation PdII_Intermediate->Transmetalation R'-[M] PdII_Coupling R-Pd(II)-R' Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim R-R' (Product) RedElim->Pd0 Regioselective_Workflow Start 2-Bromo-4-iodopyridine Step1 Step 1: Suzuki Coupling (Mild Conditions) Pd(PPh₃)₄, Na₂CO₃, 80°C Start->Step1 Reacts at C-I bond Intermediate 2-Bromo-4-aryl-pyridine Step1->Intermediate Step2 Step 2: Buchwald-Hartwig Amination (Forcing Conditions) Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C Intermediate->Step2 Reacts at C-Br bond Final_Product 2-Amino-4-aryl-pyridine Step2->Final_Product

References

A Senior Application Scientist's Guide to the Characterization of Impurities in 3,5-Dibromo-2-iodopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of key intermediates is paramount. 3,5-Dibromo-2-iodopyridine is a highly functionalized heterocyclic building block, critical in the synthesis of complex pharmaceutical agents and novel materials.[1] Its utility, however, is directly tied to its purity. The presence of even trace-level impurities can lead to unpredictable downstream reactions, complicate purification, and compromise the integrity of the final active pharmaceutical ingredient (API).[2]

This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities generated during the synthesis of this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating approach to impurity profiling.

The Synthetic Landscape: A Well-Trodden Path to Impurity Formation

While multiple synthetic routes to polyhalogenated pyridines exist, a common and industrially scalable approach for synthesizing this compound involves a modified Sandmeyer reaction starting from 2-Amino-3,5-dibromopyridine.[3][4] This precursor is typically synthesized via the bromination of 2-aminopyridine.[5] This multi-step process, while effective, is a primary source of process-related impurities.

The key transformation is the diazotization of the amino group on 2-Amino-3,5-dibromopyridine, followed by displacement with iodide.[6][7] Understanding the potential side reactions in this step is crucial for targeted impurity analysis.

G cluster_0 Precursor Synthesis cluster_1 Target Synthesis (Sandmeyer Reaction) cluster_2 Impurity Formation Pathways 2-Aminopyridine 2-Aminopyridine 2-Amino-3,5-dibromopyridine 2-Amino-3,5-dibromopyridine 2-Aminopyridine->2-Amino-3,5-dibromopyridine Bromination (NBS or Br2) Diazonium Salt Diazonium Salt 2-Amino-3,5-dibromopyridine->Diazonium Salt Diazotization (NaNO2, H+) Impurity_D Unreacted Starting Material 2-Amino-3,5-dibromopyridine->Impurity_D Incomplete Reaction This compound This compound Diazonium Salt->this compound Iodination (KI) Impurity_A 3,5-Dibromo-2-hydroxypyridine Diazonium Salt->Impurity_A Side Reaction 1 Impurity_B 2,3,5-Tribromopyridine Diazonium Salt->Impurity_B Side Reaction 2 Impurity_C 3,5-Dibromopyridine Diazonium Salt->Impurity_C Side Reaction 3 G cluster_workflow Analytical Characterization Workflow Crude_Sample Crude this compound HPLC_DAD {HPLC-DAD | Primary Analysis | - Quantitative Purity - Peak Purity Check - Detect Non-Volatiles} Crude_Sample->HPLC_DAD GC_MS {GC-MS | Volatiles Analysis | - Identify Volatile Impurities - Confirm Halogen Patterns} Crude_Sample->GC_MS LC_MS {LC-MS | Identification | - Definitive Mass ID - Correlate with HPLC peaks} HPLC_DAD->LC_MS If unknown peaks NMR {NMR | Structural Proof | - Confirm Structure of Main Product - Characterize Isolated Impurities} HPLC_DAD->NMR After isolation

References

A Senior Application Scientist's Guide to LC-MS Method Development for the Analysis of 3,5-Dibromo-2-iodopyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Polyhalogenated Pyridines

3,5-Dibromo-2-iodopyridine is a highly functionalized heterocyclic compound, valuable as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The precise monitoring of its synthesis and subsequent reactions is paramount for robust process optimization, yield maximization, and stringent impurity control. However, the analysis of reaction mixtures containing this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique set of analytical hurdles:

  • Polarity and Solubility: As a moderately polar and relatively non-volatile molecule, the selection of both the stationary and mobile phases in liquid chromatography is critical for achieving optimal peak shape and retention.

  • Selectivity: Reaction mixtures are often complex matrices containing a variety of structurally similar compounds. These can include unreacted starting materials, intermediates, positional isomers, and byproducts arising from over- or under-halogenation (e.g., 2-amino-3,5-dibromopyridine if an aminopyridine precursor is used)[1]. The analytical method must possess the necessary resolving power to separate these components effectively.

  • Ionization Efficiency: The choice of ionization source is a critical determinant of analytical sensitivity. The basic nitrogen atom in the pyridine ring makes it a prime candidate for positive mode electrospray ionization (ESI). However, the overall polarity and thermal stability of the analyte and its related impurities must be carefully considered when selecting the most appropriate ionization technique.

This guide presents a comparative analysis of two distinct LC-MS methodologies tailored for the analysis of this compound reaction mixtures: a rapid, high-throughput screening method and a high-resolution method designed for comprehensive impurity profiling.

Method Comparison: High-Throughput Screening vs. High-Resolution Impurity Profiling

The selection of an analytical method often necessitates a balance between speed and resolution. For in-process control (IPC), a rapid screening method may be sufficient to monitor the consumption of starting materials and the formation of the principal product. Conversely, for final product analysis or in-depth process development, a high-resolution method is indispensable for the detection and quantification of trace-level impurities.

Here, we compare two scientifically-grounded LC-MS methods, each designed to meet these distinct analytical objectives.

Table 1: Comparison of LC-MS Methods for this compound Analysis

Parameter Method A: High-Throughput Screening Method B: High-Resolution Impurity Profiling
Objective Rapid monitoring of reaction progress Detailed separation and quantification of impurities
LC Column C18, 50 x 2.1 mm, 2.7 µm Phenyl-Hexyl, 150 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile Methanol
Gradient 5-95% B in 3 minutes 20-80% B in 15 minutes
Flow Rate 0.8 mL/min 0.3 mL/min
Ionization Source Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)

| MS Detection | Single Ion Monitoring (SIM) | Full Scan with Data-Dependent MS/MS |

Experimental Protocols

Method A: High-Throughput Screening

This method is engineered for rapid analysis, making it ideally suited for real-time monitoring of reaction kinetics.

  • Sample Preparation: Dilute the reaction mixture 1:1000 in a solution of 50:50 acetonitrile:water.

  • LC System:

    • Column: C18, 50 x 2.1 mm, 2.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Ramp from 5% B to 95% B over 2 minutes, maintain at 95% B for 0.5 minutes, then return to 5% B and equilibrate for 0.5 minutes. The total run time is 3 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS System:

    • Ionization Source: ESI, Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 300 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

    • Detection Mode: Single Ion Monitoring (SIM) of the [M+H]⁺ ion for this compound (m/z 363.8) and other key reactants/products.

Method B: High-Resolution Impurity Profiling

This method delivers superior chromatographic separation for the unambiguous identification and precise quantification of closely related impurities.

  • Sample Preparation: Dilute the reaction mixture 1:100 in a solution of 50:50 methanol:water.

  • LC System:

    • Column: Phenyl-Hexyl, 150 x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Methanol.

    • Gradient: Ramp from 20% B to 80% B over 12 minutes, hold at 80% B for 1 minute, then return to 20% B and equilibrate for 2 minutes. The total run time is 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • MS System:

    • Ionization Source: APCI, Positive Mode.

    • Corona Current: 4.0 µA.

    • Vaporizer Temperature: 350 °C.

    • Drying Gas Temperature: 250 °C.

    • Drying Gas Flow: 6 L/min.

    • Nebulizer Pressure: 50 psi.

    • Detection Mode: Full Scan (m/z 100-500) with data-dependent MS/MS triggered for the top 3 most intense ions.

Causality Behind Experimental Choices

  • Column Chemistry: A standard C18 column in Method A provides robust hydrophobic retention for a rapid separation. For Method B, a Phenyl-Hexyl stationary phase is strategically selected for its alternative selectivity. This phase offers π-π interactions with the aromatic pyridine ring, which can significantly enhance the resolution of structurally similar aromatic and halogenated isomers.

  • Mobile Phase: Formic acid in Method A is a widely used mobile phase additive that promotes the protonation of the analyte, leading to a strong ESI response. In Method B, ammonium acetate is employed as it provides excellent chromatography and is also highly compatible with MS. Methanol is chosen as the organic modifier in Method B, as it can offer different selectivity compared to acetonitrile, which is beneficial for resolving complex mixtures.

  • Ionization Source: ESI is a soft ionization technique well-suited for the polar pyridine nitrogen in Method A.[2][3] However, for a broader range of less polar impurities that may be present in the reaction mixture, APCI (Method B) can be more effective. APCI is generally better suited for less polar and more volatile compounds, expanding the range of detectable impurities.

  • MS Detection: The SIM mode in Method A is both highly sensitive and specific for the target analytes, making it ideal for rapid and accurate quantification. In contrast, the Full Scan with data-dependent MS/MS in Method B allows for the detection of unknown impurities and provides valuable fragmentation data for their structural elucidation.

Visualizing the Workflow and Logic

Analytical_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Prep Reaction Mixture Dilute Dilution (ACN/Water or MeOH/Water) Prep->Dilute LC LC Separation (C18 or Phenyl-Hexyl) Dilute->LC MS MS Detection (ESI or APCI) LC->MS Analysis Peak Integration & Quantification MS->Analysis ImpurityID Impurity Identification (MS/MS) MS->ImpurityID

General workflow for the LC-MS analysis of reaction mixtures.

Method_Selection_Logic Start Analytical Goal? Screening Rapid Screening (In-Process Control) Start->Screening Speed Profiling Impurity Profiling (Final Product QC) Start->Profiling Resolution MethodA Method A: - Short C18 Column - Fast Gradient - ESI-SIM Screening->MethodA MethodB Method B: - Long Phenyl-Hexyl Column - Slow Gradient - APCI-Full Scan MS/MS Profiling->MethodB

Decision logic for selecting the appropriate LC-MS method.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of these methods, the following self-validating steps should be systematically incorporated into the analytical workflow:

  • System Suitability Test (SST): Prior to sample analysis, inject a standard solution of this compound to verify critical performance parameters such as retention time, peak shape, and signal intensity.

  • Spiked Samples: Fortify the reaction matrix with a known concentration of the analyte to accurately assess potential matrix effects and determine recovery.

  • Blank Injections: Introduce a blank injection (dilution solvent) between sample analyses to rigorously check for and mitigate any carryover.

Alternative Analytical Techniques

While LC-MS stands as a powerful and versatile tool, other techniques can also be effectively employed for the analysis of halogenated pyridines:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can provide excellent separation efficiency and high sensitivity. However, derivatization may be necessary for less volatile components to ensure their successful elution.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique can be hyphenated with LC to enable element-specific detection of bromine and iodine. This is particularly useful for confirming the presence of halogenated compounds and for detailed speciation analysis.

Conclusion

The selection of an appropriate LC-MS method for the analysis of this compound reaction mixtures is contingent upon the specific analytical objectives. For rapid, in-process monitoring, a high-throughput screening method utilizing a short C18 column and ESI-SIM detection is highly effective. For comprehensive impurity profiling and final product quality control, a high-resolution method employing a phenyl-hexyl column with APCI and full scan/MS-MS capabilities is demonstrably superior. By comprehending the fundamental principles that guide the selection of different parameters, researchers can confidently develop and validate robust and reliable analytical methods that are precisely tailored to their specific requirements.

References

The Substrate: Understanding the Reactivity Landscape of 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Ligand Selection: Benchmarking Buchwald vs. NHC Ligands for the Selective Coupling of 3,5-Dibromo-2-iodopyridine

For researchers engaged in the synthesis of complex molecules for pharmaceuticals and materials science, the strategic functionalization of polyhalogenated heterocycles is a foundational challenge. The compound this compound represents a particularly valuable synthetic building block, offering three distinct carbon-halogen centers for sequential, site-selective cross-coupling reactions. The success of these transformations hinges on the precise control exerted by the catalyst system, with the choice of ligand being paramount.

This guide provides an in-depth comparison of two dominant classes of ligands in palladium-catalyzed cross-coupling: the bulky biaryl phosphines (Buchwald ligands) and N-heterocyclic carbenes (NHCs). We will explore their relative performance in the context of selectively functionalizing this compound, focusing on the underlying principles that govern reactivity and selectivity, and providing actionable experimental protocols for benchmarking in your own laboratory.

The key to selectively functionalizing a polyhalogenated substrate lies in the inherent differences in carbon-halogen bond reactivity. In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step is highly sensitive to the nature of the halogen. The established reactivity trend is C–I > C–Br > C–Cl.[1][2][3]

For this compound, this hierarchy dictates that the C-I bond at the 2-position is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-Br bonds at the 3- and 5-positions.[1][2] This intrinsic reactivity difference is the cornerstone of achieving chemoselective mono-functionalization. Under kinetically controlled, mild reaction conditions, coupling will overwhelmingly favor the C-2 position, leaving the two bromine atoms available for subsequent transformations under more forcing conditions.

Diagram 1. Reactivity hierarchy of this compound.

The Contenders: A Tale of Two Ligand Classes

The role of the ligand in a catalytic cycle is multifaceted: it stabilizes the palladium center, modulates its electronic properties, and influences the steric environment around the metal. These factors directly impact the rates of oxidative addition and reductive elimination, catalyst stability, and, ultimately, reaction yield and selectivity.

Buchwald Ligands: The Biaryl Phosphine Powerhouses

First introduced by Stephen Buchwald, bulky, electron-rich biaryl monophosphine ligands have revolutionized cross-coupling chemistry.

  • Key Characteristics : These ligands, such as SPhos, XPhos, and RuPhos, feature a biaryl backbone that creates a sterically demanding pocket around the palladium atom.[4] This bulk is crucial for promoting the final, product-releasing reductive elimination step of the catalytic cycle.[5]

  • Mechanism of Action : Their electron-donating nature increases the electron density on the Pd(0) center, which facilitates the oxidative addition of the aryl halide.[5] For a highly reactive C-I bond, this electronic push is beneficial but less critical than for more challenging substrates like aryl chlorides. The combination of steric bulk and electron richness makes them exceptionally active, often allowing for low catalyst loadings and room-temperature reactions.[6]

N-Heterocyclic Carbene (NHC) Ligands: The Robust Sigmas

NHCs have emerged as a powerful alternative to phosphines, prized for their exceptional stability and strong electronic donation.

  • Key Characteristics : NHCs, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), are powerful σ-donating ligands.[7] This strong donation forms a very stable Pd-NHC bond, contributing to the high thermal stability and long life of the catalyst.[8] This robustness can be advantageous, particularly in challenging reactions requiring high temperatures.

  • Mechanism of Action : The strong σ-donation makes the palladium center highly electron-rich, strongly promoting oxidative addition.[8][9] The tunable steric bulk around the carbene carbon can also be modulated to facilitate reductive elimination. This high stability and activity often translate to very high turnover numbers (TONs) and applicability to a wide range of substrates.[10]

Head-to-Head Comparison: Performance in Polyhalopyridine Coupling

While both ligand classes are expected to provide excellent selectivity for the C-2 iodo position of this compound under mild conditions, their performance profiles differ in subtle but important ways.

FeatureBuchwald Ligands (e.g., SPhos)NHC Ligands (e.g., IPr, SIPr)Rationale & Field Insights
Selectivity (C-2) Excellent Excellent The intrinsic C-I >> C-Br reactivity differential is the primary driver of selectivity. Both ligand types are highly effective at facilitating this inherent preference under mild conditions.[1][2]
Catalyst Activity Very HighVery HighBoth classes are considered "state-of-the-art" and enable efficient coupling. NHCs' strong σ-donation can make them exceptionally potent for oxidative addition.[8][11]
Catalyst Stability Good to ExcellentExcellent to Superior The Pd-NHC bond is exceptionally strong and resistant to dissociation, leading to highly robust catalysts that resist decomposition at high temperatures.[8]
Catalyst Loading Low (0.1 - 2 mol%)Potentially Lower (0.05 - 1 mol%)The superior stability of Pd-NHC complexes can translate to higher turnover numbers and the ability to use lower catalyst loadings without sacrificing yield.
Cost & Availability Widely available, cost-effectiveWidely available, can be more expensiveBuchwald ligands and their precatalysts are broadly commercialized. While many NHC precatalysts are also readily available, specialized variants can be more costly.
Unconventional Selectivity Less CommonDemonstrated Potential In some dihaloheteroarene systems, bulky NHC ligands have been shown to invert conventional site selectivity, favoring reaction at a sterically hindered or less electronically favored position.[12] While unlikely for C-Br vs. C-I, this highlights the unique steric influence NHCs can exert.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool and serves as an excellent model for comparing ligand performance. The fundamental catalytic cycle remains the same regardless of the ancillary ligand.

Suzuki_Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)-X L₂ pdiil_b Ar-Pd(II)-OR' L₂ pdiil->pdiil_b Ligand Exchange pdiil_ar Ar-Pd(II)-Ar' L₂ pdiil_ar->pd0 Reductive Elimination prod Ar-Ar' pdiil_ar->prod sub Ar-X sub->pdiil Oxidative Addition boronic Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic->boronate Activation base Base (e.g., K₂CO₃) boronate->pdiil_ar Transmetalation

Diagram 2. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps where ligands exert their influence are:

  • Oxidative Addition : The electron-donating properties of both Buchwald and NHC ligands accelerate this step.[5][8]

  • Transmetalation : The base activates the boronic acid to a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6]

  • Reductive Elimination : The steric bulk of the ligand facilitates this final step, releasing the biaryl product and regenerating the active Pd(0) catalyst.[8]

Experimental Protocols for Ligand Benchmarking

To provide a definitive answer for your specific application, a direct experimental comparison is essential. The following protocols for a Suzuki-Miyaura coupling are designed as a self-validating system to benchmark a representative Buchwald ligand (SPhos) against an NHC ligand (IPr).

General Considerations:
  • Inert Atmosphere : All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox to prevent catalyst oxidation.

  • Solvent Degassing : Solvents should be thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Monitoring : Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time and check for side products.

start Reaction Setup reagents Add this compound, Boronic Acid, Base to Schlenk Flask start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert catalyst Add Pd Precatalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir Reaction (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify end Characterize Pure Product purify->end

Diagram 3. Standard workflow for a palladium-catalyzed cross-coupling experiment.
Protocol 1: Buchwald Ligand System (Pd/SPhos)

  • Materials :

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Degassed 1,4-Dioxane/Water (5:1, 5 mL)

  • Procedure :

    • To a dry Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Seal the tube, then evacuate and backfill with Argon. Repeat this cycle three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously.

    • Monitor the reaction until the starting material is consumed (typically 2-12 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: NHC Ligand System (Pd-PEPPSI-IPr)
  • Materials :

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd-PEPPSI-IPr precatalyst (0.02 mmol, 2 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Degassed 1,4-Dioxane/Water (5:1, 5 mL)

  • Procedure :

    • To a dry Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the Pd-PEPPSI-IPr precatalyst.

    • Note: The use of a well-defined Pd(II)-NHC precatalyst like PEPPSI-IPr simplifies setup as the ligand and palladium source are combined in an air-stable solid.[13]

    • Seal the tube, then evacuate and backfill with Argon. Repeat this cycle three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously.

    • Monitor the reaction until the starting material is consumed (typically 2-12 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Conclusion and Recommendation

Both Buchwald-type phosphines and N-heterocyclic carbenes are exceptionally powerful ligands for the selective cross-coupling of this compound at the C-2 position. The inherent reactivity of the C-I bond ensures that high chemoselectivity is readily achievable with either ligand class under appropriate conditions.

  • For routine transformations where cost and ease of use are priorities, Buchwald ligands like SPhos, combined with a simple palladium precursor like Pd(OAc)₂, offer a reliable and highly effective system.

  • For reactions that may be sluggish, require higher temperatures, or where maximizing catalyst turnover and longevity is critical, NHC ligands are an outstanding choice. Their superior thermal stability and robust nature make them ideal for pushing difficult couplings to completion and are well-suited for applications where minimizing catalyst loading is a primary goal.

Ultimately, the optimal choice will depend on the specific coupling partner, scale, and economic constraints of the project. The provided protocols offer a clear and direct pathway for researchers to benchmark these premier ligand systems and make an evidence-based decision for their synthetic campaigns.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3,5-Dibromo-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of specialized reagents extends beyond the benchtop; it is a fundamental component of ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-Dibromo-2-iodopyridine, a halogenated pyridine derivative common in synthetic and developmental chemistry. The procedures outlined here are designed to provide clear, actionable intelligence to researchers, scientists, and drug development professionals, ensuring that this compound is managed safely from acquisition to final disposal.

Immediate Safety Profile & Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for this compound is not always available, its hazards can be reliably inferred from structurally similar halogenated pyridines. This compound should be treated as a hazardous substance requiring stringent safety precautions.

Core Directive: Always handle this compound within a certified chemical fume hood.[1][2][3] The mandatory personal protective equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles and a face shield.[4][5][6]

  • Hand Protection: Chemically resistant nitrile gloves.[1][2]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes.[4][6]

Table 1: Key Characteristics and Hazard Profile
PropertyDataSource
Chemical Name This compound[7]
CAS Number 436799-34-7[7]
Molecular Formula C₅H₂Br₂IN[7]
Molecular Weight 362.79 g/mol [7]
Anticipated Hazards Harmful if swallowed (H302) Causes skin irritation (H315) Causes serious eye irritation (H319) May cause respiratory irritation (H335)[4][5][8][9]

Emergency Procedures: Spill Management

Accidents require immediate and correct action to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is significant.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the material.[2][3][4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Package: Carefully scoop the absorbed material and any contaminated debris into a thick, sealable plastic bag or a dedicated hazardous waste container.[1][10] Use non-sparking tools for this process.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials, including wipes and contaminated PPE, must be disposed of as hazardous waste.[1]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office in accordance with established protocols.[1]

Standard Disposal Protocol: A Step-by-Step Guide

The cornerstone of disposing of this compound is its classification as a halogenated organic compound . This classification dictates the entire disposal pathway.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in chemical waste management. Halogenated organic compounds must never be mixed with non-halogenated waste.[1][10]

  • Action: Designate a specific, clearly marked container exclusively for halogenated organic waste. This applies to the neat compound, solutions containing it, and any materials (e.g., weighing boats, contaminated gloves) that have come into contact with it.

Step 2: Containerization

The choice of container is crucial for safe storage and transport.

  • Solid Waste: For solid this compound and contaminated consumables (gloves, wipes, absorbent pads), use a robust, sealable container, such as a polyethylene drum or a designated hazardous waste tub with a lid.[6]

  • Liquid Waste: For solutions containing this compound, use a chemically compatible, shatter-resistant container with a secure, screw-top cap.[6][10] Ensure the container is compatible with the solvent used. Leave at least 10% headspace to allow for vapor expansion.

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[10]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." If in a solution, list all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful, and any others required by your EHS office).

    • The date the waste was first added.

Step 4: Temporary Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Action: Keep the waste container securely sealed at all times, except when adding waste.[10] Store it in a cool, dry, well-ventilated area away from incompatible materials, heat sources, and direct sunlight.[2][3]

Step 5: Arranging for Final Disposal

Final disposal must be handled by certified professionals.

  • Action: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department or a licensed hazardous waste disposal contractor.[1][6] Provide them with the complete details from the waste label. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

The Disposal Workflow (Visualized)

To ensure clarity, the following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound cluster_0 Waste Assessment cluster_1 Segregation & Containerization cluster_2 Final Preparation start Generation of Waste (Neat Compound or Contaminated Material) decision Is the waste primarily solid or liquid? start->decision solid_container Place in compatible container labeled: 'HAZARDOUS WASTE Halogenated Solids' decision->solid_container Solid liquid_container Place in compatible container labeled: 'HAZARDOUS WASTE Halogenated Liquids' decision->liquid_container Liquid seal_label 1. Securely Seal Container 2. Verify Full Chemical Name on Label 3. Ensure Hazard Pictograms are Present solid_container->seal_label liquid_container->seal_label store Store in Designated Satellite Accumulation Area (SAA) seal_label->store end Contact EHS for Pickup and Final Disposal store->end

Caption: Disposal workflow for this compound.

Scientific Rationale: Why These Procedures Matter

  • Causality of Segregation: Halogenated organic compounds require specialized disposal, typically high-temperature incineration.[11][12] During this process, the bromine and iodine atoms can form acidic gases (HBr, HI) and other hazardous byproducts.[5][13] Waste incinerators designed for halogenated materials are equipped with "scrubbers" to neutralize these acidic gases. Mixing halogenated and non-halogenated waste streams contaminates the larger, less expensive non-halogenated disposal stream and can lead to regulatory violations and damage to incineration equipment not designed for acid gas formation.[10]

  • Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated Organic Compounds (HOCs) are a specific category of concern.[14][15] Adherence to the procedures in this guide ensures compliance with these federal regulations, as well as state and local laws, preventing institutional liability and fines.[16]

  • Trustworthiness Through Self-Validation: This protocol is a self-validating system. By correctly labeling waste at the point of generation, you prevent accidental mixing and ensure that downstream handlers have accurate information, which is the foundation of a safe and compliant laboratory environment. This builds a chain of trust from the researcher to the final disposal facility.

By integrating these procedures into your standard laboratory operations, you uphold the highest standards of safety and scientific responsibility, ensuring that your work's impact is confined to your research goals and not the environment.

References

Safe Handling and Disposal of 3,5-Dibromo-2-iodopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven insights for the safe handling and disposal of 3,5-Dibromo-2-iodopyridine. This document is intended for researchers, scientists, and drug development professionals, aiming to be the preferred source for laboratory safety and chemical handling information by delivering value beyond the product itself. The protocols outlined here are designed to be a self-validating system, ensuring the safety of laboratory personnel and the integrity of the research.

Hazard Assessment and GHS Classification

Based on the hazard profiles of similar halogenated pyridines, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

These classifications necessitate stringent adherence to safety protocols to minimize exposure risks.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is your primary defense against chemical exposure.[3] The following table summarizes the mandatory PPE for handling this compound.

Operation Eye and Face Protection Hand Protection Protective Clothing Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash gogglesNitrile glovesFlame-resistant lab coatRequired if outside a fume hood or if dust is generated.[4]
Solution Preparation and Transfers Chemical splash goggles and a face shieldNitrile or neoprene gloves[5]Flame-resistant lab coatNot required if performed in a certified chemical fume hood.
Reaction Work-up and Purification Chemical splash goggles and a face shieldChemically resistant, impervious gloves (e.g., Butyl rubber)Flame-resistant lab coatNot required if performed in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty, chemically resistant outer gloves over inner nitrile glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with appropriate cartridges.[6]

Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing risk. All operations involving this compound should be conducted within a certified chemical fume hood to control exposure to airborne substances.[7]

Preparation and Weighing
  • Designate a Work Area: Cordon off a specific area within the fume hood for handling the compound.

  • Pre-weighing Checks: Ensure all necessary equipment (spatulas, weighing paper, secondary containers) is clean and readily accessible.

  • Aliquoting the Solid: Carefully transfer the required amount of this compound from the primary container to a tared secondary container. Minimize the creation of dust.[4]

  • Container Sealing: Tightly seal both the primary and secondary containers immediately after use.[8]

Dissolution and Reaction Setup
  • Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed this compound.

  • Controlled Mixing: Use magnetic stirring or gentle swirling to dissolve the solid. Avoid splashing.

  • Reagent Addition: Add other reagents to the reaction mixture in a controlled manner, being mindful of any potential exothermic reactions.

Emergency Procedures: Preparedness is Key

Accidents can occur despite meticulous planning. Immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink.[10] Seek immediate medical attention.

Spill Management and Decontamination

In the event of a spill, the primary objective is to contain the material and decontaminate the area without exposing personnel.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor.

  • Contain the Spill: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[1]

  • Collect and Neutralize: Carefully collect the absorbed material into a labeled, sealable hazardous waste container.[11] The spill area can then be decontaminated with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]

Waste Disposal: A Cradle-to-Grave Responsibility

Proper waste management is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: this compound is a halogenated organic compound and must be segregated into a designated "Halogenated Organic Waste" stream.[11][12] Do not mix with non-halogenated waste.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[11]

  • Storage: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[12]

  • Professional Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[11]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for the safe management of this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_emergency Contingency prep_start Start: Obtain this compound ppe_check Don Appropriate PPE prep_start->ppe_check fume_hood Work in a Certified Fume Hood ppe_check->fume_hood weighing Weighing and Aliquoting fume_hood->weighing dissolution Dissolution and Reaction Setup weighing->dissolution spill Spill Occurs weighing->spill exposure Personnel Exposure weighing->exposure reaction Conduct Reaction dissolution->reaction workup Work-up and Purification reaction->workup reaction->spill reaction->exposure waste_gen Waste Generation workup->waste_gen segregate Segregate Halogenated Waste waste_gen->segregate label_waste Label Waste Container segregate->label_waste store_waste Store in Secondary Containment label_waste->store_waste prof_disposal Professional Disposal via EHS store_waste->prof_disposal spill_protocol Follow Spill Management Protocol spill->spill_protocol first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

By integrating these safety measures into your standard operating procedures, you can create a robust safety culture that protects both the researcher and the research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-2-iodopyridine
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-2-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.